2,5-Diamino-4,6-dihydroxypyrimidine
Description
Properties
IUPAC Name |
2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQFCTYLBBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967143 | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-69-5, 102783-67-5, 527-57-1 | |
| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminopyrimidin-4,6-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Diamino-4,6-dihydroxypyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,5-Diamino-4,6-dihydroxypyrimidine
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and structural nuances of this compound, moving beyond a simple recitation of facts to explore the underlying chemical principles and their practical implications in a laboratory and industrial context.
Core Molecular Identity and Physicochemical Profile
This compound, often encountered as its hydrochloride salt, is a substituted pyrimidine with a rich functional group landscape. Its structure, featuring two amino groups and two hydroxyl groups on the pyrimidine core, gives rise to complex chemical behavior, particularly its tautomerism and reactivity.
The hydrochloride salt is the more common commercial and laboratory form, enhancing stability and handling.[1] Its fundamental properties are summarized below.
Table 1: Core Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| Synonyms | 2,5-diaminopyrimidine-4,6-diol, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone | PubChem[2], TCI[3] |
| Molecular Formula | C₄H₆N₄O₂ | PubChem[2] |
| Molecular Weight | 142.12 g/mol | PubChem[2] |
| CAS Number | 40769-69-5 | PubChem[2] |
| Hydrochloride Salt Formula | C₄H₆N₄O₂·HCl | TCI[1] |
| Hydrochloride Salt MW | 178.58 g/mol | TCI[1] |
| Hydrochloride Salt CAS | 56830-58-1 | TCI[1] |
| Appearance | White to brown or dark purple powder/crystal | TCI[3][4] |
Structural Chemistry: The Critical Role of Tautomerism
A defining feature of the dihydroxypyrimidine scaffold is its existence in multiple tautomeric forms.[5] The "dihydroxypyrimidine" nomenclature represents only one possible tautomer. In reality, the molecule exists in an equilibrium between keto-enol and amine-imine forms. The predominant tautomer is the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone form.[2][3]
Understanding this equilibrium is paramount for any synthetic chemist. The position of the protons dictates the nucleophilicity and electrophilicity of the ring atoms, directly influencing reaction outcomes. For instance, the exocyclic oxygen atoms possess significant keto character, making them less reactive as nucleophiles than a true enol would be, while the ring nitrogens' reactivity is modulated by their protonation state. X-ray structure analysis of the parent compound, 4,6-dihydroxypyrimidine, has shown it can exist in both molecular and ionic polymorphic forms in the solid state, highlighting the nuanced nature of these structures.[5]
Caption: Key tautomeric forms of the this compound core.
Synthesis: A Strategic Pathway to a Key Intermediate
This compound hydrochloride is a crucial intermediate in the synthesis of antiviral drugs, most notably Abacavir.[6] Its synthesis is a multi-step process that requires careful control of pH and reaction conditions. A common and industrially applicable method starts from simple, readily available precursors.[6]
The causality behind this synthetic route is rooted in classical heterocyclic chemistry. The initial step involves a condensation reaction between a guanidine source and a malonic ester derivative to form the pyrimidine ring—a variation of the well-established Traube pyrimidine synthesis.[7] Subsequent steps introduce the C5-amino group via a nitroso intermediate, which is then reduced.
Experimental Protocol: Synthesis of this compound Hydrochloride[7]
This protocol is adapted from patented industrial methods.
Step 1: Ring Formation to 2-Amino-4,6-dihydroxypyrimidine
-
Prepare a solution of sodium methoxide in methanol.
-
Add guanidine hydrochloride and stir.
-
Add dimethyl malonate dropwise while heating the mixture. The guanidine nitrogen atoms act as nucleophiles, attacking the electrophilic carbonyl carbons of the malonate, leading to cyclization.
-
After a period of heating under reflux, distill the solvent under reduced pressure.
-
Dissolve the resulting solid in water and carefully adjust the pH to 3-5 with an acid (e.g., HCl or acetic acid) to precipitate the 2-amino-4,6-dihydroxypyrimidine intermediate.
-
Filter, wash, and dry the intermediate product.
Step 2: Nitrosation
-
Suspend the intermediate from Step 1 in water.
-
Add a solution of sodium nitrite.
-
Adjust the pH to 2-3 with acid. This generates nitrous acid in situ, which acts as the electrophile to install a nitroso group at the electron-rich C5 position of the pyrimidine ring.
-
The resulting 2-amino-5-nitroso-4,6-dihydroxypyrimidine precipitates and is collected by filtration.
Step 3: Reduction
-
Suspend the nitroso intermediate in an alkaline solution.
-
Add a reducing agent, such as Raney Nickel as a catalyst for hydrogenation, or sodium dithionite ("vat powder").[6] The choice of reducing agent is critical; Raney Nickel offers high efficiency for catalytic hydrogenation, while sodium dithionite is a strong chemical reductant suitable for this transformation.
-
Maintain the reaction under controlled temperature and pH (typically 4-6) until the reduction of the nitroso group to an amino group is complete.
Step 4: Salification
-
Filter off the reduction catalyst (if used).
-
Add concentrated hydrochloric acid to the reaction mixture. The molar ratio of the pyrimidine to HCl is typically around 1:3 to 1:3.5.[6]
-
This protonates the basic amino groups and facilitates the precipitation of the final product, this compound hydrochloride.
-
Cool, filter, and dry the final product. A purity of >99% can be achieved with this method.[6]
Caption: Industrial synthesis workflow for this compound HCl.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its multiple functional groups. The amino groups are nucleophilic, while the dihydroxy-/keto- system can be manipulated for further transformations.
Stability: The compound is stable under proper storage conditions (cool, dark, tightly closed container).[1] Incompatibilities: It should be stored away from strong oxidizing agents.[1] Hazardous Decomposition: Upon combustion, it can decompose to produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[1]
Key Reaction: Chlorination
A critically important reaction for this molecule is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This transformation is a gateway to introducing other functionalities via nucleophilic aromatic substitution, where chloride is an excellent leaving group.
The reaction is typically performed using phosphorus oxychloride (POCl₃) at elevated temperatures.[8][9] The choice of reagent is deliberate: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting the keto/hydroxyl groups into chlorides. The reaction is often facilitated by the addition of a quaternary ammonium salt or a weak tertiary amine base hydrochloride, which can improve solubility and reaction kinetics.[8]
Experimental Protocol: Chlorination to 2,5-Diamino-4,6-dichloropyrimidine[9][10]
-
Combine dry this compound hydrochloride, phosphorus oxychloride, and a phase-transfer catalyst/base like N-ethyl-N-methyl piperidinium chloride.
-
Heat the mixture with stirring to approximately 105°C for an extended period (e.g., 24 hours). During this time, the hydroxyl groups are converted to chlorophosphate esters, which are subsequently displaced by chloride ions to yield the dichloro product.
-
After cooling, the excess POCl₃ is typically removed by distillation under vacuum.
-
The reaction mixture is then carefully quenched by pouring it into a large volume of water and ice, maintaining the temperature below 55°C.
-
The pH is adjusted first to ~4 and then to 7 using a strong base like sodium hydroxide.
-
The 2,5-diamino-4,6-dichloropyrimidine product is extracted into an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried, and concentrated to yield the final product.
Caption: Conversion of the dihydroxy- form to the key dichloro- intermediate.
Biological Relevance and Applications
While the primary utility of this compound is as a synthetic intermediate, its structural motif is related to naturally occurring purine metabolites. For example, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in purine metabolism and a precursor to riboflavin.[10] This inherent biological relevance underscores the importance of pyrimidine derivatives in drug design. Its role as a key building block for antiviral nucleoside analogues makes it a compound of significant interest to the pharmaceutical industry.[9]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Yu, Z., et al. (2015). Synthetic method for this compound hydrochloride.
- Wellcome Foundation. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
PubChem. This compound. National Institutes of Health. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
Global Substance Registration System (GSRS). This compound HYDROCHLORIDE. [Link]
-
European Patent Office. Process for preparing 2,5-diamino-4,6-dichloropyrimidine. EP0483204B1. [Link]
-
CP Lab Chemicals. 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC). [Link]
-
Gaponov, A. D., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
-
Fisher Scientific. This compound Hydrochloride 98.0+%, TCI America. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride
An In-depth Technical Guide to the Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride
Executive Summary
This compound and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds, notably in the development of antiviral and anticancer agents.[1][2] Their utility stems from the versatile pyrimidine core, which allows for further chemical modifications to produce complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive, technically-grounded overview of a robust and scalable synthetic route for this compound hydrochloride. Eschewing a simple recitation of steps, this document elucidates the chemical principles behind each stage of the synthesis, offering insights into process optimization and control. The protocols described herein are synthesized from established methodologies to present a self-validating and reliable pathway suitable for laboratory research and industrial scale-up.
Introduction: The Strategic Importance of a Core Intermediate
The pyrimidine scaffold is a cornerstone of medicinal chemistry. The specific substitution pattern of this compound makes it an ideal precursor for building more complex heterocyclic systems. For instance, it serves as a starting material for 2,5-diamino-4,6-dichloropyrimidine, a key building block for antiviral nucleoside analogues.[3][4] The successful synthesis of such high-value compounds is critically dependent on the efficient and high-purity production of this foundational intermediate.
The synthetic pathway detailed in this guide is a multi-step process designed for high yield and purity, achieving a total yield of approximately 75% and product purity up to 99.0%.[5][6] This process, involving cyclization, nitrosation, reduction, and salt formation, is well-documented and offers advantages in terms of operational simplicity, cost-effectiveness, and scalability.[6]
Overview of the Synthetic Pathway
The is typically achieved through a four-step linear sequence starting from readily available commodity chemicals. The entire workflow is designed to produce the target molecule with high fidelity.
Caption: Conceptual diagram of the base-catalyzed cyclization reaction.
Experimental Protocol:
-
To a suitable reactor, add a 28-30% solution of sodium methoxide in methanol. [5][6]2. Add guanidine hydrochloride to the sodium methoxide solution. The methoxide serves a dual purpose: neutralizing the hydrochloride salt and catalyzing the condensation.
-
Heat the stirred mixture to a temperature of 35-50°C. [5]4. Slowly add dimethyl malonate dropwise, maintaining the reaction temperature. An exothermic reaction is expected.
-
After the addition is complete, maintain the reaction at 35-50°C for a period of 0.5 to 6 hours to ensure completion. [5]6. Following the insulation period, distill the methanol under reduced pressure.
-
Dissolve the resulting solid residue in water and adjust the pH to 3-5 with an acid such as glacial acetic acid or hydrochloric acid. [5]This protonates the pyrimidine, causing it to precipitate.
-
Cool the mixture, collect the solid product by suction filtration, and dry to obtain Intermediate I.
Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine (Intermediate II)
This step involves an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, attacks the electron-rich C5 position of the pyrimidine ring.
Experimental Protocol:
-
Suspend Intermediate I in water.
-
Cool the mixture and slowly add a solution of sodium nitrite. The molar ratio of Intermediate I to sodium nitrite should be approximately 1:1.1 to 1:1.5. [5]3. Carefully adjust the pH of the reaction mixture to a range of 2-3 using an acid like hydrochloric acid. [5]Maintaining this acidic pH is crucial for the formation of the active nitrosating agent, nitrous acid (HNO₂), and subsequently the nitrosonium ion.
-
Stir the reaction until completion, which is often indicated by a color change.
-
Filter the resulting precipitate, wash with water, and dry to yield Intermediate II.
Step 3: Reduction to this compound (Intermediate III)
The conversion of the C5-nitroso group to an amino group is a critical reduction step. Several reducing agents can be employed, with Raney nickel and sodium hydrosulfite being common choices. Raney nickel is a highly effective hydrogenation catalyst, while sodium hydrosulfite offers a metal-free alternative. [5]The choice often depends on cost, safety considerations, and equipment availability.
Experimental Protocol (using Raney Nickel):
-
Create a slurry of Intermediate II in an aqueous solution.
-
Add an alkali such as sodium hydroxide or sodium carbonate to adjust the pH to a range of 4-6. [5]3. Introduce a catalytic amount of Raney nickel. The mass ratio of Intermediate II to the Raney nickel catalyst is typically in the range of 1:0.03 to 1:0.10. [5]4. The reduction can be carried out under a hydrogen atmosphere or by using a hydrogen source like hydrazine. The reaction is typically performed at a controlled temperature.
-
Upon completion, the catalyst is carefully removed by filtration (Caution: Raney nickel is pyrophoric and must be handled with care).
-
The pH of the filtrate is adjusted to precipitate the product.
-
The solid is collected by filtration, washed, and dried to give Intermediate III.
Step 4: Formation of this compound Hydrochloride
The final step involves converting the free base into its more stable hydrochloride salt.
Experimental Protocol:
-
Suspend the dried Intermediate III in a suitable solvent, such as methanol. [6]2. Heat the mixture to 35-70°C. [6]3. Slowly add concentrated hydrochloric acid. The molar ratio of Intermediate III to HCl is approximately 1:3 to 1:3.5. [5]4. Maintain the temperature for 0.5 to 4 hours after the addition is complete. [6]5. Cool the mixture to allow for complete crystallization of the hydrochloride salt.
-
Collect the final product by suction filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum. [3]
Summary of Process Parameters
Effective control over reaction parameters is essential for maximizing yield and ensuring high purity. The following table summarizes the key parameters derived from patent literature.
| Step | Parameter | Recommended Range | Rationale & Impact on Purity/Yield |
| 1. Cyclization | Molar Ratio (Guanidine:Malonate:Base) | 1 : 1.0-1.5 : 1.5-3.5 [5] | Ensures complete consumption of starting materials. Excess base drives the reaction to completion. |
| Temperature | 35 - 50 °C [5] | Balances reaction rate against potential side reactions. Higher temperatures may lead to degradation. | |
| pH (Precipitation) | 3 - 5 [5] | Optimizes the precipitation of the intermediate, ensuring high recovery from the aqueous solution. | |
| 2. Nitrosation | Molar Ratio (Intermediate I:NaNO₂) | 1 : 1.1 - 1.5 [5] | A slight excess of the nitrosating agent ensures complete conversion of the starting material. |
| pH | 2 - 3 [5] | Critical for the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite. | |
| 3. Reduction | Mass Ratio (Intermediate II:Raney Ni) | 1 : 0.03 - 0.10 [5] | A catalytic amount is sufficient. Overuse increases cost and complicates filtration. |
| pH | 4 - 6 [5] | The activity of the Raney nickel catalyst can be pH-dependent. This range is optimal for the reduction. | |
| 4. Salt Formation | Molar Ratio (Intermediate III:HCl) | 1 : 3 - 3.5 [5] | Ensures complete conversion to the hydrochloride salt for stability and ease of isolation. |
| Temperature | 50 - 80 °C [6] | Promotes dissolution and subsequent controlled crystallization upon cooling, leading to a purer product. |
Product Characterization
The identity and purity of the final this compound hydrochloride should be confirmed using standard analytical techniques.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining purity, with targets typically exceeding 98-99%. [7]* Identity: The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with reference spectra.
-
Salt Content: Argentometric titration can be used to determine the chloride content and confirm the formation of the hydrochloride salt. [8]* Physical Appearance: The product is typically a white to brown or dark purple powder or crystal. [8]
Safety and Handling
The synthesis involves several hazardous materials that require careful handling in a controlled laboratory environment with appropriate personal protective equipment (PPE).
-
Sodium Methoxide: Corrosive and flammable. Must be handled in a fume hood away from ignition sources.
-
Raney Nickel: Highly pyrophoric, especially after use. It must be kept wet and handled under an inert atmosphere. Never allow it to dry in the air.
-
Hydrochloric Acid: Highly corrosive. Use with adequate ventilation and appropriate acid-resistant gloves and eye protection.
-
General Precautions: All chemical waste must be disposed of according to institutional and local regulations. [9]
Conclusion
The four-step from dimethyl malonate and guanidine hydrochloride is a well-established, efficient, and scalable process. By carefully controlling key parameters such as stoichiometry, temperature, and pH at each stage, it is possible to achieve high yields (over 75%) and excellent purity (>99%). This technical guide provides researchers and drug development professionals with a detailed, mechanistically-grounded framework for the reliable production of this vital pharmaceutical intermediate.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 6. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with field-proven insights, focusing on the causality behind experimental choices and methodologies.
Core Compound Identification and Properties
This compound is a pyrimidine derivative recognized for its role as a versatile building block in the synthesis of complex pharmaceutical agents. While the free base is documented, it is most commonly supplied and utilized as its hydrochloride salt for enhanced stability.
The definitive Chemical Abstracts Service (CAS) number for the hydrochloride form is 56830-58-1 .[1][2][3][4][5]
Synonyms:
Physicochemical Properties
A comprehensive understanding of the compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These properties dictate the selection of solvents, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂ · HCl | [4] |
| Molecular Weight | 178.58 g/mol | [4] |
| Appearance | White to brown or dark purple powder/crystal | [1][3] |
| Purity | Typically >98.0% (by HPLC) | [1][3] |
| Melting Point | >260 °C | [6] |
| Boiling Point | 524.2°C at 760 mmHg (Predicted) | [6] |
| Density | 2.15 g/cm³ (Predicted) | [6] |
| Chemical Stability | Stable under proper conditions.[4] | |
| Incompatibilities | Strong oxidizing agents.[4] | |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4] |
Synthesis Methodologies: A Mechanistic Approach
The synthesis of this compound hydrochloride is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common synthetic routes originate from readily available starting materials like malonates and guanidine.
Core Synthesis Pathway
A widely adopted method involves the condensation of a malonate derivative with guanidine, followed by nitrosation and subsequent reduction. This pathway is favored for its efficiency and scalability, making it suitable for industrial production.[7]
Caption: Generalized synthetic pathway for this compound HCl.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established methodologies, designed to provide a self-validating system for achieving high yield and purity.[7]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate I)
-
Rationale: This initial cyclocondensation reaction forms the core pyrimidine ring. The use of a strong base like sodium methoxide is crucial to deprotonate the guanidine and the malonate, facilitating the nucleophilic attack and subsequent ring closure.
-
Procedure: a. Prepare a solution of sodium methoxide (28-30%) in methanol. b. Add guanidine hydrochloride to the solution and stir. c. Heat the mixture and add dimethyl malonate dropwise. The molar ratio of guanidine hydrochloride to dimethyl malonate to sodium methoxide is typically in the range of 1:1.0-1.5:1.5-3.5.[7] d. Maintain the reaction under heat for a specified period to ensure complete conversion. e. After the reaction, remove methanol via reduced-pressure distillation. f. Dissolve the resulting solid in water and adjust the pH to 3-5 using an acid (e.g., hydrochloric or acetic acid) to precipitate the product.[7] g. Cool the mixture, filter the precipitate, and dry to obtain Intermediate I.
Step 2: Nitrosation of Intermediate I
-
Rationale: The introduction of a nitroso group at the 5-position is a key step. This is achieved using sodium nitrite under acidic conditions, which generates the nitrosating agent, nitrous acid, in situ. Careful pH control (pH 2-3) is critical to prevent decomposition of the product and starting material.[7]
-
Procedure: a. Suspend Intermediate I in water. b. Cool the suspension and add a solution of sodium nitrite. The molar ratio of Intermediate I to sodium nitrite is approximately 1:1.1-1.5.[7] c. Adjust the pH to 2-3 with a suitable acid to initiate the reaction, forming the nitrosated Intermediate II.
Step 3: Reduction to this compound (Intermediate III)
-
Rationale: The nitroso group is reduced to an amino group. Catalytic hydrogenation using a catalyst like Raney nickel is an effective method. The reaction is performed under slightly alkaline or neutral conditions (pH 4-6) to optimize catalyst activity and product stability.[7]
-
Procedure: a. To the suspension of Intermediate II, add a Raney nickel catalyst. The mass ratio of Intermediate II to the catalyst is typically 1:0.03-0.10.[7] b. Carry out the reduction reaction, often under hydrogen pressure, until the conversion is complete. c. Adjust the pH to 4-6 with a base.[7] d. Filter off the catalyst to obtain a solution of Intermediate III.
Step 4: Salification to Final Product
-
Rationale: The final step involves converting the free base into its more stable hydrochloride salt. This not only improves handling and storage but is often the required form for subsequent reactions.
-
Procedure: a. To the solution of Intermediate III, add concentrated hydrochloric acid. The molar ratio of Intermediate III to HCl is typically 1:3-3.5.[7] b. The hydrochloride salt precipitates from the solution. c. Cool, filter, and dry the final product to yield this compound hydrochloride with a purity often exceeding 99.0%.[7]
Core Applications in Drug Development
The strategic importance of this compound lies in its function as a precursor to more complex heterocyclic systems, particularly purine analogues and other substituted pyrimidines that are central to many therapeutic agents.
Intermediate in Antiviral Synthesis
A prominent application is in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[7] The pyrimidine ring of this compound serves as the foundation upon which the purine-like core of Abacavir is constructed.
Precursor for Dichloropyrimidines
This compound is a critical starting material for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[8][9][10] This chlorination step, typically achieved using reagents like phosphorus oxychloride, activates the pyrimidine ring for subsequent nucleophilic substitution reactions.[8][9] The resulting dichloropyrimidine is a versatile intermediate for creating a diverse library of compounds with potential applications as antiviral and anti-inflammatory agents.[11][12]
Caption: Role as a key intermediate in generating pharmacologically active compounds.
Analytical Characterization
To ensure the quality and identity of this compound hydrochloride for research and development, rigorous analytical testing is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, with typical specifications requiring >98.0%.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific salt, GC-MS can be adapted for related pyrimidine structures, often requiring derivatization to increase volatility. It is a powerful tool for identifying impurities and confirming molecular weight.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the arrangement of protons and carbons within the molecule. For example, in a related compound, 2-Amino-5-isopropylpyrimidine-4,6-diol, the chemical shifts clearly indicate the positions of the amino, hydroxyl, and alkyl groups.[12]
-
Argentometric Titration: This classical method can be used to quantify the hydrochloride content of the salt.[3]
Conclusion
This compound, particularly its hydrochloride salt (CAS 56830-58-1), is a cornerstone intermediate in the synthesis of high-value pharmaceutical compounds. Its well-defined synthesis pathway, coupled with its versatile reactivity following chlorination, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective application in the rigorous and demanding field of drug discovery.
References
-
CP Lab Safety. This compound Hydrochloride, 25g, Each. [Link]
- Google Patents. Synthetic method for this compound hydrochloride.
-
ChemBK. 2,5-Diamino-4,6-dihydroxy-pyrimidine - Physico-chemical Properties. [Link]
- Google Patents. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]
-
WIPO Patentscope. WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733981, this compound. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
PubMed. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. [Link]
-
ResearchGate. (PDF) Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,6-Dihydroxypyrimidine (CAS 1193-24-4) in Modern Drug Discovery and Synthesis. [Link]
-
National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
Sources
- 1. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 8. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. benchchem.com [benchchem.com]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of 2,5-Diamino-4,6-dihydroxypyrimidine: A Roadmap for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of 2,5-Diamino-4,6-dihydroxypyrimidine. Given the limited publicly available quantitative solubility data for this specific molecule, this document serves as a practical roadmap, emphasizing experimental design, methodological rigor, and the scientific principles governing the solubility of pyrimidine derivatives.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary contributor to compound attrition.[1] For a molecule like this compound, a heterocyclic compound with potential applications in pharmaceutical development, understanding its solubility is not merely a data point but a cornerstone of its developability profile.[2] Solubility dictates bioavailability, influences formulation strategies, and is a critical parameter in designing reliable in vitro and in vivo studies. This guide will equip you with the foundational knowledge and practical protocols to thoroughly characterize the solubility of this compound.
Understanding the Molecule: Physicochemical Properties Influencing Solubility
Before embarking on experimental solubility determination, a thorough understanding of the inherent properties of this compound is paramount. The molecule is often supplied as a hydrochloride salt (C₄H₆N₄O₂·HCl), which is expected to enhance its aqueous solubility compared to the free base.[3]
Several key factors will govern its solubility behavior:
-
pKa and Ionization: The presence of amino and hydroxyl groups suggests that the molecule's ionization state will be highly dependent on the pH of the surrounding medium. As an amine-containing compound, its solubility is expected to be higher in acidic solutions where the amino groups are protonated, forming more soluble salts.[4] The exact pKa values of the functional groups will determine the pH range over which solubility changes most dramatically.
-
Tautomerism: Dihydroxypyrimidine derivatives are known to exist in different tautomeric forms.[5][6] These tautomers can have distinct physicochemical properties, including solubility. It is crucial to be aware that the solid form used for solubility studies may be a mixture of tautomers, and the equilibrium between them can be influenced by the solvent.
-
Crystal Polymorphism: The arrangement of molecules in the solid state, or polymorphism, can significantly impact solubility.[7] Different polymorphs of the same compound can exhibit different melting points, stabilities, and, consequently, solubilities. Characterizing the solid form of the starting material is a critical, though often overlooked, step in solubility studies.
Experimental Determination of Solubility: A Step-by-Step Approach
The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended for obtaining reliable data for this compound.[4][8] This method involves equilibrating an excess of the solid compound with a solvent over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.
Essential Materials and Equipment
-
This compound hydrochloride[9]
-
High-purity solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)[10]
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Detailed Shake-Flask Protocol
The following protocol is a robust starting point for determining the thermodynamic solubility of this compound.
Step 1: Sample Preparation
-
Accurately weigh an excess amount of this compound hydrochloride into a series of vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.[1]
Step 2: Solvent Addition
-
Add a precise volume of the desired solvent (e.g., purified water, PBS pH 7.4) to each vial.
Step 3: Equilibration
-
Seal the vials securely and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Step 4: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least two hours to allow the undissolved solid to settle.[4]
-
Alternatively, centrifuge the vials to pellet the excess solid.
Step 5: Sample Withdrawal and Filtration
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved particles.[4] This step is critical to avoid artificially high solubility readings. Adsorption of the compound to the filter should be assessed.
Step 6: Quantification
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the concentration of this compound in the diluted solution.
Step 7: Calculation
-
Calculate the solubility of the compound in the solvent at the given temperature, taking into account the dilution factor. Report the results in units such as mg/mL or µM.
Key Considerations and Influencing Factors
To generate a comprehensive solubility profile for this compound, it is essential to investigate the following factors:
pH-Dependent Solubility
Due to the ionizable nature of the molecule, its solubility is expected to vary significantly with pH. A pH-solubility profile should be generated by performing the shake-flask experiment in a series of buffers covering a physiologically relevant pH range (e.g., pH 2 to 10). This data is invaluable for predicting in vivo absorption.
Temperature-Dependent Solubility
For most solid solutes, solubility increases with temperature.[11] Determining the solubility of this compound at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide insights into the thermodynamics of dissolution and is important for understanding storage and handling conditions.
Solubility in Different Media
While aqueous solubility is a primary focus, assessing solubility in other relevant media is also important:
-
Biorelevant Media: Solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) can provide a more accurate prediction of in vivo dissolution.
-
Organic Solvents: Data on solubility in common organic solvents such as ethanol, methanol, and DMSO is useful for formulation development and for preparing stock solutions for in vitro assays.[10]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear and concise tables for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | pH | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | ~5-6 | Experimental Value | Experimental Value |
| PBS | 7.4 | Experimental Value | Experimental Value |
| 0.1 M HCl | 1.0 | Experimental Value | Experimental Value |
| Ethanol | N/A | Experimental Value | Experimental Value |
| DMSO | N/A | Experimental Value | Experimental Value |
Safety and Handling
This compound hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12][13] Avoid creating dust. Store the compound in a tightly closed container in a cool, dark place.[12]
Conclusion
References
-
Baluja, S., & Soni, P. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035. Retrieved from [Link]
-
Kochkina, E. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14378–14387. Retrieved from [Link]
-
Autechem. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound Hydrochloride, 25g, Each. Retrieved from [Link]
-
Avdeef, A. (2007). SOLUBILITY MEASUREMENTS. In Improving the Quality of Candidates in Drug Discovery (pp. 1236-1267). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%, TCI America™. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,5-Diamino-4,6-dihydroxy-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for this compound hydrochloride.
-
PubChem. (n.d.). 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy-, hydrochloride (1:1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Kochkina, E. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14378–14387. Retrieved from [Link]
-
Long, S., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8344-8353. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams. Retrieved from [Link]
-
Douki, T., et al. (1996). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. International Journal of Radiation Biology, 70(2), 143-152. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
spectroscopic analysis of 2,5-Diamino-4,6-dihydroxypyrimidine
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine
Authored by: A Senior Application Scientist
Abstract
This compound (DADP), a pivotal intermediate in the synthesis of various pharmaceutical compounds, demands rigorous analytical characterization to ensure identity, purity, and structural integrity.[1] This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the definitive analysis of DADP. We delve into the theoretical underpinnings and practical applications of UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and data interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. Every protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific accuracy and trustworthiness.
Introduction: The Analytical Imperative for DADP
This compound, with the chemical formula C₄H₆N₄O₂, is a substituted pyrimidine that serves as a foundational building block in medicinal chemistry.[2] Its utility in the synthesis of high-value active pharmaceutical ingredients necessitates a robust analytical framework. The primary challenge in characterizing DADP lies in its structural complexity, particularly its potential for tautomerism—the ability to exist in multiple, interconvertible isomeric forms. Spectroscopic analysis provides the necessary tools to resolve this complexity, offering a detailed molecular portrait.
A critical aspect of DADP's structure is the equilibrium between its dihydroxy and dioxo (keto-enol) tautomeric forms. The relative prevalence of these forms can be influenced by the physical state (solid vs. solution) and the solvent environment. Understanding this equilibrium is paramount, as it directly impacts the spectral data obtained.
Caption: Keto-enol tautomerism pathways for DADP.
This guide will systematically dissect the application of key spectroscopic methods to provide a holistic and unambiguous characterization of DADP.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a rapid and powerful technique for confirming the presence of the pyrimidine chromophore and assessing sample purity. The absorption of UV light by DADP induces electronic transitions (typically π → π*), which are highly characteristic of its conjugated system.
Causality in Experimental Design
The choice of solvent is critical. Protic solvents can interact with the molecule's functional groups, while pH can significantly alter the spectrum by causing protonation or deprotonation of the amino and hydroxyl groups. A study on 4,6-dihydroxypyrimidine derivatives demonstrated that changes in acidity lead to shifts in absorption maxima as different ionic species are formed.[3][4] Therefore, analysis is typically performed in a neutral, non-interacting solvent like ethanol or acetonitrile, and may be repeated in acidic and basic solutions to study the compound's behavior.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of DADP (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the same solvent as the sample for the reference cuvette to zero the baseline.
-
Analysis: Scan the sample from 400 nm down to 200 nm.
-
Data Processing: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Spectral Data & Interpretation
Based on data for similar 4,6-dihydroxypyrimidine derivatives, DADP is expected to exhibit strong absorption bands in the UV region.[3][4] The primary absorption maximum (λmax) is typically observed between 250 and 260 nm, corresponding to the π → π* transition of the pyrimidine ring.[4] A secondary, and often more intense, absorption may be seen near 200-210 nm. The presence of two amino groups and two hydroxyl groups (electron-donating) can cause a bathochromic (red) shift compared to the parent pyrimidine ring.
| Parameter | Expected Value | Rationale |
| λmax 1 | ~250-260 nm | π → π* transition of the conjugated pyrimidine system.[4] |
| λmax 2 | ~200-210 nm | Higher energy electronic transitions.[3] |
Changes in pH will reveal the compound's acid-base properties. In acidic media, protonation of the ring nitrogens or amino groups can cause a hypsochromic (blue) shift, while in basic media, deprotonation of the hydroxyl groups to form phenolates will cause a bathochromic shift.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
FT-IR spectroscopy is indispensable for identifying the functional groups present in the DADP molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), a unique "fingerprint" of the molecule is generated.
Causality in Sample Preparation
For solid samples like DADP, the KBr pellet method is standard. This involves intimately grinding the sample with potassium bromide, which is transparent to IR radiation. The objective is to disperse the analyte within the KBr matrix to minimize scattering and obtain sharp, well-resolved absorption bands. The quality of the grinding is directly proportional to the quality of the spectrum.
Experimental Protocol
-
Sample Preparation: Mix ~1-2 mg of DADP with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber is automatically subtracted.
Expected Spectral Data & Interpretation
The IR spectrum of DADP will be rich with information confirming its structure. The presence of both hydroxyl and amino groups will lead to broad bands in the high-frequency region due to hydrogen bonding. The keto-enol tautomerism means we should expect to see C=O stretching bands in addition to O-H bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance & Rationale |
| 3500 - 3200 | N-H and O-H Stretch | Primary Amines & Hydroxyls | A broad, strong band resulting from the overlap of N-H and O-H stretching, indicative of extensive hydrogen bonding.[5][6] |
| 3200 - 3000 | C-H Stretch | Aromatic/Ring C-H | Weak to medium bands, often obscured by the broader O-H/N-H bands. |
| ~1700 - 1620 | C=O Stretch | Carbonyl (Keto form) | A strong, sharp peak indicating the presence of the keto tautomer, a common feature in dihydroxypyrimidines.[7] |
| ~1650 - 1550 | N-H Bend / C=C & C=N Stretch | Amine Scissoring & Ring Vibrations | Medium to strong bands. The N-H bending vibration of the primary amine overlaps with the C=C and C=N stretching vibrations of the pyrimidine ring.[7] |
| Below 1500 | Fingerprint Region | C-N, C-O, Ring Bending | A complex series of bands unique to the molecule's overall structure. |
The relative intensity of the O-H versus C=O bands can provide qualitative insight into the predominant tautomeric form in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of DADP in solution. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR maps the carbon skeleton of the molecule.
Causality in Solvent Selection and Experimentation
The choice of solvent is paramount. DADP has low solubility in common NMR solvents like CDCl₃. Therefore, a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is required. DMSO-d₆ is an excellent choice as it can dissolve the sample and its residual proton signal (at ~2.50 ppm) does not typically interfere with analyte signals.[8] Protons attached to heteroatoms (O-H, N-H) are labile and can exchange with deuterium from solvents like D₂O. An experiment can be run in DMSO-d₆, and then a drop of D₂O can be added; the disappearance of signals confirms their assignment to exchangeable protons.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of DADP in ~0.6 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
(Optional) Add one drop of D₂O, shake, and re-acquire the spectrum to identify exchangeable protons.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will be relatively simple, but highly informative. The key is to account for the exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Interpretation |
| ~10.5 - 11.0 | Broad Singlet | OH Protons | The hydroxyl protons are acidic and deshielded, appearing far downfield. They will exchange with D₂O.[9] |
| ~6.5 - 7.0 | Broad Singlet | NH₂ Protons | Protons of the amino groups. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. They will also exchange with D₂O.[9] |
Note: The absence of any signal in the typical aromatic region (7-8 ppm) or aliphatic region (1-4 ppm) is a key indicator of purity and confirms the substitution pattern, specifically the lack of a proton at the C5 position.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the carbon backbone.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation | | :--- | :--- | :--- | :--- | | ~163 - 165 | C4 and C6 | Carbons bonded to oxygen and nitrogen. Their exact shift depends on the keto-enol equilibrium. In similar structures, these carbons are highly deshielded.[9] | | ~152 - 155 | C2 | Carbon atom flanked by two nitrogen atoms and bonded to an amino group.[9] | | ~84 - 86 | C5 | Carbon atom bonded to an amino group and situated between the two carbonyl/hydroxyl-bearing carbons. This upfield shift compared to other ring carbons is characteristic.[9][10] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of DADP, serving as the final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.
Experimental Protocol
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
Ionization: ESI is a soft ionization technique that generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion can be isolated and fragmented (e.g., via collision-induced dissociation) to produce a characteristic fragmentation pattern.
Expected Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Observed) | Interpretation |
| [M] | 142.0491 | - | The neutral molecule. |
| [M+H]⁺ | 143.0569 | ~143.1 | The protonated molecular ion, which will be the base peak in the ESI-MS spectrum.[2] |
| Fragments | Varies | e.g., 87.1, 102 | Characteristic fragment ions resulting from the loss of small neutral molecules like HCN, H₂NCN, or CO.[2] |
The observation of the correct molecular ion peak at m/z ≈ 143.1 provides unequivocal evidence for the identity of DADP.
Integrated Analytical Workflow
Caption: Integrated spectroscopic workflow for DADP analysis.
Conclusion
The is a multi-faceted process that leverages the unique strengths of several analytical techniques. UV-Vis spectroscopy confirms the electronic structure, FT-IR identifies key functional groups and provides insight into tautomerism, NMR spectroscopy delivers an unambiguous map of the molecular skeleton, and Mass Spectrometry validates the molecular weight and elemental composition. By following the integrated workflow and understanding the causality behind the experimental choices and spectral features described in this guide, researchers and drug development professionals can achieve a confident and comprehensive characterization of this vital pharmaceutical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method for this compound hydrochloride.
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
National Institutes of Health. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
-
Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. Retrieved from [Link]
-
PubMed. (2009). DFT simulations and vibrational analysis of FT-IR and FT-Raman spectra of 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
International Journal of Engineering Research and Applications. (2016). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound Hydrochloride 98.0+%, TCI America. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,6-Dihydroxypyrimidine, 2TMS derivative. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. Retrieved from [Link]
-
Durham University. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Baxendale Group. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ripublication.com [ripublication.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Metabolism of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (DARP) is a pivotal, yet often overlooked, metabolite situated at a critical juncture of purine and riboflavin metabolism.[1] As a derivative of guanosine triphosphate (GTP), this complex pyrimidine serves as the central precursor for the biosynthesis of riboflavin (vitamin B2) in a wide range of microorganisms and plants.[2][3] The metabolic pathways governing the synthesis and degradation of DARP are not only fundamental to cellular physiology but also present compelling targets for the development of novel antimicrobial agents, owing to their absence in humans.[3] This guide provides a comprehensive exploration of DARP metabolism, delving into the enzymatic machinery, regulatory mechanisms, and experimental methodologies pertinent to its study, with a forward-looking perspective on its therapeutic potential.
The Anabolic Pathway: Biosynthesis of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine
The synthesis of DARP represents the first committed step in the riboflavin biosynthesis pathway, originating from the ubiquitous purine nucleotide, GTP.[2][4] This transformation is catalyzed by the enzyme GTP cyclohydrolase II (EC 3.5.4.25).[2]
The Catalytic prowess of GTP Cyclohydrolase II
GTP cyclohydrolase II orchestrates a complex hydrolytic reaction that involves the opening of the imidazole ring of GTP.[5] The overall reaction can be summarized as follows:
GTP + H₂O → 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine + Formate + Diphosphate[2]
The catalytic mechanism of GTP cyclohydrolase II is intricate, involving a zinc-dependent hydrolysis.[3] Structural and mechanistic studies have revealed that a conserved tyrosine residue plays a crucial role in the ring-opening process, facilitated by a zinc-activated water molecule that acts as the nucleophile for the attack on the C-8 atom of the guanine ring.[3] Furthermore, an arginine residue is positioned to facilitate the release of pyrophosphate, forming a transient covalent guanylyl-enzyme intermediate.[3]
It is noteworthy that in some archaea, an alternative two-step pathway for DARP formation exists, initiated by GTP cyclohydrolase IIa. This enzyme first hydrolyzes the 8,9 bond of GTP to produce 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one, which is subsequently deformylated to yield DARP.[6]
The Catabolic Pathway: Degradation of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine in Riboflavin Synthesis
Following its synthesis, DARP is promptly channeled into the subsequent steps of the riboflavin biosynthesis pathway. Its degradation is primarily managed by a bifunctional enzyme in many bacteria: diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase (RibD) .[7][8][9] This enzyme catalyzes two sequential reactions: a deamination followed by a reduction.
A Tale of Two Domains: The Bifunctional Nature of RibD
The RibD enzyme is a fascinating example of catalytic efficiency, housing two distinct active sites within a single polypeptide chain.[7]
-
Deaminase Activity (EC 3.5.4.26): The first reaction is the hydrolytic deamination of the C2 amino group of the pyrimidine ring of DARP, yielding 5-amino-6-(5-phosphoribosylamino)uracil and ammonia.[10]
2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine + H₂O → 5-amino-6-(5-phosphoribosylamino)uracil + NH₃[10]
The deaminase domain of RibD shares structural homology with cytidine deaminases, suggesting a similar catalytic mechanism.[8]
-
Reductase Activity: The second reaction involves the reduction of the ribosyl side chain of 5-amino-6-(5-phosphoribosylamino)uracil to a ribityl group, a crucial step in forming the precursor for the lumazine synthase reaction. This reductase activity is dependent on NAD(P)H.[11]
Visualizing the Metabolic Crossroads: The DARP Metabolism Pathway
The metabolic fate of DARP is intricately linked to the biosynthesis of riboflavin. The following diagram illustrates the central position of DARP in this pathway.
Caption: Metabolic pathway of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
Regulation of DARP Metabolism: A Symphony of Control
The metabolism of DARP is tightly regulated as part of the overall control of riboflavin biosynthesis. In many bacteria, a key regulatory mechanism is the FMN riboswitch . This is a structured non-coding RNA element found in the 5'-untranslated region of the mRNA that codes for riboflavin biosynthesis enzymes. When flavin mononucleotide (FMN), a downstream product of the pathway, is present in sufficient concentrations, it binds to the riboswitch, inducing a conformational change in the mRNA that leads to the premature termination of transcription. This feedback inhibition mechanism ensures that the cell does not overproduce riboflavin, thus conserving energy and resources. While this is a general regulatory mechanism for the entire pathway, there is currently limited evidence for specific regulatory controls that independently modulate the production or consumption of DARP. In the yeast Pichia guilliermondii, the synthesis of the reductase involved in the second step of flavinogenesis from DARP does not appear to be regulated by iron concentration.[12]
Quantitative Insights: Enzyme Kinetics
Understanding the kinetic parameters of the enzymes involved in DARP metabolism is crucial for building predictive models of the pathway and for designing effective inhibitors. The following table summarizes a selection of reported kinetic values for GTP cyclohydrolase II.
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Nocardiopsis flavescens | GTP | 160.11 ± 26.81 | - | [13] |
Note: Comprehensive kinetic data for diaminohydroxyphosphoribosylaminopyrimidine deaminase/reductase is less readily available in consolidated formats and represents an area for further investigation.
In the Laboratory: Experimental Protocols
The study of DARP metabolism relies on robust enzymatic assays. Below are detailed protocols for the key enzymes.
Experimental Workflow: Enzymatic Assays
Caption: General workflow for the enzymatic assays of GTP Cyclohydrolase II and Deaminase.
Protocol 1: Assay for GTP Cyclohydrolase II Activity
This protocol is adapted from a method for assaying GTP cyclohydrolase II activity in bacterial extracts.[4][14]
Materials:
-
Cell lysate or purified GTP cyclohydrolase II
-
GTP solution (10 mM in ultrapure water)
-
5x RibA assay buffer (specific composition may vary, but typically contains a buffer such as Tris-HCl, pH 8.0, and MgCl₂)
-
EDTA solution (0.5 M, pH 8.0)
-
Derivatization reagent (e.g., 1% diacetyl)
-
HPLC system with a fluorescence detector and a suitable C18 column
Procedure:
-
Enzyme Preparation: Prepare a cell lysate from a bacterial culture expressing GTP cyclohydrolase II or use a purified enzyme preparation. If using a cell lysate, it is recommended to desalt the sample using a spin desalting column.[14]
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 50 µL:
-
10 µL of 5x RibA assay buffer
-
5 µL of 10 mM GTP
-
25 µL of desalted cell lysate or an appropriate amount of purified enzyme
-
Ultrapure water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[14]
-
Reaction Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.[14]
-
Derivatization: Add 50 µL of the derivatization reagent to the terminated reaction mixture. Incubate at 70°C for 20 minutes. This step converts the product, DARP, into a fluorescent pteridine derivative.[4][14]
-
Sample Preparation for HPLC: Centrifuge the derivatized sample to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Analyze the derivatized product by HPLC with fluorescence detection. The amount of product formed can be quantified by comparing the peak area to a standard curve.
Protocol 2: Assay for Diaminohydroxyphosphoribosylaminopyrimidine Deaminase Activity
A continuous spectrophotometric assay can be employed, or a discontinuous assay with HPLC-based product detection.
Materials:
-
Cell lysate or purified RibD enzyme
-
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (DARP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV or mass spectrometry detector
Procedure:
-
Enzyme Preparation: Prepare a cell lysate or use a purified RibD enzyme preparation.
-
Reaction Setup: In a suitable reaction vessel, combine the DARP substrate at a known concentration with the assay buffer.
-
Initiation of Reaction: Start the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitoring the Reaction:
-
Continuous Assay: If a spectrophotometric method is available where the product has a distinct absorbance from the substrate, the reaction can be monitored continuously in a spectrophotometer.
-
Discontinuous Assay: At defined time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or by heat inactivation). Analyze the amount of product formed in each aliquot by HPLC.
-
-
Data Analysis: Calculate the initial reaction velocity from the rate of product formation.
A Target for Therapeutic Intervention: DARP Metabolism in Drug Development
The enzymes of the riboflavin biosynthesis pathway, including those involved in DARP metabolism, are attractive targets for the development of novel antimicrobial agents.[15] This is because this pathway is essential for many pathogenic bacteria but is absent in humans, who obtain riboflavin from their diet.
GTP Cyclohydrolase II as a Drug Target:
-
Inhibitors of GTP cyclohydrolase II could effectively block the entire riboflavin biosynthesis pathway at its first committed step. While specific inhibitors for GTP cyclohydrolase II are not as extensively studied as those for its counterpart, GTP cyclohydrolase I, the structural and mechanistic differences between the two enzymes provide a basis for the rational design of selective inhibitors.[3] For instance, the substrate analog phosphomethylphosphonic acid guanyl ester (GMPCPP) has been shown to inhibit E. coli GTP cyclohydrolase II and has been used in structural studies to elucidate the active site.[15]
RibD as a Drug Target:
-
The bifunctional nature of RibD in many bacteria makes it a particularly appealing target. A single inhibitor that could disrupt both the deaminase and reductase activities would be highly effective. The structural similarity of the deaminase domain to cytidine deaminase suggests that existing inhibitors of cytidine deaminase could serve as templates for the development of RibD inhibitors.[8]
Conclusion
The metabolism of 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a cornerstone of microbial and plant physiology, serving as the gateway to the essential vitamin, riboflavin. A thorough understanding of the enzymes that govern its synthesis and degradation, namely GTP cyclohydrolase II and the bifunctional RibD, is paramount. The distinctness of this metabolic pathway from mammalian biology underscores its potential as a fertile ground for the discovery and development of a new generation of antimicrobial therapeutics. Continued research into the intricate details of the reaction mechanisms, regulation, and inhibition of these enzymes will undoubtedly pave the way for innovative strategies to combat infectious diseases.
References
-
Yurgel, S., et al. (2014). Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. Bio-protocol, 4(21). Available at: [Link]
-
Bacher, A., et al. (1997). Assay for GTP Cyclohydrolase II Activity in Bacterial Extracts. ResearchGate. Available at: [Link]
-
Schramek, N., Bracher, A., & Bacher, A. (2001). Biosynthesis of riboflavin - Single turnover kinetic analysis of GTP cyclohydrolase II. Journal of Biological Chemistry, 276(47), 44358-44364. Available at: [Link]
-
Cui, S., et al. (2021). Characterization of a type II GTP cyclohydrolase from Nocardiopsis flavescens and its application in riboflavin production. 3 Biotech, 11(3), 133. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]
-
University of California, San Diego. Enzyme Assay Protocol. Available at: [Link]
-
Nishida-Aoki, N., et al. (2017). Identification and Functional Analysis of GTP Cyclohydrolase II in Candida glabrata in Response to Nitrosative Stress. Frontiers in Microbiology, 8, 199. Available at: [Link]
-
Wikipedia. (2023). GTP cyclohydrolase II. Available at: [Link]
-
Dawson, A., et al. (2013). Structure of diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase from Acinetobacter baumannii. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 6), 611-617. Available at: [Link]
-
Pickert, G., et al. (2013). Inhibition of GTP cyclohydrolase attenuates tumor growth by reducing angiogenesis and M2-like polarization of tumor associated macrophages. International Journal of Cancer, 132(3), 591-604. Available at: [Link]
-
International Union of Crystallography. (2013). Structure of diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase from Acinetobacter baumannii. Available at: [Link]
-
Wikipedia. (2023). GTP cyclohydrolase. Available at: [Link]
-
LibreTexts Biology. (2021). Enzyme Kinetics. Available at: [Link]
-
Wikipedia. (2023). Enzyme kinetics. Available at: [Link]
-
Wikipedia. (2023). Diaminohydroxyphosphoribosylaminopyrimidine deaminase. Available at: [Link]
-
Nishida-Aoki, N., et al. (2017). Identification and Functional Analysis of GTP Cyclohydrolase II in Candida glabrata in Response to Nitrosative Stress. Frontiers in Microbiology, 8, 199. Available at: [Link]
-
Ren, J., et al. (2005). GTP cyclohydrolase II structure and mechanism. Journal of Biological Chemistry, 280(40), 36936-36942. Available at: [Link]
-
Pseudomonas aeruginosa metabolome database. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Available at: [Link]
-
Gross, S. S., & Levi, R. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. The Journal of biological chemistry, 273(33), 21091–21098. Available at: [Link]
-
Dawson, A., et al. (2013). Structure of diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase from Acinetobacter baumannii. Acta crystallographica. Section F, Structural biology and crystallization communications, 69(Pt 6), 611–617. Available at: [Link]
-
Shavlovskiĭ, G. M., et al. (1981). [Activity of the enzyme of the 2d step of flavinogenesis, 2,5-diamino-6-hydroxy-4-ribosylaminopyrimidine-5'-phosphate reductase, in Pichia guilliermondii yeasts]. Mikrobiologiia, 50(6), 1008-1011. Available at: [Link]
-
Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. Available at: [Link]
-
Wikipedia. (2023). 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one. Available at: [Link]
-
Wikipedia. (2023). 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5'-phosphate reductase. Available at: [Link]
-
Shomu's Biology. (2012, December 5). Enzyme kinetics animation [Video]. YouTube. Available at: [Link]
-
Abbas, A., et al. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1205011. Available at: [Link]
-
Mahatma Gandhi Central University. (n.d.). Enzyme Kinetics. Available at: [Link]
-
Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International journal of immunopharmacology, 16(2), 101–108. Available at: [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Available at: [Link]
-
Abbkine Scientific. (n.d.). Adenosine Deaminase Activity Colorimetric Microplate Assay Kit User Manual. Available at: [Link]
-
protocols.io. (2025, July 17). Kitless adenosine deaminase activity assay. Available at: [Link]
-
Kim, J., et al. (2019). Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex. Sensors (Basel, Switzerland), 19(12), 2755. Available at: [Link]
Sources
- 1. P. aeruginosa Metabolome Database: 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine (PAMDB000584) [pseudomonas.umaryland.edu]
- 2. GTP cyclohydrolase II - Wikipedia [en.wikipedia.org]
- 3. GTP cyclohydrolase II structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GTP cyclohydrolase - Wikipedia [en.wikipedia.org]
- 6. 2-Amino-5-formylamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Structure of diaminohydroxyphosphoribosylaminopyrimidine deaminase/5-amino-6-(5-phosphoribosylamino)uracil reductase from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diaminohydroxyphosphoribosylaminopyrimidine deaminase - Wikipedia [en.wikipedia.org]
- 11. 2,5-diamino-6-(ribosylamino)-4(3H)-pyrimidinone 5'-phosphate reductase - Wikipedia [en.wikipedia.org]
- 12. [Activity of the enzyme of the 2d step of flavinogenesis, 2,5-diamino-6-hydroxy-4-ribosylaminopyrimidine-5'-phosphate reductase, in Pichia guilliermondii yeasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,5-Diamino-4,6-dihydroxypyrimidine under different conditions
An In-depth Technical Guide to the Stability of 2,5-Diamino-4,6-dihydroxypyrimidine
Authored By: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions. As a crucial intermediate in the synthesis of numerous pharmaceutical compounds, a thorough understanding of its stability profile is paramount for researchers, scientists, and drug development professionals. This document outlines a systematic approach to evaluating the hydrolytic, thermal, photolytic, and oxidative stability of this molecule. It details robust experimental protocols for forced degradation studies, discusses the development of stability-indicating analytical methods, and proposes potential degradation pathways based on the known chemistry of pyrimidine derivatives. The insights provided herein are intended to facilitate the development of stable formulations and ensure the quality and efficacy of resulting drug products.
Introduction: The Significance of this compound Stability
This compound is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules, including antivirals and anticancer agents. The integrity of this starting material directly influences the purity, potency, and safety of the final active pharmaceutical ingredient (API). Therefore, a comprehensive understanding of its chemical stability is not merely an academic exercise but a critical component of drug development and quality control.
Forced degradation studies are an essential tool in this endeavor, providing valuable insights into the intrinsic stability of a molecule.[1][2][3] By subjecting this compound to a range of stress conditions more severe than those it would encounter during routine handling and storage, we can predict its long-term stability, identify potential degradation products, and elucidate its degradation pathways. This information is crucial for developing robust formulations, establishing appropriate storage conditions, and defining the shelf-life of both the intermediate and the final drug product.
This guide is structured to provide both the theoretical framework and the practical methodologies for a thorough stability assessment of this compound.
Physicochemical Properties and Recommended Handling
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and for the design of meaningful stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C₄H₆N₄O₂ | TCI America |
| Molecular Weight | 142.12 g/mol | TCI America |
| Appearance | White to brown to dark purple powder/crystal | TCI America |
| Solubility | Soluble in aqueous alkali. | [4] |
| Storage | Store in a cool, dark place, under an inert atmosphere. | TCI America |
| Incompatible Materials | Oxidizing agents. | TCI America |
Expert Insight: The varied coloration noted in supplier specifications suggests a potential for oxidative degradation or the presence of colored impurities. Storage under an inert atmosphere, as recommended, is a critical first line of defense against oxidative degradation.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic process of exposing a compound to various stress conditions to accelerate its degradation. The primary objectives of such studies for this compound are:
-
To identify the likely degradation products.
-
To elucidate the degradation pathways.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[1][2][5]
The following sections will detail the experimental approach for assessing the stability of this compound under hydrolytic, thermal, photolytic, and oxidative stress.
General Experimental Workflow
A well-designed forced degradation study follows a logical progression from stress application to the characterization of degradants.
Caption: General workflow for forced degradation studies.
Stability Under Different Conditions
Hydrolytic Stability
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the presence of amino and hydroxyl groups on the pyrimidine ring suggests potential susceptibility to hydrolysis, particularly under acidic or basic conditions.
Proposed Degradation Pathway (Acid-Catalyzed Hydrolysis):
Under acidic conditions, protonation of the ring nitrogens can activate the pyrimidine ring towards nucleophilic attack by water. This can lead to ring opening or deamination.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 8 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Incubate the mixture at 60°C for 8 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Thermal Stability
Exposure to high temperatures can provide the energy required to overcome activation barriers for degradation reactions.
Proposed Degradation Pathway (Thermal):
Thermal stress can lead to various reactions, including decarboxylation (if applicable), dimerization, or polymerization. For this compound, dimerization is a plausible pathway.[6]
Experimental Protocol: Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours. At specified intervals, dissolve a portion of the stressed solid in a suitable solvent for analysis.
-
Solution State: Prepare a solution of the compound in a suitable solvent and incubate at 60°C for 72 hours. Analyze samples at regular intervals.
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.
Proposed Degradation Pathway (Photolytic):
Pyrimidine derivatives are known to undergo photodimerization and the formation of photohydrates upon UV irradiation.[7] Ring fragmentation is also a possibility.[2]
Caption: Proposed photolytic degradation pathways.
Experimental Protocol: Photolytic Degradation
-
Sample Preparation: Expose a solution of this compound (in a photostable solvent like acetonitrile) and a solid sample to a UV lamp (e.g., 254 nm) for 24 hours.
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Oxidative Stability
The presence of amino groups makes the pyrimidine ring susceptible to oxidation.
Proposed Degradation Pathway (Oxidative):
Oxidation can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: To 1 mL of the stock solution of this compound, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Analyze the sample by HPLC at various time points.
Analytical Methodologies for Stability Indicating Assays
A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the workhorse for stability studies.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
Expert Insight: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to achieve baseline separation between the parent compound and all significant degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is indispensable for the identification and structural characterization of degradation products.[1][3][5][8] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of novel degradation products, isolation of the degradant followed by NMR spectroscopy is the gold standard.[9][10][11] ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can provide detailed structural information.
Data Presentation and Interpretation
The results of forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 8h | |||
| 0.1 M NaOH, 60°C, 8h | |||
| Water, 60°C, 8h | |||
| Thermal (Solid), 80°C, 72h | |||
| Thermal (Solution), 60°C, 72h | |||
| Photolytic (UV 254 nm), 24h | |||
| 3% H₂O₂, RT, 24h |
Conclusion
This technical guide provides a comprehensive framework for assessing the stability of this compound. By implementing the described forced degradation protocols and employing the recommended analytical techniques, researchers and drug development professionals can gain a thorough understanding of the degradation behavior of this important molecule. This knowledge is fundamental to the development of stable, safe, and effective pharmaceutical products. While specific degradation pathways have been proposed based on the known chemistry of related compounds, it is imperative that these are confirmed through rigorous experimental investigation and structural elucidation of any observed degradation products.
References
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
- TCI America. (2018).
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
- BenchChem. (n.d.). Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution.
-
PubMed. (n.d.). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Retrieved from [Link]
- ResearchGate. (n.d.).
- ACS Omega. (2021).
-
PubMed. (n.d.). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
-
PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PMC. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
- UvA-DARE. (n.d.). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism.
- BenchChem. (n.d.).
-
ACS Publications. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]
-
PubMed. (n.d.). Photodimerization in pyrimidine-substituted dipeptides. Retrieved from [Link]
Sources
- 1. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dihydroxypyrimidine CAS#: 56-09-7 [chemicalbook.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodimerization in pyrimidine-substituted dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.uva.nl [pure.uva.nl]
An In-depth Technical Guide to the Crystal Structure of 2,5-Diamino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diamino-4,6-dihydroxypyrimidine is a key heterocyclic compound, serving as a vital building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its three-dimensional structure is paramount for designing novel derivatives with enhanced biological activity and for optimizing synthetic routes. This technical guide provides a comprehensive overview of the molecular and potential crystal structure of this compound, including its synthesis, tautomeric forms, and the critical role of hydrogen bonding. While a definitive, publicly available crystal structure remains to be published, this document synthesizes information from related compounds and established crystallographic principles to offer valuable insights for researchers in medicinal chemistry and materials science.
Introduction: The Significance of this compound
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including antiviral and anticancer drugs. This compound, often in its hydrochloride salt form, is a crucial intermediate in the synthesis of these complex molecules.[1][2][3] Its strategic importance lies in the reactive amino and hydroxyl groups, which allow for a wide range of chemical modifications. A detailed knowledge of its solid-state structure, including molecular conformation, packing, and intermolecular interactions, is essential for predicting its chemical behavior, solubility, and ultimately, its utility in drug development.
Synthesis and Preparation of Crystalline Material
The synthesis of this compound hydrochloride is well-documented, typically involving a multi-step process.[2] A common route begins with the condensation of guanidine hydrochloride with a malonic ester derivative, such as dimethyl malonate, in the presence of a base like sodium methoxide.[2] The resulting intermediate is then subjected to nitrosation followed by a reduction step to introduce the second amino group.[2]
Experimental Protocol: A Generalized Synthetic Approach
A generalized, multi-step synthesis for this compound hydrochloride is outlined below. This protocol is a composite of methodologies described in the patent literature and should be adapted and optimized for specific laboratory conditions.[2]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
In a suitable reaction vessel, dissolve guanidine hydrochloride in a solution of sodium methoxide in methanol.
-
To this solution, add dimethyl malonate dropwise while maintaining the reaction temperature.
-
After the addition is complete, continue the reaction under reflux for several hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to precipitate the 2-amino-4,6-dihydroxypyrimidine.
-
Filter, wash, and dry the product.
Step 2: Nitrosation
-
Suspend the 2-amino-4,6-dihydroxypyrimidine in water.
-
Add sodium nitrite to the suspension.
-
Slowly add an acid (e.g., hydrochloric acid) while keeping the temperature low to form the 5-nitroso intermediate.
-
Filter and wash the resulting precipitate.
Step 3: Reduction
-
Suspend the 5-nitroso intermediate in a suitable solvent, such as water or methanol.
-
Add a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., using a Raney nickel catalyst), to reduce the nitroso group to an amino group.[2]
-
Monitor the reaction for completion.
Step 4: Formation of the Hydrochloride Salt and Crystallization
-
After the reduction is complete, adjust the pH of the reaction mixture with hydrochloric acid to precipitate the this compound hydrochloride.[2]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to obtain crystals suitable for X-ray diffraction analysis. The appearance of the crystalline product can range from white to brown or dark purple powder.[4]
Molecular Structure and Tautomerism
The molecular structure of this compound (C₄H₆N₄O₂) suggests the potential for tautomerism.[5][6] The hydroxyl groups can exist in keto-enol tautomeric forms. Based on studies of related dihydroxypyrimidine derivatives, it is likely that the diketo form is a significant contributor to the overall structure, particularly in the solid state.[7] The presence of amino groups further complicates the electronic structure of the molecule.
Spectroscopic studies on similar molecules, such as 4,6-dihydroxypyrimidine, have shown that the predominant tautomeric form can be influenced by the solvent and the physical state (solid vs. solution).[7] In the solid state, intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing a specific tautomer.
Anticipated Crystal Structure and Intermolecular Interactions
The Power of Hydrogen Bonding
The molecular structure of this compound is rich in hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and carbonyl oxygens). This suggests that the crystal packing will be dominated by an extensive network of hydrogen bonds. These interactions are critical in determining the overall stability and physical properties of the crystalline material.
In related pyrimidine structures, common hydrogen bonding motifs include self-assembly into tapes, sheets, or more complex three-dimensional networks. The specific hydrogen bonding patterns will dictate the crystal symmetry and the unit cell parameters.
X-ray Crystallography: The Definitive Technique
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
-
Crystal Growth: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion methods.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to best fit the experimental data.
Polymorphism: A Critical Consideration
It is important to consider the possibility of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on 4,6-dihydroxypyrimidine have revealed the existence of at least two polymorphic forms: a molecular and an ionic form.[7] It is plausible that this compound could also exhibit polymorphism, a factor that is of critical importance in the pharmaceutical industry.
Implications for Drug Development
A detailed understanding of the crystal structure of this compound is invaluable for drug development for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A precise molecular geometry allows for more accurate computational modeling and a better understanding of how the molecule interacts with its biological target.
-
Rational Drug Design: Knowledge of the three-dimensional structure can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Solid-State Characterization: Understanding the crystal packing and intermolecular interactions is crucial for controlling the solid-state properties of active pharmaceutical ingredients (APIs), such as stability and dissolution rate.
-
Intellectual Property: The discovery and characterization of new crystalline forms (polymorphs) can be a valuable source of intellectual property.
Conclusion and Future Directions
This compound is a molecule of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure is not yet publicly available, this guide has provided a comprehensive overview of its synthesis, potential tautomeric forms, and the likely importance of hydrogen bonding in its crystal lattice. The principles and experimental workflows outlined here provide a solid foundation for researchers working with this compound. The determination and publication of the crystal structure of this compound would be a valuable contribution to the field, enabling more precise molecular design and a deeper understanding of its solid-state chemistry.
References
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
This compound HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. Retrieved January 3, 2026, from [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2022). ACS Omega. Retrieved January 3, 2026, from [Link]
- Synthetic method for this compound hydrochloride. (2015). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. (1992). European Patent Office. Retrieved January 3, 2026, from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 5. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
theoretical studies on diaminodihydroxypyrimidine isomers
An In-depth Technical Guide to Theoretical Studies on Diaminodihydroxypyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diaminodihydroxypyrimidine and its isomers represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their specific isomeric and tautomeric forms. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the isomers of diaminodihydroxypyrimidine. We will delve into the principles of quantum chemical calculations, explore the tautomeric landscape of these molecules, and present a framework for predicting their stability, reactivity, and spectroscopic properties. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage computational chemistry in the rational design of novel therapeutics based on the diaminodihydroxypyrimidine scaffold.
Introduction: The Significance of Diaminodihydroxypyrimidine Isomers in Drug Discovery
The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The introduction of amino and hydroxyl substituents gives rise to a rich isomeric and tautomeric diversity, which in turn modulates the physicochemical properties and biological functions of these compounds. Diaminodihydroxypyrimidine isomers, in particular, have garnered considerable attention as key intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-tubercular agents.[1][2] Their ability to mimic endogenous purine bases allows them to interact with various enzymatic targets, such as dihydrofolate reductase (DHFR).[3]
The precise arrangement of the amino and hydroxyl groups on the pyrimidine ring dictates the molecule's hydrogen bonding capabilities, electronic distribution, and overall shape, all of which are critical for molecular recognition and binding to biological targets. Theoretical studies provide a powerful and cost-effective means to explore the complex potential energy surface of these isomers and their tautomers, offering insights that are often difficult to obtain through experimental methods alone.
The Isomeric Landscape of Diaminodihydroxypyrimidine
The constitutional isomers of diaminodihydroxypyrimidine are defined by the positions of the two amino and two hydroxyl groups on the pyrimidine ring. Some of the most studied isomers include:
-
2,4-Diamino-5,6-dihydroxypyrimidine: A key precursor in the synthesis of various biologically active compounds.
-
5,6-Diamino-2,4-dihydroxypyrimidine (5,6-Diaminouracil): An important intermediate in the synthesis of purine analogs like paraxanthine.[4] It is a pyrimidone, an aminouracil, and a diamine.[5]
-
2,5-Diamino-4,6-dihydroxypyrimidine: Another isomer with potential applications in medicinal chemistry.[6]
-
4,5-Diamino-2,6-dihydroxypyrimidine: A multifunctional species exhibiting complex tautomerism.[7]
The complexity of these systems is further amplified by the phenomenon of tautomerism.
Tautomerism: A Critical Consideration
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[8] For diaminodihydroxypyrimidine isomers, several types of tautomerism are possible, including:
-
Keto-enol tautomerism: The interconversion between a ketone and an enol form, driven by the migration of a proton from an alpha-carbon to the carbonyl oxygen.[9][10]
-
Amino-imino tautomerism: The interconversion between an amino and an imino form.
-
Ring-chain tautomerism: Involving the opening and closing of the pyrimidine ring.[8]
The relative stability of these tautomers can be significantly influenced by factors such as solvent polarity and temperature.[9] Theoretical calculations are indispensable for predicting the most stable tautomeric forms in different environments.
Theoretical Methodologies for Studying Diaminodihydroxypyrimidine Isomers
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a robust tool for investigating the properties of diaminodihydroxypyrimidine isomers.[11][12]
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set.[13][14]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build the initial 3D structure of the diaminodihydroxypyrimidine isomer of interest using a molecular modeling software.
-
Computational Method Selection:
-
In the computational chemistry software (e.g., Gaussian), specify the DFT method: B3LYP/6-311G(d,p).
-
Request a geometry optimization (Opt) followed by a frequency calculation (Freq). The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
-
Solvation Model (Optional): To simulate a solution-phase environment, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Execution: Run the calculation.
-
Analysis:
-
Verify the absence of imaginary frequencies in the output file.
-
Extract the optimized Cartesian coordinates.
-
Analyze the calculated thermodynamic properties (e.g., Gibbs free energy) to compare the relative stabilities of different isomers and tautomers.
-
Key Quantum Chemical Descriptors
Several calculated parameters provide valuable insights into the properties of the isomers:
-
Relative Energies (ΔE): The difference in the total electronic energy between isomers provides a measure of their relative thermodynamic stability. The isomer with the lowest energy is the most stable.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This is invaluable for predicting sites of intermolecular interactions.[14]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, which contribute to its stability.[11][13]
Workflow for Theoretical Analysis of Diaminodihydroxypyrimidine Isomers
Caption: Workflow for the theoretical investigation of diaminodihydroxypyrimidine isomers.
Comparative Analysis of Isomer Stability and Properties
Theoretical studies have shown that the relative stability of diaminodihydroxypyrimidine isomers is highly dependent on intramolecular hydrogen bonding and the electronic effects of the substituent positions. For instance, in a study on 4,5-diamine-2,6-dimercaptopyrimidine, the thione form was found to be the most stable among nine possible tautomers.[7] Similar computational approaches can be applied to diaminodihydroxypyrimidine isomers to rank their stabilities.
Table 1: Hypothetical Comparison of Calculated Properties for Two Diaminodihydroxypyrimidine Isomers
| Property | Isomer A (2,4-diamino-5,6-dihydroxy) | Isomer B (5,6-diamino-2,4-dihydroxy) |
| Relative Energy (kcal/mol) | 0.00 (Reference) | +2.5 |
| HOMO Energy (eV) | -6.2 | -6.5 |
| LUMO Energy (eV) | -1.8 | -1.5 |
| HOMO-LUMO Gap (eV) | 4.4 | 5.0 |
| Dipole Moment (Debye) | 3.1 | 4.5 |
Note: The values in this table are for illustrative purposes and would need to be determined through specific calculations for the actual molecules.
From this hypothetical data, Isomer A would be predicted to be more thermodynamically stable and more reactive (smaller HOMO-LUMO gap) than Isomer B.
Application in Drug Design and Development
The insights gained from have direct implications for drug design:
-
Target Binding: By understanding the 3D structure, electrostatic potential, and hydrogen bonding capabilities of the most stable tautomer of a given isomer, medicinal chemists can design molecules with improved binding affinity and selectivity for a specific biological target.
-
Pharmacokinetic Properties: Tautomerism can significantly impact a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[8] Theoretical predictions of tautomeric equilibria in different environments can help in the early stages of drug development to identify candidates with favorable ADME profiles.
-
Lead Optimization: Computational studies can guide the chemical modification of the diaminodihydroxypyrimidine scaffold to enhance its biological activity and reduce potential off-target effects.
Logical Relationship between Theoretical Studies and Drug Development
Caption: The interplay between theoretical studies and the drug development pipeline.
Conclusion
Theoretical studies, particularly those employing DFT, provide an indispensable framework for understanding the complex chemistry of diaminodihydroxypyrimidine isomers. By elucidating the relative stabilities, electronic properties, and reactivity of different isomers and their tautomers, these computational approaches offer predictive power that can significantly accelerate the drug discovery and development process. As computational resources become more accessible and theoretical methods continue to evolve in accuracy, the synergy between in silico and experimental approaches will undoubtedly lead to the rational design of novel and more effective diaminodihydroxypyrimidine-based therapeutics.
References
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC - NIH. Available at: [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega. Available at: [Link]
-
(PDF) Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - ResearchGate. Available at: [Link]
-
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate - Chem-Impex. Available at: [Link]
-
Quantum chemistry calculations of 2-aminopyrimidine-5-carbonitrile Dye Sensitizer for Solar Cells. Available at: [Link]
-
Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine by Density Functional Theory - ResearchGate. Available at: [Link]
-
Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines - ResearchGate. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - NIH. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Tautomerism; Types & Stability of Tautomers - YouTube. Available at: [Link]
-
Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - Dove Medical Press. Available at: [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives | ACS Omega. Available at: [Link]
-
A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine - ResearchGate. Available at: [Link]
-
5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem - NIH. Available at: [Link]
-
All about Tautomerism (PART-3) || Tautomers Stability || Keto-Enol Form || AAE/EAA - YouTube. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Available at: [Link]
-
This compound | C4H6N4O2 | CID 2733981 - PubChem. Available at: [Link]
-
What impact does tautomerism have on drug discovery and development? - PMC - NIH. Available at: [Link]
-
2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution - ResearchGate. Available at: [Link]
-
Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir - YouTube. Available at: [Link]
-
2 || Keto-enol Stability Factors Explained in Detail || JEE, NEET, AIIMS, NCERT - YouTube. Available at: [Link]
-
Geometric isomerism and DFT theoretical explanation of unexpected formation of N, N-disubstituted formamidines from 2-amino-3-cyano-4.6-diarylpyridines - ResearchGate. Available at: [Link]
-
Geometric isomerism and DFT theoretical explanation of unexpected formation of N, N-disubstituted formamidines from 2-amino-3-cyano-4.6-diarylpyridines | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE | 32014-70-3 [chemicalbook.com]
- 5. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,5-Diamino-4,6-dihydroxypyrimidine as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are presented as a prospective guide for the exploration of 2,5-Diamino-4,6-dihydroxypyrimidine as a fluorescent probe. As of the date of this document, there is limited direct experimental data in the public domain specifically detailing the fluorescent properties and applications of this compound. The information and protocols provided herein are based on the known photophysical properties of structurally related diaminopyrimidine and dihydroxypyrimidine derivatives, as well as established principles of fluorescence spectroscopy and sensor design. These notes are intended to serve as a scientifically-grounded starting point for researchers interested in investigating the potential of this molecule.
Introduction: The Promise of the Diaminodihydroxypyrimidine Scaffold
The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][3][4] The strategic functionalization of the pyrimidine ring can give rise to molecules with interesting photophysical properties, making them valuable scaffolds for the development of fluorescent probes.[5][6] In particular, the presence of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the pyrimidine ring can lead to the emergence of fluorescence through intramolecular charge transfer (ICT) states.
This compound (DADHP) possesses a unique arrangement of these functional groups, suggesting it may exhibit intrinsic fluorescence and sensitivity to its local environment. This makes it an intriguing candidate for development as a fluorescent probe for various analytes and biological processes. The study of related compounds, such as 4,5-diaminopyrimidine, has shown that functionalization with amino groups can lead to significant red-shifts in absorption and an increase in fluorescence quantum yield, with solvent properties playing a crucial role in their photophysical behavior.[7][8][9][10]
This document outlines the theoretical basis for the potential fluorescence of DADHP and provides detailed protocols for its characterization and application as a fluorescent sensor.
Predicted Photophysical Properties
Based on the analysis of similar fluorophores, the following photophysical properties for this compound are hypothesized. Experimental verification is essential.
| Property | Predicted Value/Characteristic | Rationale |
| Excitation Maximum (λex) | ~320 - 360 nm | Based on the absorption characteristics of diaminopyrimidine derivatives which show absorption bands in the UV-A region.[7][10] |
| Emission Maximum (λem) | ~400 - 480 nm (blue to cyan) | The presence of multiple electron-donating groups is expected to result in a significant Stokes shift. |
| Quantum Yield (ΦF) | Moderate | Expected to be sensitive to solvent polarity and hydrogen bonding, a characteristic of many heterocyclic dyes. |
| Solvatochromism | Positive solvatochromism expected | The emission wavelength is likely to red-shift in more polar solvents due to the stabilization of the excited ICT state.[11][12][13][14][15] |
Potential Applications and Sensing Mechanisms
The amino and hydroxyl groups of DADHP provide potential coordination sites for metal ions and can also be involved in redox reactions or changes in protonation state, making it a candidate for sensing various analytes.
Fluorescent Sensing of Metal Ions
The nitrogen and oxygen atoms in DADHP can act as chelating agents for metal ions.[16][17][18][19][20] Binding of a metal ion could modulate the fluorescence of the molecule through several mechanisms:
-
Fluorescence Quenching: Paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺) can quench fluorescence through electron or energy transfer.[21][22][23][24][25]
-
Fluorescence Enhancement: Binding of certain metal ions (e.g., Zn²⁺, Al³⁺) can restrict intramolecular vibrations and rotations, leading to an increase in fluorescence quantum yield, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Logical Workflow for Metal Ion Sensing
Caption: Workflow for testing DADHP as a metal ion sensor.
Detection of Reactive Oxygen Species (ROS)
The electron-rich nature of the DADHP scaffold suggests it may be susceptible to oxidation by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or hypochlorite (OCl⁻).[26][27][28][29][30] This oxidation could lead to a change in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response.
Proposed Mechanism for ROS Detection
Sources
- 1. scispace.com [scispace.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchtrend.net [researchtrend.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of diamino and imidazole functionalization on the photophysical properties and electronic and structural dynamics of the pyrimidine nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Synthesis, characterization, solvatochromic study, and application of new heterocyclic monoazo acid dyes-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvatochromism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Relating solvatochromism and solvatomorphism in organic dyes using high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 17. Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescent organic nanoparticles (FONs) as convenient probes for metal ion detection in aqueous medium - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Plasmonic quenching and enhancement: metal-quantum dot nanohybrids for fluorescence biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Enhancement and quenching of single-molecule fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. masi.eu [masi.eu]
- 29. researchgate.net [researchgate.net]
- 30. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
Introduction: The Strategic Importance of Dichloropyrimidines in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern drug discovery, forming the structural core of a vast array of therapeutic agents. Among these, 2,5-diamino-4,6-dichloropyrimidine is a pivotal intermediate, particularly in the synthesis of purine analogs which are integral to the development of antiviral and anticancer drugs.[1][2] For instance, it serves as a crucial precursor for 9-substituted-2-aminopurines, a class of compounds demonstrating potent activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[2] The efficient and scalable synthesis of this dichloropyrimidine is therefore a subject of considerable interest to researchers and process chemists.
This document provides a comprehensive guide to the synthesis of 2,5-diamino-4,6-dichloropyrimidine from the readily available starting material, 2,5-diamino-4,6-dihydroxypyrimidine. We will explore the two predominant synthetic strategies: direct chlorination with phosphorus oxychloride (POCl₃) and the more robust Vilsmeier reagent-mediated approach. This guide will delve into the underlying chemical principles of each method, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting.
Synthetic Strategies: A Comparative Analysis
The conversion of the hydroxyl groups of this compound to chlorine atoms presents a significant chemical challenge. The pyrimidine ring's electron density and the presence of two amino groups can lead to side reactions and degradation under harsh chlorinating conditions. Historically, direct chlorination with phosphorus oxychloride has been explored but is often plagued by low and inconsistent yields.[1][2] A more refined and higher-yielding approach involves the use of a Vilsmeier reagent, which proceeds through a stable intermediate.
Method 1: Direct Chlorination with Phosphorus Oxychloride
The direct treatment of this compound with phosphorus oxychloride is the most straightforward approach. However, early attempts at this reaction were reported to be largely unsuccessful, leading to degradation of the pyrimidine ring.[1][2] Subsequent process development has shown that the addition of certain reagents can significantly improve the outcome.
Mechanism of Chlorination with POCl₃:
The chlorination of a dihydroxypyrimidine with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate. The hydroxyl group of the pyrimidine acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent reaction to form a dichlorophosphate ester. The presence of a base, such as a tertiary amine or the chloride ion from a quaternary ammonium salt, facilitates the displacement of the phosphate group by a chloride ion to yield the desired dichloropyrimidine.
The Role of Additives:
The key to a successful direct chlorination lies in the use of additives that can either catalyze the reaction or act as a solvent to improve the solubility of the starting material.
-
Quaternary Ammonium Chlorides: These salts, such as tetraethylammonium chloride or N-ethyl-N-methyl piperidinium chloride, can serve as both a solvent and a source of chloride ions, driving the reaction towards the product.[3] They are often used in large molar excesses.[2]
-
Tertiary Amine Hydrochlorides: Similar to quaternary ammonium salts, these can also facilitate the chlorination.
-
Phosphorus Pentachloride (PCl₅): The addition of PCl₅ to the POCl₃ reaction mixture has been reported to improve yields, although this can sometimes lead to the formation of tarry precipitates, making scale-up challenging.[2]
While these modifications have improved the viability of direct chlorination, the yields can still be variable, and the reaction often requires high temperatures and long reaction times.
Method 2: The Vilsmeier Reagent Approach - A Superior Alternative
A more reliable and generally higher-yielding method for the synthesis of 2,5-diamino-4,6-dichloropyrimidine involves the use of a Vilsmeier reagent.[1][2] This two-step process offers a cleaner conversion and is more amenable to scale-up.
The Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction involves the formylation of an electron-rich compound using a Vilsmeier reagent.[4][5] The Vilsmeier reagent is a chloroiminium ion, typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride.[4][5][6][7]
Diagram of the Vilsmeier Reagent Synthetic Workflow
Caption: Workflow of the Vilsmeier reagent method.
In the context of synthesizing 2,5-diamino-4,6-dichloropyrimidine, the Vilsmeier reagent serves a dual purpose. It not only acts as the chlorinating agent but also protects the amino groups of the starting material in situ by forming a stable bis-formamidine intermediate.[2] This protection prevents the degradation of the pyrimidine ring during the chlorination step. The improved solubility of this intermediate also facilitates a cleaner and more efficient reaction.[2] The formamidine groups are then readily hydrolyzed under mild acidic conditions to yield the final product.
Quantitative Data Summary
| Parameter | Method 1: Direct Chlorination with POCl₃ | Method 2: Vilsmeier Reagent Approach |
| Starting Material | This compound | This compound hemisulfate |
| Key Reagents | POCl₃, Quaternary ammonium chloride | Vilsmeier reagent (from DMF and POCl₃) |
| Overall Yield | <10% (without additives) to ~65% (with additives)[2][3] | ~76%[1][2] |
| Purity of Crude Product | Variable, often requires extensive purification[1] | High, can sometimes be used without further purification[1] |
| Reaction Time | 12 - 48 hours[2] | 12 - 48 hours (chlorination), 30 minutes (hydrolysis)[1][2] |
| Key Advantages | Readily available reagents | High yield and purity, milder reaction conditions for subsequent steps[1] |
| Key Disadvantages | Low and inconsistent yields, potential for pyrimidine ring degradation[1] | Requires the preparation of the Vilsmeier reagent |
Experimental Protocols
Safety Precautions: Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Direct Chlorination using POCl₃ and a Quaternary Ammonium Chloride
This protocol is adapted from a patented procedure and is suitable for small to medium-scale synthesis.[3]
Materials:
-
This compound hydrochloride (dry)
-
N-ethyl-N-methyl piperidinium chloride (dry)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
40% Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
CELITE® (diatomaceous earth)
-
Dry silica gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dry this compound hydrochloride (3.6 g), dry N-ethyl-N-methyl piperidinium chloride (22 g), and phosphorus oxychloride (13 ml).
-
Heat the reaction mixture to 105°C with stirring for 24 hours.
-
Cool the reaction mixture and carefully pour it into 5 liters of water, adding ice to maintain the temperature at approximately 50-55°C.
-
Adjust the pH of the mixture to 4 by the slow addition of 40% sodium hydroxide solution, while continuing to cool with ice to keep the temperature between 50-55°C.
-
Stir the mixture for 1 hour at 50°C.
-
Adjust the pH to 7 with 40% sodium hydroxide solution, cool to 35°C, and extract the product with ethyl acetate (10 liters).
-
Separate the phases and filter each through a pad of CELITE® to remove any black solids and phosphates.
-
Extract the aqueous phase with an additional two portions of ethyl acetate (1 liter each).
-
Combine the organic phases, wash with brine, and then concentrate under vacuum to a volume of approximately 4.5 liters.
-
Filter the warm solution through a dry silica plug to remove any remaining colored impurities.
-
Concentrate the filtrate under vacuum to a volume of approximately 2 liters.
-
The product will crystallize out of the solution. Collect the crystalline solid by filtration.
-
Further concentrate the filtrate to obtain a second crop of crystals.
-
Dry the combined product under vacuum. (Expected yield: ~2.27 g, 65%)[3]
Protocol 2: Vilsmeier Reagent-Mediated Synthesis
This protocol is based on a high-yield procedure described in the patent literature.[2]
Step 1: Formation of the Bis-formamidine Intermediate
Materials:
-
This compound hemisulfate
-
Vilsmeier reagent (prepared from DMF and POCl₃)
-
Inert solvent (e.g., 1,2-dichloroethane, chloroform, or methylene chloride)
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide in an ice bath.
-
In a separate reaction vessel, suspend this compound hemisulfate in an inert solvent.
-
Add at least 4 molar equivalents of the Vilsmeier reagent to the suspension.
-
Heat the reaction mixture to the reflux temperature of the solvent and maintain for 12 to 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the bis-formamidine intermediate. (Expected yield of intermediate: ~92%)[1]
Step 2: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine
Materials:
-
4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine (from Step 1)
-
95% Ethanol
-
6N Aqueous hydrochloric acid
Procedure:
-
Dissolve the bis-formamidine intermediate (5.87 g, 20.3 mmol) in 95% ethanol (200 mL).
-
Add 6N aqueous hydrochloric acid (13.5 mL).
-
Heat the solution in an oil bath at 55°C under a nitrogen atmosphere for 30 minutes.
-
Monitor the conversion of the starting material to a lower-Rf product by TLC (silica gel, 5% methanol-chloroform).
-
Upon complete conversion, the desired 2,5-diamino-4,6-dichloropyrimidine can be isolated by standard work-up procedures, such as neutralization and extraction. (Overall yield from the starting dihydroxypyrimidine: ~76%)[1][2]
Troubleshooting and Optimization
-
Low Yields in Direct Chlorination: Ensure all reagents and glassware are scrupulously dry, as POCl₃ is highly sensitive to moisture.[8] The quality of the POCl₃ is also critical; use a fresh or distilled batch for best results.[8] Incomplete reaction can be due to insufficient heating or reaction time.
-
Byproduct Formation: Overheating the reaction can lead to the formation of tar-like substances.[8] Careful temperature control is crucial. In the Vilsmeier approach, incomplete hydrolysis can leave formamidine-protected intermediates. Ensure the hydrolysis step goes to completion by monitoring with TLC.
-
Purification Challenges: If the crude product from direct chlorination is highly impure, column chromatography may be necessary. For the Vilsmeier product, recrystallization is often sufficient to obtain a high-purity product.
Conclusion
The synthesis of 2,5-diamino-4,6-dichloropyrimidine is a critical step in the production of many important pharmaceutical compounds. While direct chlorination with POCl₃ is a viable option, particularly with the use of additives, the Vilsmeier reagent-mediated approach offers a more reliable, higher-yielding, and cleaner synthesis. The choice of method will ultimately depend on the scale of the synthesis, the available resources, and the desired purity of the final product. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions and successfully execute this important transformation.
References
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. Available at: [Link].
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents.
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link].
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link].
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link].
-
Preparation of 2,5-diamino-4,6-dichloropyrimidine | The Journal of Organic Chemistry. Available at: [Link].
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link].
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link].
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. Available at: [Link].
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link].
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Riboflavin Utilizing 2,5-Diamino-4,6-dihydroxypyrimidine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of riboflavin (Vitamin B2), leveraging 2,5-diamino-4,6-dihydroxypyrimidine as a key precursor. Moving beyond a mere recitation of steps, this document delves into the rationale behind the synthetic strategy, drawing parallels with the established biosynthetic pathway to provide a deeper understanding of the reaction mechanisms. The protocols outlined herein are designed to be self-validating, with integrated analytical checkpoints for reaction monitoring and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust and well-documented methodology for the preparation of riboflavin and its analogs.
Introduction: The Strategic Role of this compound in Flavin Synthesis
Riboflavin, a vital nutrient and a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), is characterized by its isoalloxazine ring system.[1] While industrial production of riboflavin has largely shifted to fermentation methods, chemical synthesis remains indispensable for the preparation of riboflavin analogs for research and pharmaceutical development.[2] The biosynthetic pathway of riboflavin provides a logical blueprint for its chemical synthesis. In biological systems, the process initiates from guanosine triphosphate (GTP), which is enzymatically converted to a 4,5-diaminopyrimidine derivative.[3][4] This pyrimidine core is subsequently coupled with a ribityl side chain derived from ribulose 5-phosphate.[5][6]
Our synthetic strategy emulates this biological logic, utilizing this compound (also known as 5-aminobarbituric acid) as a stable and accessible starting material. This precursor contains the essential pyrimidine framework required for the construction of the isoalloxazine ring. The synthesis proceeds through two key stages:
-
Formation of the Ribitylaminouracil Intermediate: The initial step involves the reductive condensation of this compound with D-ribose to form 5-amino-6-(D-ribitylamino)uracil. This reaction appends the crucial ribityl side chain to the pyrimidine core.
-
Construction of the Isoalloxazine Ring: The final stage involves the condensation of the 5-amino-6-(D-ribitylamino)uracil intermediate with alloxan, which mirrors the final cyclization steps in riboflavin biosynthesis, to yield the tricyclic isoalloxazine structure of riboflavin.
This document provides detailed, step-by-step protocols for these transformations, along with methods for the purification and rigorous analytical characterization of the intermediates and the final product.
Chemical and Physical Properties of Key Reagents
A thorough understanding of the properties of the key reagents is fundamental to the successful and safe execution of the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| This compound | C₄H₆N₄O₂ | 142.12 | White to off-white powder | The foundational pyrimidine precursor. |
| D-Ribose | C₅H₁₀O₅ | 150.13 | White crystalline solid | Provides the ribityl side chain. |
| Alloxan | C₄H₂N₂O₄ | 142.07 | White to yellowish crystals | Used for the final cyclization to form the isoalloxazine ring. |
| Riboflavin | C₁₇H₂₀N₄O₆ | 376.36 | Orange-yellow crystalline powder | The target molecule. |
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The process begins with the reductive amination of D-ribose with this compound, followed by the cyclization of the resulting intermediate with alloxan.
Caption: Chemical synthesis pathway of Riboflavin.
Detailed Experimental Protocols
4.1. Synthesis of 5-Amino-6-(D-ribitylamino)uracil (Intermediate)
This protocol outlines the synthesis of the key intermediate, 5-amino-6-(D-ribitylamino)uracil, through the reductive condensation of this compound with D-ribose.[2][3][5]
Materials:
-
This compound
-
D-Ribose
-
Boric acid
-
Methanol
-
Sodium borohydride
-
Hydrochloric acid (HCl), concentrated and 1 M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Pyridine is flammable and toxic; handle with care and avoid inhalation of vapors.[7][9]
-
Sodium borohydride is a reactive reducing agent; handle with caution and avoid contact with acidic solutions.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) and D-ribose (1.1 equivalents) in methanol.
-
Catalyst Addition: Add a catalytic amount of boric acid (approximately 0.1 equivalents) to the suspension. Boric acid facilitates the formation of a ribosylamine intermediate.
-
Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: After the formation of the ribosylamine intermediate is observed (typically after 2-4 hours), cool the reaction mixture to room temperature. Carefully add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution. The temperature should be maintained below 25°C, using an ice bath if necessary, to control the exothermic reaction.
-
Quenching and pH Adjustment: After the addition of sodium borohydride is complete, continue stirring for an additional 1-2 hours at room temperature. Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH to ~7 with pyridine.
-
Isolation of the Intermediate: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-6-(D-ribitylamino)uracil as a solid.
4.2. Synthesis of Riboflavin (Final Product)
This protocol details the final cyclization step to form the isoalloxazine ring of riboflavin by condensing the 5-amino-6-(D-ribitylamino)uracil intermediate with alloxan.[10]
Materials:
-
5-Amino-6-(D-ribitylamino)uracil (from step 4.1)
-
Alloxan
-
Glacial acetic acid
-
Boric acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Glacial acetic acid is corrosive; handle with care.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-amino-6-(D-ribitylamino)uracil (1 equivalent) in a mixture of glacial acetic acid and a catalytic amount of boric acid.
-
Addition of Alloxan: Add alloxan (1.1 equivalents) to the solution and stir the mixture at room temperature.
-
Heating and Precipitation: Gently heat the reaction mixture to approximately 60-80°C. The formation of a yellow-orange precipitate of riboflavin should be observed.
-
Reaction Completion and Isolation: Continue heating for 1-2 hours to ensure complete reaction. Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Purification: Collect the crude riboflavin by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The crude product can be further purified by recrystallization from a dilute acidic solution (e.g., 2 M HCl) to obtain pure, crystalline riboflavin.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized riboflavin.
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water (e.g., 30:70 v/v) containing a small amount of acetic acid (e.g., 0.1%) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at 254 nm and 445 nm |
| Expected Retention Time | Varies depending on the exact conditions, but should be consistent with a riboflavin standard. |
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized riboflavin.
-
¹H NMR (in DMSO-d₆): Expect characteristic signals for the aromatic protons of the isoalloxazine ring, the methyl groups, and the protons of the ribityl side chain.
-
¹³C NMR (in DMSO-d₆): Expect signals corresponding to the carbon atoms of the isoalloxazine ring, the methyl groups, and the ribityl side chain.
5.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized riboflavin.
-
Electrospray Ionization (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of riboflavin (377.36).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction; decomposition of starting materials or product. | Monitor the reaction closely by TLC. Ensure the reaction temperature is controlled during the sodium borohydride addition. |
| Impure final product | Incomplete reaction; side reactions. | Optimize the reaction time and temperature for the final cyclization. Purify the crude product thoroughly by recrystallization. |
| Difficulty in crystallization | Presence of impurities. | Re-purify the product. Try different solvent systems for recrystallization. |
Workflow and Data Management
A well-organized workflow is crucial for reproducibility and data integrity.
Caption: Experimental workflow for Riboflavin synthesis.
Conclusion
The protocols detailed in this application note provide a robust and well-rationalized approach for the synthesis of riboflavin from this compound. By following these procedures and employing the recommended analytical techniques, researchers can confidently prepare and characterize high-purity riboflavin for a variety of applications in research and development. The principles outlined here can also be adapted for the synthesis of novel riboflavin analogs, opening avenues for the exploration of new therapeutic agents and biological probes.
References
-
Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of Vitamin B2 (Riboflavin). Annual Review of Nutrition, 20, 153-167. [Link]
-
Thakur, K., Sharma, N., Kumar, P., & Kumar, M. (2020). Production of Vitamin B2 (Riboflavin) by Microorganisms: An Overview. Frontiers in Bioengineering and Biotechnology, 8, 570826. [Link]
-
Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of vitamin b2 (riboflavin). PubMed, 10940330. [Link]
-
Bacher, A., Eberhardt, S., Eisenreich, W., Fischer, M., Herz, S., Illarionov, B., Kis, K., & Richter, G. (2001). Biosynthesis of riboflavin. Vitamins and Hormones, 61, 1-49. [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet. [Link]
- Keller, P. J., & Flavin, M. (1970). Synthesis of 5-amino-6-(D-ribitylamino)uracil. Journal of Biological Chemistry, 245(18), 4647-4652.
-
Tishler, M., Wellman, J. W., & Ladenburg, K. (1945). The preparation of riboflavin; the synthesis of alloxazines and isoalloxazines. Journal of the American Chemical Society, 67(12), 2165-2168. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Katagiri, H., Takeda, I., & Imai, K. (1959). Synthesis of riboflavin by microorganisms. VII. The enzymic riboflavin synthesis from 4-N-ribitylamino-5-aminouracil. The Journal of Vitaminology, 5(4), 287-297. [Link]
-
Chen, M. D., et al. (2022). Disruption of riboflavin biosynthesis in mycobacteria establishes 5-amino-6-D-ribitylaminouracil (5-A-RU) as key precursor of MAIT cell agonists. bioRxiv. [Link]
-
Wikipedia. (n.d.). Barbituric acid. [Link]
-
Corbett, A. J., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837. [Link]
-
Wikipedia. (n.d.). Isoalloxazine. [Link]
-
Berezovskii, V. M., & Eremenko, T. V. (1963). Chemistry of Alloxazines and Isoalloxazines. Russian Chemical Reviews, 32(6), 290-307. [Link]
-
Science History Institute. (1945). U.S. Patent #2,370,093 – Intermediates for the Synthesis of Riboflavin and Process for Producing Such Intermediates. [Link]
-
Zhang, J. R., et al. (2022). Biotechnological Strategies of Riboflavin Biosynthesis in Microbes. Engineering, 11, 122-132. [Link]
-
Chengalroyen, M. D., et al. (2023). Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists. PLOS Pathogens, 19(9), e1011669. [Link]
-
Fairweather, S. D., et al. (2023). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 14, 1109759. [Link]
-
Bacher, A., et al. (2000). Biosynthesis of vitamin b2 (riboflavin). Annual Review of Nutrition, 20, 153-167. [Link]
- Fischer, M., & Bacher, A. (2005). Biosynthesis of riboflavin in plants. Phytochemistry Reviews, 4(2-3), 163-177.
-
Gnanasekaran, T., et al. (2021). Riboflavin Biosynthesis and Overproduction by a Derivative of the Human Gut Commensal Bifidobacterium longum subsp. infantis ATCC 15697. Frontiers in Microbiology, 12, 693172. [Link]
-
Bacher, A., et al. (1995). Biosynthesis of riboflavin. Studies on the reaction mechanism of 6,7-dimethyl-8-ribityllumazine synthase. Biochemistry, 34(9), 2895-2903. [Link]
-
Bacher, A., et al. (2000). BIOSYNTHESIS OF VITAMIN B2 (RIBOFLAVIN). Annual Review of Nutrition, 20, 153-167. [Link]
-
Soudais, C., et al. (2015). Riboflavin biosynthesis pathway and generation of the pyrimidine adducts activating MAIT cells. ResearchGate. [Link]
-
Clark-Lewis, J. W., & Edgar, J. A. (1965). Condensation of amines with alloxan: formation of uramils (5-aminobarbituric acids). Journal of the Chemical Society (Resumed), 5556-5561. [Link]
-
Yoneda, F., Sakuma, Y., Ichiba, M., & Shinomura, K. (1976). Syntheses of isoalloxazines and isoalloxazine 5-oxides. A new synthesis of riboflavin. Journal of the American Chemical Society, 98(3), 830-835. [Link]
-
Yadav, M. R., et al. (2015). Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis. Bioorganic & Medicinal Chemistry, 23(13), 3448-3461. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(57), 36153-36177. [Link]
- Hughes, D. L. (2014). Working with Hazardous Chemicals. Organic Syntheses.
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
- Google Patents. (n.d.). US8759024B2 - Process for the production of riboflavin.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2472007A - Process of preparing isoalloxazines.
-
Williamson, T. D., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS ONE, 13(2), e0191837. [Link]
-
Fairweather, S. J., et al. (2019). Synthesis and applications of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Morressier. [Link]
-
Williamson, T. D., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). ResearchGate. [Link]
-
Dauben, W. G., Reid, J. C., & Yankwich, P. E. (1951). Synthesis of D-Riboflavin-2-C14 and its Metabolism by Lactobacillus casei. Journal of the American Chemical Society, 73(1), 208-210. [Link]
-
Rezende, M. C., et al. (2001). Merocyanine-type dyes from barbituric acid derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(6), 1183-1190. [Link]
-
Concellón, J. M., et al. (2002). Barbituric acid initiated rearrangement of 2,2'-pyridil into 5,5'-(2-pyrilidine)bisbarbituric acid. Organic Letters, 4(5), 811-813. [Link]
-
Schopfer, F. J., et al. (2013). Theoretical Exploration of the Mechanism of Riboflavin Formation from 6,7-Dimethyl-8-ribityllumazine: Nucleophilic Catalysis, Hydride Transfer, or Hydrogen Atom Transfer? Journal of the American Chemical Society, 135(15), 5764-5775. [Link]
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of vitamin b2 (riboflavin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) | PLOS One [journals.plos.org]
- 6. Frontiers | Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo [frontiersin.org]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. The preparation of riboflavin; the synthesis of alloxazines and isoalloxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vilsmeier-Haack Reaction on Dihydroxypyrimidines: A Detailed Protocol for the Synthesis of 5-Formylpyrimidines
Introduction: The Strategic Importance of 5-Formylpyrimidines
Dihydroxypyrimidine scaffolds, such as uracil (2,4-dihydroxypyrimidine) and 4,6-dihydroxypyrimidine, are fundamental building blocks in medicinal chemistry and drug development. The introduction of a formyl group (-CHO) at the C5 position of these rings unlocks a versatile synthetic handle for further molecular elaboration, leading to a diverse array of biologically active compounds, including antiviral and anticancer agents.[1] The Vilsmeier-Haack reaction offers a powerful and direct method for this crucial formylation, transforming electron-rich dihydroxypyrimidines into their valuable 5-formyl derivatives.[2][3]
This application note provides an in-depth guide to the Vilsmeier-Haack reaction on dihydroxypyrimidines, intended for researchers, scientists, and drug development professionals. It delves into the underlying mechanism, offers detailed experimental protocols, and presents field-proven insights for troubleshooting and optimization, with a particular focus on the unique reactivity of the dihydroxypyrimidine core.
The Vilsmeier-Haack Reaction: Mechanism and Key Considerations
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrimidine ring.
1. Formation of the Vilsmeier Reagent:
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent, typically phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][4]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
2. Electrophilic Attack and Hydrolysis:
The electron-rich C5 position of the dihydroxypyrimidine ring, activated by the two hydroxyl groups, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[1] This results in the formation of an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the final 5-formyl-dihydroxypyrimidine.[4]
A critical consideration when working with dihydroxypyrimidines is the potential for a concurrent side reaction: the chlorination of the hydroxyl groups at the C2 and C4 (or C4 and C6) positions.[1] This often leads to the formation of dichlorinated pyrimidine derivatives, a transformation that can be either a desirable outcome for further nucleophilic substitutions or an unwanted side product, depending on the synthetic goal. The extent of this chlorination is highly dependent on the reaction conditions, particularly the stoichiometry of the Vilsmeier reagent and the reaction temperature.[1]
Caption: Generalized mechanism of the Vilsmeier-Haack reaction on dihydroxypyrimidines.
Experimental Protocols
The following protocols provide a general framework for the Vilsmeier-Haack formylation of dihydroxypyrimidines. It is crucial to note that optimal conditions may vary depending on the specific substrate and desired outcome (i.e., formylation with or without chlorination).
Reagents and Solvents
| Reagent/Solvent | Role | Key Considerations |
| Dihydroxypyrimidine | Substrate | Ensure high purity and dryness. Common substrates include uracil (2,4-dihydroxypyrimidine) and 4,6-dihydroxypyrimidine. |
| N,N-Dimethylformamide (DMF) | Reagent & Solvent | Must be anhydrous. The presence of water will consume the Vilsmeier reagent. Freshly distilled or commercially available anhydrous grade is recommended. |
| Phosphorus Oxychloride (POCl₃) | Activating Agent | Highly reactive and corrosive. Handle with extreme care in a well-ventilated fume hood. Use a fresh, unopened bottle if possible. |
| Dichloromethane (DCM) | Co-solvent (optional) | Anhydrous grade. Can be used to improve the solubility of the substrate. |
| Ice/Water | Quenching Agent | Used for the careful hydrolysis of the reaction mixture and the iminium salt intermediate. |
| Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | Neutralizing Agent | Used to neutralize the acidic reaction mixture during work-up. |
| Ethyl Acetate (EtOAc) or other organic solvents | Extraction Solvent | For the extraction of the product from the aqueous layer. |
Step-by-Step Protocol: Formylation of 2,4-Dihydroxypyrimidine (Uracil)
This protocol is a representative example and may require optimization.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
2. Reaction with Dihydroxypyrimidine:
-
To the pre-formed Vilsmeier reagent, add the dihydroxypyrimidine (1 equivalent) portion-wise, ensuring the temperature remains controlled.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time will depend on the substrate and should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from a few hours to overnight.
3. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This will often result in the precipitation of the crude product.
-
Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether or ethanol.
-
If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent such as ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) or by column chromatography on silica gel.[5]
Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Vilsmeier reagent (due to moisture in DMF or old POCl₃).- Insufficient reaction temperature or time.- Poor solubility of the substrate. | - Use freshly distilled or anhydrous grade DMF and a fresh bottle of POCl₃.- Increase the reaction temperature and/or extend the reaction time. Monitor by TLC.- Consider using a co-solvent like anhydrous dichloromethane (DCM). |
| Formation of Dichlorinated Byproduct | - Excess Vilsmeier reagent.- High reaction temperature. | - Use a stoichiometric amount of POCl₃ (e.g., 1.1-1.5 equivalents).- Perform the reaction at a lower temperature for a longer duration.- If the dichlorinated product is desired, use an excess of POCl₃ (3-5 equivalents) and higher temperatures.[1] |
| Incomplete Reaction | - Insufficient amount of Vilsmeier reagent.- Reaction time is too short. | - Increase the equivalents of POCl₃ and DMF.- Extend the reaction time and monitor progress by TLC. |
| Difficult Purification | - Presence of polar byproducts.- Product is sparingly soluble. | - For polar impurities, consider a thorough wash of the crude product with water.- For purification by recrystallization, screen a variety of solvent systems. A mixture of a good solvent (e.g., DMF, DMSO) and an anti-solvent (e.g., water, ethanol) can be effective. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of 5-formyl-dihydroxypyrimidines, which are valuable intermediates in the development of novel therapeutics. A thorough understanding of the reaction mechanism, particularly the potential for concurrent chlorination, is key to achieving the desired product. By carefully controlling the reaction parameters such as reagent stoichiometry, temperature, and reaction time, researchers can successfully synthesize these important building blocks with good to excellent yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this powerful formylation reaction.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
- REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLIC
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- Applications of the Vilsmeier reaction in heterocyclic chemistry. (2025).
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2023). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14154-14163.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393.
- Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011).
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2020). Chem. Proc., 2, 14.
- Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2025).
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- synthesis of heterocycle via Vilsmeier-haack reaction. (2025).
- Vilsmeier reagent. (n.d.). Wikipedia.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(4), 235-242.
- Vilsmeier-Haack Reaction. (2021). YouTube.
- Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1995). Indian Journal of Chemistry - Section B, 34B(7), 624-626.
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega, 6(22), 14154-14163.
- New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. (2025).
- Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. (2025).
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021).
- Synthesis of Vilsmeier Heck Reagent from Di (trichloromethyl) carbonate for Chlorination. (2008).
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Synthesis of 5-(Hydroxymethyl)furfural (HMF). (2025).
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016).
- Process for the preparation of 5-formylaminopyrimidines. (1997).
- Purification of 5-hydroxymethylfurfural (hmf) by crystallization. (2013).
Sources
Application Notes and Protocols for the Development of Fluorescent Derivatives of 2,5-Diamino-4,6-dihydroxypyrimidine
For: Researchers, scientists, and drug development professionals in biological imaging, diagnostics, and targeted therapy.
Introduction: Illuminating the Potential of a Versatile Scaffold
2,5-Diamino-4,6-dihydroxypyrimidine is a heterocyclic compound of significant interest due to its structural similarity to purine precursors and its potential as a scaffold in medicinal chemistry.[1] The presence of two primary amino groups and two hydroxyl groups offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules. The development of fluorescent derivatives of this pyrimidine core can unlock new avenues for research, enabling real-time visualization of its uptake, distribution, and interaction with biological targets.[2][] This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis and characterization of fluorescent this compound derivatives.
The strategic placement of amino groups at the 2 and 5 positions is particularly noteworthy, as this arrangement has been shown to be essential for intense fluorescence in other pyrimidine-based fluorophores. By conjugating this pyrimidine scaffold to various fluorophores, researchers can create a panel of probes with diverse spectral properties, suitable for a wide range of bioimaging applications, from single-cell analysis to in vivo studies.[4][5]
Chemical Principles and Strategic Considerations
The primary amino groups at the C2 and C5 positions of this compound are the most accessible sites for covalent modification with fluorescent dyes.[6] These amino groups can act as nucleophiles, reacting with a variety of amine-reactive fluorescent probes. The choice of fluorescent dye and the reaction conditions are critical for achieving efficient and specific labeling.
Choosing the Right Fluorophore
A wide array of amine-reactive fluorescent dyes are commercially available, each with distinct excitation and emission spectra, quantum yields, and photostability.[7] Common classes of amine-reactive dyes include:
-
Succinimidyl Esters (NHS Esters): These are among the most common reagents for labeling primary amines, forming stable amide bonds.[8]
-
Isothiocyanates: These react with amines to form stable thiourea linkages.
-
Sulfonyl Chlorides: These form stable sulfonamide bonds with primary and secondary amines.
The selection of the fluorophore should be guided by the specific application, considering factors such as the available excitation sources (e.g., lasers in a confocal microscope), the presence of autofluorescence in the biological sample, and the need for multiplexing with other fluorescent probes.
Reaction Conditions: The Key to Successful Conjugation
The reaction between the amine-reactive dye and this compound is typically performed in a slightly basic buffer (pH 8-9).[9] This ensures that the primary amino groups are deprotonated and thus more nucleophilic, facilitating the reaction. Common buffers include sodium bicarbonate or borate buffers. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the pyrimidine for reaction with the dye.
The stoichiometry of the reactants (dye-to-pyrimidine ratio) will influence the degree of labeling. A higher molar excess of the dye will favor the formation of di-labeled pyrimidine derivatives, where both amino groups are conjugated to a fluorophore. Optimization of this ratio is essential to achieve the desired product.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of a fluorescent derivative of this compound using a generic amine-reactive succinimidyl ester dye.
Protocol 1: Synthesis of a Fluorescent this compound Derivative
This protocol outlines the general procedure for conjugating an NHS-ester functionalized fluorescent dye to this compound.
Materials:
-
This compound[6]
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1 M Hydrochloric Acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC mobile phase (e.g., Dichloromethane:Methanol mixture)
Procedure:
-
Prepare the Pyrimidine Solution:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mM. Gentle heating or sonication may be required to aid dissolution.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
While gently stirring the pyrimidine solution, slowly add the desired molar equivalent of the dye stock solution. For mono-labeling, a 1:1 to 1:1.5 molar ratio of pyrimidine to dye is a good starting point. For di-labeling, a higher molar excess of the dye (e.g., 1:3) may be necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture, the starting pyrimidine, and the dye on a TLC plate. The formation of a new, more polar, and fluorescent spot indicates the formation of the desired conjugate.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted dye.
-
-
Acidification and Precipitation:
-
After the reaction is complete, acidify the reaction mixture to pH 2-3 by the dropwise addition of 1 M HCl. This will protonate the unreacted pyrimidine and may help in the precipitation of the less soluble fluorescent derivative.
-
Cool the mixture on ice for 30 minutes to maximize precipitation.
-
-
Isolation of the Product:
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate with cold, acidified water (pH 3) to remove unreacted pyrimidine and salts.
-
Dry the product under vacuum.
-
Workflow for Synthesis
Caption: Workflow for the synthesis of a fluorescent derivative.
Protocol 2: Purification by Column Chromatography
For higher purity, the crude product can be purified by silica gel column chromatography.
Materials:
-
Crude fluorescent pyrimidine derivative
-
Silica gel (for column chromatography)
-
Appropriate solvent system (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Prepare the Column:
-
Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system. A stepwise or gradient elution from a non-polar to a more polar solvent mixture is often effective.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
Dry the purified product under vacuum.
-
Protocol 3: Characterization of the Fluorescent Derivative
1. Spectroscopic Analysis:
-
UV-Visible Spectroscopy:
-
Dissolve the purified product in a suitable solvent (e.g., DMSO or methanol).
-
Record the absorption spectrum to determine the maximum absorption wavelength (λmax) of both the pyrimidine scaffold and the conjugated fluorophore.
-
-
Fluorescence Spectroscopy:
-
Using the determined λmax as the excitation wavelength, record the emission spectrum to determine the maximum emission wavelength (λem).
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate or a commercially available fluorescent dye with a similar emission range).[4]
-
2. Mass Spectrometry:
-
Confirm the identity and purity of the product by obtaining a high-resolution mass spectrum (HRMS) to verify the molecular weight of the synthesized fluorescent derivative.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectroscopy can be used to confirm the covalent attachment of the fluorophore to the pyrimidine ring and to determine the site of conjugation (if mono-labeled).
Data Presentation and Interpretation
The key photophysical properties of the synthesized fluorescent derivatives should be summarized for easy comparison.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Derivative 1 (e.g., FITC conjugate) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 (e.g., Rhodamine conjugate) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Stokes Shift: A larger Stokes shift (the difference between λmax and λem) is generally desirable for fluorescence imaging as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
Logical Framework for Derivative Development
Caption: Logical progression for developing fluorescent pyrimidine derivatives.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of multiple characterization techniques (TLC, spectroscopy, mass spectrometry, and NMR) provides a robust system for confirming the successful synthesis and purity of the final product. For instance, a successful reaction will show a clear shift in the absorption and emission spectra corresponding to the conjugated fluorophore, and the molecular weight determined by mass spectrometry will match the calculated value for the fluorescent derivative. Any deviation from the expected results at any stage of the characterization process would indicate an incomplete reaction, the presence of impurities, or an unexpected side reaction, prompting further investigation and optimization of the protocol.
Conclusion and Future Perspectives
The development of fluorescent derivatives of this compound opens up exciting possibilities for its use as a molecular probe in various biological systems. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of these novel compounds. By systematically varying the attached fluorophore, researchers can create a versatile toolkit of fluorescent probes with tailored spectral properties for specific imaging needs. Future work could involve exploring the use of these derivatives in live-cell imaging to study cellular uptake and localization, as well as their potential as targeted drug delivery vehicles.
References
-
Al-Masoudi, N. A., Al-Salihi, N. J., Marich, Y. A., & Markus, T. (2015). Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications. Journal of Fluorescence, 25(6), 1675-1683. [Link]
-
Kubota, R., Matsuoka, S., Shiraishi, Y., & Hirai, T. (2019). A C4N4 Diaminopyrimidine Fluorophore. Chemistry – A European Journal, 25(17), 4299-4304. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733981, this compound. [Link]
-
Al-Masoudi, N. A., Al-Salihi, N. J., Marich, Y. A., & Markus, T. (2015). Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. [Link]
-
Li, Y., et al. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 24(12), 2289. [Link]
-
Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition, 39(1), 1-11. [Link]
-
Zhang, Y., et al. (2023). Applications and Development of Fluorescent Nanomaterials in Biomedical Imaging. Pharmaceutics, 15(11), 2608. [Link]
-
Horie, T., et al. (2001). Application of 2-aminopyridine fluorescence labeling in the analysis of in vivo and in vitro metabolism of dextran sulfate sodium by size-exclusion high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 209-215. [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
- CN104292215A - Synthetic method for this compound hydrochloride. (2015).
-
Aydin, M., & Aydin, F. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Journal of Fluorescence, 25(4), 1249-1259. [Link]
-
An, H., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(10), 1303. [Link]
-
Gaina, L., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. [Link]
-
Belyakov, S. A., & Simanenkova, A. V. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14385-14395. [Link]
-
Patel, K., et al. (2019). Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Journal of Macromolecular Science, Part A, 56(12), 1121-1144. [Link]
Sources
- 1. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, and Fluorescence Properties of Coumarin and Benzocoumarin Derivatives Conjugated Pyrimidine Scaffolds for Biological Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epruibiotech.com [epruibiotech.com]
- 6. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. biotium.com [biotium.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note & Protocol: A Scalable and High-Yield Synthesis of 2,5-Diamino-4,6-dichloropyrimidine
Introduction: Strategic Importance and Synthetic Challenges
2,5-Diamino-4,6-dichloropyrimidine is a pivotal building block in medicinal chemistry and drug development. Its structure is a key precursor for the synthesis of a wide range of biologically active molecules, most notably 9-substituted-2-aminopurine nucleoside analogues, which have demonstrated potent antiviral activity against pathogens like the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] The IUPAC name for this compound is 4,6-dichloropyrimidine-2,5-diamine.[2][3]
Despite its importance, the large-scale synthesis of this intermediate has historically been fraught with difficulties. Traditional methods involving the direct chlorination of the readily available 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) were often unsuccessful, leading to degradation of the pyrimidine ring and producing disappointingly low yields, frequently below 10%.[1][2][4] While modifications, such as the use of quaternary ammonium or amine hydrochlorides, offered some improvement, these processes remained difficult to scale beyond a few grams due to the formation of intractable tarry precipitates and inconsistent outcomes.[1]
This guide details a robust, scalable, and high-yield synthetic route that circumvents these issues. By employing a Vilsmeier reagent-based strategy, this protocol achieves a significantly higher overall yield (approx. 76%) and produces a high-purity product, making it a more practical and economical method for industrial production.[1][4]
Comparative Synthetic Strategies: From Direct Chlorination to the Vilsmeier Approach
The core transformation in producing 2,5-diamino-4,6-dichloropyrimidine is the replacement of two hydroxyl groups on the pyrimidine ring with chlorine atoms. The choice of chlorination strategy is critical to the success of the synthesis.
-
Legacy Method: Direct Chlorination with POCl₃ This approach attempts a direct conversion of this compound using phosphorus oxychloride. The harsh conditions required often lead to a breakdown of the heterocyclic ring system, resulting in poor yields and complex purification challenges.[1][5] Attempts to moderate the reaction with additives have not proven reliable for large-scale applications.[1]
-
Recommended Method: The Vilsmeier Reagent Pathway This superior two-step method provides a milder and more controlled route to the target compound.
-
Intermediate Formation: The starting material, this compound, is first reacted with a Vilsmeier reagent (e.g., formed from POCl₃ and dimethylformamide). This reaction forms a stable bis-formamidine intermediate, 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine.[1] This step effectively protects the amino groups and facilitates the chlorination under more controlled conditions.
-
Selective Hydrolysis: The stable intermediate is then selectively hydrolyzed under mild acidic conditions to cleave the formamidine groups, yielding the final high-purity 2,5-diamino-4,6-dichloropyrimidine.[1][4]
-
This pathway's key advantage lies in avoiding the harsh, single-step reaction that risks product degradation, thereby ensuring high yields and a cleaner product profile suitable for scaling.[1][4]
Visualization of the Synthetic Workflow
The following diagram outlines the recommended two-step Vilsmeier reagent pathway for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.
Caption: High-level workflow for the Vilsmeier reagent-based synthesis.
Detailed Large-Scale Synthesis Protocol
This protocol is adapted from established and patented high-yield procedures.[1][4] It is divided into two primary stages: the formation of the Vilsmeier intermediate and its subsequent hydrolysis.
Part A: Synthesis of 4,6-Dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine (Intermediate)
Materials & Equipment:
-
This compound (or its hemisulfate salt)
-
Vilsmeier reagent (prepared in situ or pre-formed from POCl₃ and DMF)
-
Inert solvent (e.g., 1,2-dichloroethane, chloroform)
-
Large-capacity reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, charge the inert solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Add at least 4 molar equivalents of the Vilsmeier reagent to the solvent.
-
Substrate Addition: Slowly add 1 molar equivalent of this compound hemisulfate to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 83°C for 1,2-dichloroethane) and maintain for 12 to 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture. The intermediate product can be isolated by filtration, washing with a small amount of cold solvent, and drying under vacuum. This intermediate is often obtained in high yield (e.g., 92%) and can be used in the next step without further purification.[4]
Part B: Hydrolysis to 2,5-Diamino-4,6-dichloropyrimidine (Final Product)
Materials & Equipment:
-
Intermediate from Part A
-
95% Ethanol
-
6N Aqueous Hydrochloric Acid (HCl)
-
Reaction vessel with stirrer and temperature control
-
pH meter and base for neutralization (e.g., NaOH solution)
-
Extraction funnel and organic solvent (e.g., Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the intermediate from Part A in 95% ethanol in a reaction vessel.
-
Acidification: Add approximately 2.2 molar equivalents of 6N aqueous hydrochloric acid to the solution.
-
Hydrolysis: Heat the solution to 55°C under a nitrogen atmosphere and maintain for 30 minutes. Monitor the conversion of the starting material to the lower-Rf product by TLC.[1]
-
Work-up & Neutralization: Cool the reaction mixture. Some procedures involve pouring the mixture into water with ice to maintain a temperature of 50-55°C.[6] Carefully adjust the pH to ~7 using a base like 40% sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[6]
-
Purification: Combine the organic layers. The solution can be filtered through a silica plug to remove baseline impurities and color.[6]
-
Isolation: Concentrate the organic solution under reduced pressure using a rotary evaporator. The crystalline product will precipitate. Filter the solid, wash with a minimal amount of cold solvent, and dry under vacuum to yield the final 2,5-diamino-4,6-dichloropyrimidine. An overall yield of 76% from the starting dihydroxypyrimidine has been reported for this method.[1][4]
Quantitative Data Summary
The following table summarizes the key parameters for the recommended Vilsmeier reagent synthesis protocol.
| Parameter | Value / Description | Rationale / Citation |
| Starting Material | This compound hemisulfate | A readily available and stable precursor.[1] |
| Key Reagents | Vilsmeier Reagent (from POCl₃/DMF), 6N HCl, 95% EtOH | Vilsmeier reagent for chlorination/formylation; HCl for hydrolysis.[1][4] |
| Molar Ratios | Vilsmeier Reagent: Starting Material (≥ 4:1) | A sufficient excess ensures complete conversion to the bis-formamidine intermediate.[4] |
| HCl: Intermediate (approx. 2.2:1) | Slightly more than two molar equivalents ensures complete hydrolysis of both formamidine groups.[1] | |
| Reaction Temp. | Step 1: Reflux (e.g., ~83°C); Step 2: 55°C | Optimized temperatures for reaction efficiency and selectivity.[1][4] |
| Reaction Time | Step 1: 12-48 hours; Step 2: 30 minutes | Step 1 requires longer time for completion; Step 2 is a rapid hydrolysis.[1][4] |
| Overall Yield | ~76% | Significantly higher than direct chlorination methods.[1][4] |
| Purity | High; suitable for subsequent steps | The controlled nature of the reaction minimizes byproduct formation.[4] |
Safety and Handling Precautions
The synthesis of 2,5-diamino-4,6-dichloropyrimidine involves hazardous materials and requires strict adherence to safety protocols.
-
General Handling: All manipulations should be performed inside a certified chemical fume hood. Avoid the formation and inhalation of dust and vapors.[7] Ensure that emergency eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[9]
-
Chemical Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[8]
-
Organic Solvents (1,2-dichloroethane, Ethyl Acetate): Flammable and/or toxic. Avoid inhalation and skin contact.
-
Product (2,5-diamino-4,6-dichloropyrimidine): May cause skin, eye, and respiratory irritation.[8]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
-
Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional, local, and national regulations.
Conclusion
The Vilsmeier reagent-based synthesis offers a superior, scalable, and economically viable route to high-purity 2,5-diamino-4,6-dichloropyrimidine. By circumventing the degradation pathways and low yields associated with older direct chlorination methods, this protocol provides researchers and drug development professionals with a reliable method to access this critical pharmaceutical intermediate. Adherence to the detailed protocol and stringent safety measures is paramount for a successful and safe synthesis.
References
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents.
- CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents.
-
WO/1991/001310 - PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE - WIPO Patentscope. Available at: [Link]
-
EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - European Patent Office. Available at: [Link]
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine - Carl ROTH. Available at: [Link]
-
Temple, C. Jr., Smith, B. H., & Montgomery, J. A. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142. Available at: [Link]
- EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents.
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives - ResearchGate. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives - Current Chemistry Letters. Available at: [Link]
-
Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives - ACS Publications. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]
-
2,5-Diamino-4,6-dichloropyrimidine - PubChem. Available at: [Link]
- Synthetic method for this compound hydrochloride - Google Patents.
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents.
-
Preparation method of 2, 4-diamino-6-chloropyrimidine - Patsnap. Available at: [Link]
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.
Sources
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem [benchchem.com]
- 3. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. data.epo.org [data.epo.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. tcichemicals.com [tcichemicals.com]
Topic: Analytical Methods for the Quantification of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP), a key heterocyclic compound often utilized as a pharmaceutical intermediate.[1] Recognizing the critical need for robust and reliable analytical methods in quality control and research, this document outlines three principal techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for method selection, optimization, and validation, ensuring that the described procedures are both accurate and fit-for-purpose. Adherence to international standards, such as the ICH Q2(R2) guidelines, is emphasized throughout to ensure data integrity and regulatory compliance.[2][3]
Introduction and Physicochemical Profile
This compound (DADHP) is a pyrimidine derivative whose accurate quantification is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and for various research applications. Its structure, rich in polar functional groups (amino and hydroxyl), dictates its analytical behavior, particularly its solubility and chromatographic retention.
This guide moves beyond simple procedural lists to instill a deeper understanding of the causality behind experimental choices, empowering the user to not only replicate these methods but also to troubleshoot and adapt them as needed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | [4] |
| Molecular Formula | C₄H₆N₄O₂ | [4][5] |
| Molecular Weight | 142.12 g/mol | [4][5] |
| Common Form | Hydrochloride Salt (C₄H₆N₄O₂·HCl) | [6][7] |
| CAS Number (HCl Salt) | 56830-58-1 | [1][6][8][9] |
| Appearance | White to greyish-red or brown crystalline powder | [1][6] |
| Purity (Typical) | >98.0% (by HPLC) | [6][7][8] |
A Note on Stability: DADHP is stable under proper storage conditions (cool, dark, inert atmosphere).[6] However, its amino groups present a potential for oxidative degradation, a critical consideration for sample handling and the development of stability-indicating methods.
Strategic Selection of an Analytical Method
The choice of an analytical technique is not arbitrary; it is a strategic decision dictated by the specific analytical objective. The primary factors include required sensitivity, selectivity, sample matrix complexity, throughput needs, and available instrumentation.
Caption: Method selection workflow for DADHP analysis.
Method 1: RP-HPLC with UV Detection
This method is the workhorse for routine quality control, offering a robust balance of specificity for purity and assay determination. The protocol is designed to be stability-indicating, capable of separating DADHP from potential degradation products.
Scientific Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity. DADHP, being a polar molecule, will have limited retention on a non-polar stationary phase (like C18). The mobile phase composition is therefore critical. An aqueous buffer provides polarity, while an organic modifier (like acetonitrile) elutes the analyte. An acid additive (e.g., formic acid) is used to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure a consistent ionization state for DADHP, leading to sharp, reproducible peaks.
Detailed Experimental Protocol
Instrumentation and Reagents:
-
HPLC system with a UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
DADHP Reference Standard.
-
Acetonitrile (HPLC grade).
-
Formic Acid (LC-MS grade).
-
Ultrapure Water.
Table 2: HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic environment to ensure consistent protonation of DADHP and minimize silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Gradient | 5% B for 2 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 1 min, equilibrate for 2 min. | A gradient ensures elution of any more hydrophobic impurities while providing good retention and peak shape for the polar DADHP. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Detection (λ) | ~275 nm | Pyrimidine derivatives often exhibit strong absorbance in this region.[10] The optimal wavelength should be confirmed using a PDA detector by scanning the DADHP peak. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity. |
| Diluent | Mobile Phase A | Ensures compatibility with the initial chromatographic conditions, preventing peak distortion. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve DADHP reference standard in diluent to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Preparation: Prepare the test sample in diluent to achieve a similar target concentration as the standard.
-
System Suitability: Inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.[11]
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions in sequence.
Validation Protocol Synopsis (ICH Q2(R2))
A validated method provides documented evidence that the procedure is fit for its intended purpose.[2]
Caption: Key parameters for HPLC method validation per ICH Q2(R2).
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, light). | The DADHP peak should be free from interference from excipients or degradants.[12] |
| Linearity | Analyze at least five concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999.[12] |
| Range | Confirmed by linearity, accuracy, and precision data. | Assay: 80-120% of test concentration.[12] |
| Accuracy | Spike placebo with DADHP at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%.[12] |
| Precision | Repeatability (n=6 injections) and intermediate precision (different day/analyst). | RSD ≤ 2.0%.[11][12] |
| LOD/LOQ | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N of ~3:1 for LOD and ~10:1 for LOQ. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability must pass, and results should not be significantly affected. |
Method 2: LC-MS/MS for Trace-Level Quantification
For applications requiring the highest sensitivity and selectivity, such as analyzing DADHP in biological fluids or as a trace-level impurity, LC-MS/MS is the definitive technique.
Scientific Principle
This method couples the separation power of LC with the specific detection of mass spectrometry. DADHP is ionized, typically via Electrospray Ionization (ESI), to form a protonated molecule ([M+H]⁺). This "precursor ion" is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific "product ion" is monitored in the third quadrupole. This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's structure, virtually eliminating matrix interference.[13]
Detailed Experimental Protocol
Instrumentation and Reagents:
-
LC-MS/MS system (Triple Quadrupole).
-
Use LC system and reagents as described in the HPLC section. The use of volatile buffers like formic acid is mandatory.[14]
-
A stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended for optimal accuracy.[14]
Table 4: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC Conditions | As per HPLC method (may use faster gradient and smaller column, e.g., 2.1 mm ID, <3 µm). | To achieve fast and efficient separation compatible with MS detection. |
| Ionization Mode | ESI, Positive | The basic amino groups on DADHP are readily protonated to form [M+H]⁺.[14] |
| Precursor Ion (Q1) | m/z 143.1 | Corresponds to the [M+H]⁺ of DADHP (C₄H₆N₄O₂ = 142.12 Da).[4] |
| Product Ion (Q3) | To be determined empirically. | A stable, high-intensity fragment ion should be selected after performing a product ion scan. A potential fragment could result from the loss of HNCO (m/z 100.1) or NH₃ (m/z 126.1). |
| Collision Energy | Instrument-dependent; optimize for maximum product ion intensity. | To achieve efficient and reproducible fragmentation. |
| Sample Prep | Dissolve in initial mobile phase. For biological matrices, use protein precipitation (e.g., with acetonitrile) or Solid Phase Extraction (SPE).[15] | To remove matrix components that can cause ion suppression and contaminate the system. |
Method 3: UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method suitable for the quantification of DADHP in bulk drug substance or simple formulations where excipients do not interfere.
Scientific Principle
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a DADHP solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from known standards.[16]
Detailed Experimental Protocol
Instrumentation and Reagents:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cells.
-
DADHP Reference Standard.
-
Solvent: A 1:1 mixture of methanol and acetonitrile is a good starting point.[10]
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of DADHP in the chosen solvent. Scan the solution from 400 nm to 200 nm against a solvent blank. The wavelength with the highest absorbance is the λmax. For a similar pyrimidine derivative, this was found to be 275 nm.[10]
-
Prepare Standard Stock Solution: Accurately weigh 50 mg of DADHP and dissolve in a 50 mL volumetric flask with the solvent to get a 1000 µg/mL solution.[10]
-
Prepare Calibration Curve: From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL). Measure the absorbance of each at the determined λmax. Plot absorbance vs. concentration.
-
Sample Analysis: Prepare a sample solution to have a concentration within the calibration range. Measure its absorbance and determine the concentration from the linear regression equation of the calibration curve.
Validation: The method should be validated for linearity, accuracy, precision, and range as per ICH guidelines.[10][11] Specificity can be demonstrated by showing that a placebo solution has no significant absorbance at the analytical wavelength.[10]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chaudhary, A., & Singh, A. (2018). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Future Journal of Pharmaceutical Sciences, 4(2), 223-227. Retrieved from [Link]
-
ResearchGate. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Retrieved from [Link]
-
ChemBK. (2024). 2,5-DIAMINOPYRIMIDINE-4,6-DIOL HYDROCHLORIDE. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Google Patents. (n.d.). CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid.
-
Ravanat, J. L., D'Ham, C., Douki, T., & Cadet, J. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385–2390. Retrieved from [Link]
-
PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
-
Wang, Y., et al. (2024). High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Tandem Mass Spectrometry-Based Profiling Reveals Anthocyanin Profile Alterations... MDPI. Retrieved from [Link]
-
GSRS. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]
-
DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound Hydrochloride, 25g, Each. Retrieved from [Link]
-
Raczyńska, E. D., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14305–14316. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of UV spectrophotometric method of nimodipine in bulk and tablet formulation. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Hesperidin and Diosmin in the Pharmaceutical Dosage Form. Retrieved from [Link]
-
Impact Factor. (n.d.). UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
The Versatile Scaffold: 2,5-Diamino-4,6-dihydroxypyrimidine as a Cornerstone for Bioactive Compound Synthesis
Introduction: Unveiling the Potential of a Privileged Pyrimidine
In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds. Among the vast family of pyrimidines, 2,5-diamino-4,6-dihydroxypyrimidine is a particularly noteworthy building block. Its symmetrically substituted diaminodihydroxy pattern offers a unique combination of hydrogen bond donors and acceptors, as well as multiple reactive sites, making it an exceptionally versatile precursor for the synthesis of a diverse array of complex heterocyclic systems.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging this compound in the synthesis of bioactive compounds. We will delve into the synthetic rationale, provide step-by-step methodologies for key transformations, and explore the biological significance of the resulting molecules, with a particular focus on kinase inhibitors, a class of therapeutics at the forefront of modern oncology and immunology.
Core Synthesis and Key Intermediates: From Starting Material to Versatile Precursor
The journey from simple precursors to complex bioactive molecules begins with the efficient and scalable synthesis of the core building block and its key derivatives.
Protocol 1: Synthesis of this compound Hydrochloride
The synthesis of the title compound is typically achieved through a multi-step process commencing with the condensation of guanidine with a malonic ester, followed by nitrosation and subsequent reduction.[1] This established route provides a reliable and scalable method for producing the pyrimidine core.
Reaction Scheme:
Caption: Chlorination of the dihydroxypyrimidine core.
Step-by-Step Protocol:
-
A mixture of this compound hydrochloride and phosphorus oxychloride (POCl₃) is carefully heated.
-
A tertiary amine base, such as N,N-diethylaniline, or a quaternary ammonium salt can be added to facilitate the reaction.
-
The reaction is typically run at elevated temperatures (e.g., 100-110 °C) for several hours to ensure complete conversion.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The pH of the aqueous solution is adjusted with a base (e.g., sodium hydroxide or potassium carbonate) to precipitate the product.
-
The solid 2,5-diamino-4,6-dichloropyrimidine is collected by filtration, washed with water, and dried.
Expert Insight: The use of phosphorus oxychloride is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a base can help to neutralize the HCl generated during the reaction and can influence the reaction rate and yield. The choice of base and reaction conditions may need to be optimized depending on the specific substrate and scale of the reaction.
Application in the Synthesis of Bioactive Kinase Inhibitors
The 2,5-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The two amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent and selective inhibition.
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration. [2][3]Consequently, FAK is an attractive target for cancer therapy.
Mechanism of FAK Signaling:
Caption: Simplified FAK signaling pathway and the point of intervention for diaminopyrimidine-based inhibitors.
Synthetic Approach to Diaminopyrimidine-based FAK Inhibitors:
A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) on the 2,5-diamino-4,6-dichloropyrimidine core.
General Synthetic Scheme:
Caption: General synthetic route to FAK inhibitors.
Table 1: Representative FAK Inhibitors Derived from a Diaminopyrimidine Scaffold
| Compound ID | Structure | FAK IC₅₀ (nM) | Antiproliferative Activity (Cell Line, IC₅₀) | Reference |
| TAE-226 | N/A | 2.5 | A549, 130 nM | [2] |
| Compound A12 | N/A | N/A | MDA-MB-231, 94 nM | [2] |
Note: Specific structures are proprietary and often depicted in the source literature.
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer. [4][5] GSK-3 Signaling Overview:
Caption: Key signaling pathways involving GSK-3 and its inhibition.
2,5-Diaminopyrimidines have been developed as potent and selective GSK-3 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range. [6]
Expanding the Bioactive Landscape: Purine Analogs and Antivirals
The synthetic versatility of this compound extends beyond kinase inhibitors. It is a valuable precursor for the synthesis of purine analogs, which are fundamental components of nucleic acids and play crucial roles in various biological processes.
Synthesis of Purine Analogs (Traube Purine Synthesis)
The Traube purine synthesis is a classic and widely used method for constructing the purine ring system from a 4,5-diaminopyrimidine. [7][8] General Reaction Scheme:
Caption: The Traube synthesis of purines.
By starting with this compound, one can synthesize guanine and its derivatives. This involves the cyclization of the diaminopyrimidine with a one-carbon unit, such as formic acid or formamide. [9]These purine analogs have found applications as antiviral and anticancer agents. [7][10]
Conclusion and Future Perspectives
This compound has proven to be a remarkably fruitful starting material for the construction of a wide array of bioactive molecules. Its straightforward synthesis and the ability to be readily converted into highly versatile intermediates like 2,5-diamino-4,6-dichloropyrimidine make it an invaluable tool for medicinal chemists. The successful development of potent kinase inhibitors based on this scaffold underscores its importance in modern drug discovery. Future research will undoubtedly continue to uncover new synthetic methodologies and novel biological applications for derivatives of this privileged pyrimidine, further solidifying its status as a cornerstone building block for the development of next-generation therapeutics.
References
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (URL: [Link])
-
Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. (URL: [Link])
-
2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). (URL: [Link])
-
FAK in Cancer: From Mechanisms to Therapeutic Strategies. (URL: [Link])
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (URL: [Link])
-
2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. (URL: [Link])
-
Synthesis and Medicinal Uses of Purine. (URL: [Link])
-
Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (URL: [Link])
-
7.1.1. Synthesis. (URL: [Link])
- Synthetic method for this compound hydrochloride. (URL: )
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (URL: [Link])
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (URL: [Link])
-
Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics. (URL: [Link])
-
Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (URL: [Link])
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])
-
System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. (URL: [Link])
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (URL: [Link])
Sources
- 1. pnas.org [pnas.org]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glycogen Synthase Kinase-3 (GSK3): Inflammation, Diseases, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine
Welcome to the technical support center for the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP). This crucial intermediate, vital in the development of pharmaceuticals, demands a synthesis protocol where precision and control are paramount for achieving high yield and purity. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab, grounded in established chemical principles.
The predominant and most reliable synthetic pathway proceeds in three main stages:
-
Cyclization: Condensation of guanidine with a malonic ester derivative to form the 2-amino-4,6-dihydroxypyrimidine ring.
-
Nitrosation: Electrophilic introduction of a nitroso group at the electron-rich C5 position.
-
Reduction: Conversion of the C5-nitroso group to the target amine.
This guide will focus on troubleshooting and optimizing the latter two stages, which are often the most critical for overall success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most probable causes and how can I rectify this?
Low yield is a multi-factorial problem often stemming from suboptimal conditions in either the nitrosation or reduction step. Let's break down the critical control points.
A1: Potential Causes & Solutions
-
Cause 1: Inefficient Nitrosation. The electrophilic attack on the pyrimidine ring by the nitrosating species (nitrous acid, generated in situ from sodium nitrite and acid) is highly pH-dependent.
-
Troubleshooting: The pH must be maintained in a narrow acidic window, typically pH 2-3 .[1] If the pH is too high, the concentration of the active electrophile (H₂NO₂⁺ or N₂O₃) is insufficient. If it's too low, the pyrimidine's amino group becomes excessively protonated, deactivating the ring towards electrophilic attack.
-
Actionable Protocol:
-
Dissolve your 2-amino-4,6-dihydroxypyrimidine intermediate in an alkaline solution (e.g., aqueous NaOH) and then cool the mixture.
-
Add the stoichiometric amount of sodium nitrite.
-
Slowly add concentrated acid (e.g., HCl) dropwise while monitoring the pH rigorously with a calibrated meter.[1][2] Maintain the temperature between 50-60°C during and after acid addition to ensure the reaction goes to completion.[1]
-
-
-
Cause 2: Degradation or Inactivity of the Reducing Agent. Sodium dithionite (sodium hydrosulfite) is a powerful but notoriously unstable reducing agent, especially in the presence of air and moisture.[3]
-
Troubleshooting: Using old or improperly stored sodium dithionite is a primary cause of failed or incomplete reductions. The active reducing species is the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium in aqueous solutions.[3][4]
-
Actionable Protocol:
-
Always use freshly opened or properly stored (under inert gas, in a desiccator) sodium dithionite.
-
When preparing for the reduction, add the sodium dithionite to the aqueous suspension of the nitroso-pyrimidine intermediate portion-wise, maintaining the temperature between 20-40°C to control the exothermic reaction.[2]
-
Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion.
-
-
-
Cause 3: Product Loss During Workup. The final product, DADHP, can have variable solubility depending on its salt form and the pH of the solution.
-
Troubleshooting: Premature precipitation or incomplete crystallization can lead to significant product loss in the filtrate.
-
Actionable Protocol: After the reduction is complete, carefully adjust the pH to optimize precipitation. A final pH adjustment to between 0 and 9 is cited, but this should be optimized in your specific solvent system to maximize the recovery of the crystalline product.[2] Ensure adequate cooling time before filtration.
-
General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing low yield issues.
Q2: My final product is off-color (e.g., pink, brown, or yellow) instead of white. What causes these impurities?
A2: Cause & Prevention of Colored Impurities
The most common cause of coloration is the presence of unreacted 2-amino-4,6-dihydroxy-5-nitrosopyrimidine intermediate, which is often a colorful compound.[5] Residual radical species or air oxidation byproducts can also contribute to discoloration.
-
Cause 1: Incomplete Reduction. As discussed in Q1, if the reducing agent is weak or used in insufficient quantity, the nitroso intermediate will persist.
-
Prevention: The most effective solution is to ensure the complete reduction of the nitroso group. Use fresh, high-quality sodium dithionite or an alternative robust reduction method like catalytic hydrogenation with a Raney Nickel catalyst.[1][6] The disappearance of the characteristic color of the reaction mixture is a good visual indicator of reaction completion.
-
-
Cause 2: Air Oxidation. The diamino-pyrimidine product, like many aromatic amines, can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities. This can form highly colored, conjugated polymeric species.
-
Prevention:
-
After the reduction step, consider working under an inert atmosphere (e.g., Nitrogen or Argon) during pH adjustment and filtration, especially if the process is lengthy.
-
Minimize the time the product spends in a basic solution during workup.
-
Wash the final crystalline product with a deoxygenated solvent to remove soluble colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q: What is the mechanistic role of sodium dithionite in the reduction step?
A: Sodium dithionite (Na₂S₂O₄) is a versatile and economical reducing agent. In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻). This radical anion is considered the active reducing species. The reduction of the nitroso group (-NO) to the amino group (-NH₂) is believed to occur via a stepwise single-electron transfer (SET) mechanism, forming a hydroxylamine intermediate which is then further reduced to the amine.[3][4] This pathway is highly efficient and chemoselective, often leaving other functional groups untouched.[3][7]
Simplified Reduction Mechanism
Caption: Stepwise reduction of the nitroso group via electron transfer.
Q: Are there alternatives to sodium dithionite for the reduction step?
A: Yes. While sodium dithionite is common due to its low cost and effectiveness, other methods can be employed, particularly if chemoselectivity is a concern or if dithionite fails. The primary alternative is catalytic hydrogenation .
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Dithionite | Aqueous solution, 20-50°C[2] | Inexpensive, rapid, metal-free, high chemoselectivity towards nitro/nitroso groups.[3][8] | Unstable to air/moisture, can generate sulfur byproducts, exothermic reaction requires control.[3] |
| Catalytic Hydrogenation | H₂ gas (0.1-5 MPa), Raney Nickel or Pd/C catalyst, 70-130°C.[1][6] | "Green" process with water as the only byproduct, catalyst can be recycled, high yields reported.[1] | Requires specialized high-pressure equipment, catalyst can be pyrophoric, may reduce other functional groups. |
Q: How critical are the molar ratios of reactants in the initial cyclization step?
A: The molar ratios in the initial formation of 2-amino-4,6-dihydroxypyrimidine are crucial for maximizing yield and minimizing side products. A patent describing this synthesis specifies a molar ratio of Guanidine hydrochloride : Dimethyl malonate : Sodium methylate as 1 : 1.0-1.5 : 1.5-3.5 .[1] Using an excess of the base (sodium methylate) and the malonate ester ensures the complete consumption of the guanidine starting material, driving the condensation reaction forward.
Key Experimental Protocol: Nitrosation and Reduction
This protocol synthesizes information from established methods to provide a robust starting point for your experiments.[1][2]
Step 1: Nitrosation of 2-Amino-4,6-dihydroxypyrimidine
-
In a suitable reaction vessel, suspend 1.0 equivalent of 2-amino-4,6-dihydroxypyrimidine in water.
-
Add a 30% aqueous sodium hydroxide solution until the solid dissolves and the solution is basic. Stir and heat the mixture to approximately 50°C.
-
Add 1.1 to 1.5 molar equivalents of solid sodium nitrite and stir until dissolved.
-
Cool the reaction mixture in an ice bath. While vigorously stirring, slowly add 30-35% hydrochloric acid dropwise.
-
Monitor the pH continuously, maintaining it within the 2.0-3.0 range .
-
After the acid addition is complete, allow the reaction to stir at 60°C for 1-1.5 hours to ensure completion.
-
Cool the mixture, and collect the precipitated 2-amino-4,6-dihydroxy-5-nitrosopyrimidine by vacuum filtration. Dry the solid before proceeding.
Step 2: Reduction to this compound
-
Suspend the dried nitroso intermediate from Step 1 in water in a reaction vessel.
-
Gently warm the stirring suspension to 20-40°C.
-
Add fresh sodium dithionite (sodium hydrosulfite) in small portions. A molar excess is required. Caution: The reaction can be exothermic.
-
Maintain the temperature between 20-50°C throughout the addition. The reaction is typically complete when the color of the suspension fades to a pale yellow or off-white.
-
Continue stirring at this temperature for 1-4 hours post-addition to ensure the reaction is complete.
-
Cool the mixture. Adjust the pH as necessary to maximize precipitation (a final pH between 4-6 is often effective).[1]
-
Collect the final product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Synthetic method for this compound hydrochloride.
- Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office, EP 0 483 204 B1. [Link]
-
Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 2023, 25(1), 175-181. [Link]
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope, WO/1991/001310. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. [Link]
-
Sodium Dithionite Definition. Fiveable Organic Chemistry Key Term. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
-
Help with Sodium Dithionite Reduction of Nitro groups. Reddit. [Link]
-
5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. [Link]
-
Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate. [Link]
-
Purine & Pyrimidine Metabolism. Marks' Basic Medical Biochemistry. [Link]
- Method for synthesizing this compound hydrochloride.
-
Pyrimidine Synthesis and Degradation. Pharmacy 180 Biochemistry. [Link]
-
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine. PubChem, National Institutes of Health. [Link]
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. ResearchGate. [Link]
-
OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. [Link]
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Method for Producing 2-Amino-4,6-Dichloro-5-Formamidopyrimidine.
Sources
- 1. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 5. 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | C4H4N4O3 | CID 263075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 7. fiveable.me [fiveable.me]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Technical Support Center: Purification of 2,5-Diamino-4,6-dihydroxypyrimidine
Welcome to the technical support center for the purification of 2,5-Diamino-4,6-dihydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity material. We will explore common challenges and provide robust, field-proven solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly employed purification strategies for this compound, often synthesized as its hydrochloride salt, revolve around precipitation and recrystallization. The general approach involves dissolving the crude product in a suitable solvent, often with heating, followed by controlled precipitation or crystallization induced by pH adjustment or cooling.[1][2] The choice of solvent and the precise conditions are critical for achieving high purity.
Q2: How does pH adjustment facilitate the purification of this compound?
A2: The molecular structure of this compound contains both acidic (hydroxyl) and basic (amino) functional groups. This amphoteric nature means its solubility is highly dependent on the pH of the solution. During synthesis, the product is often isolated by dissolving it in an aqueous medium and then carefully adjusting the pH with an acid or base to a point where the compound's solubility is minimized, causing it to precipitate out of the solution, leaving more soluble impurities behind.[1][2] For instance, after a reaction, the product might be dissolved in water, and then the pH is adjusted to a specific range (e.g., 0-8) to induce precipitation.[1][2]
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most frequently cited method for determining the purity of this compound, with commercial standards often specifying purity of at least 98%.[3][4][5] Other valuable techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired compound.[6]
-
Argentometric Titration: This can be used to determine the purity of the hydrochloride salt form.[4][5]
Q4: What is known about the solubility of this compound and its impact on purification?
A4: While detailed solubility data is not extensively published, empirical evidence from synthetic procedures suggests that its solubility is limited in common organic solvents at room temperature but can be increased with heating. It is soluble in aqueous alkali solutions.[7] The hydrochloride salt form generally exhibits greater solubility in water and polar protic solvents like methanol.[1] This differential solubility is the cornerstone of purification by recrystallization, allowing for the selection of a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.
Troubleshooting Guide
Issue 1: Low Purity or Discoloration After Initial Precipitation
| Potential Cause | Explanation | Recommended Solution |
| Occlusion of Impurities | Rapid precipitation can trap solvent and soluble impurities within the crystal lattice of the product. | Slow down the rate of precipitation by adding the acid or base dropwise with vigorous stirring. Maintain a constant temperature during this process. |
| Oxidation of Amino Groups | The amino groups on the pyrimidine ring can be susceptible to air oxidation, especially at elevated temperatures or in the presence of metal catalysts, leading to colored byproducts. | Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. Consider adding a small amount of a reducing agent like sodium bisulfite if oxidation is a persistent issue. |
| Residual Catalysts | If a catalyst such as Raney Nickel is used in a preceding reduction step, fine particles may carry over and contaminate the product.[1] | Ensure thorough filtration of the reaction mixture before initiating precipitation. Using a filter aid like Celite can be effective in removing finely dispersed solids.[6][8] |
Issue 2: Poor Yield During Recrystallization
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The chosen solvent may be too good, keeping a significant amount of the product dissolved even at low temperatures. Conversely, if the solvent is too poor, a large volume may be required, leading to handling losses. | Perform small-scale solvent screening to identify a system where the compound has high solubility when hot and low solubility when cold. Consider mixed solvent systems (e.g., methanol/water, ethanol/water) to fine-tune solubility. |
| Premature Crystallization | If the hot, saturated solution is cooled too quickly, the product can crash out as a fine powder, which can be difficult to filter and may trap impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding the solution with a small crystal of pure product can promote the growth of larger, purer crystals. |
| Losses During Filtration and Washing | Product can be lost if the wash solvent has significant solubility for the compound, or if the filtration technique is inefficient. | Pre-cool the wash solvent to the same temperature as the slurry before use. Use a minimal amount of wash solvent. Ensure a good seal on your filtration apparatus (e.g., Büchner funnel) to maximize solvent removal. |
Experimental Protocols
Protocol 1: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude this compound in deionized water. The amount of water should be minimized but sufficient for complete dissolution, which may require heating.
-
pH Adjustment: While stirring vigorously, slowly add an appropriate acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to adjust the pH to the predetermined point of minimum solubility (this may require some empirical optimization, but ranges of pH 0-8 have been cited in synthetic procedures).[1][2]
-
Precipitation and Aging: Once the pH is set, continue stirring the resulting slurry for a period (e.g., 1 hour) to allow for complete precipitation and equilibration. This "aging" step can improve purity.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like acetone or diethyl ether to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Recrystallization from an Aqueous/Organic Solvent System
-
Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., methanol/water).
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the hot primary solvent (e.g., water) required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently reflux for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite or filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, cool the flask in an ice bath to maximize yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of the cold solvent mixture, and dry under vacuum.
Visualizations
General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
Sources
- 1. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound Hydrochloride, 5G | Labscoop [labscoop.com]
- 6. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Challenges in the Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine
Welcome to the technical support guide for the chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical synthetic transformation. The conversion of the dihydroxy-pyrimidine scaffold to its dichloro-analogue is a cornerstone for the synthesis of numerous pharmacologically active molecules. However, this reaction is notoriously challenging, often plagued by low yields, side reactions, and purification difficulties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-quality results.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that you may encounter during the chlorination of this compound. For each issue, we provide potential causes and actionable solutions.
Issue 1: Low to No Product Formation
One of the most frequent challenges is a disappointingly low or nonexistent yield of the desired 2,5-diamino-4,6-dichloropyrimidine.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Inactive Chlorinating Agent | Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this reaction. It is highly sensitive to moisture and can hydrolyze over time, losing its reactivity.[1] Action: Always use a fresh or recently distilled bottle of POCl₃. Ensure that your glassware is scrupulously dried before use to prevent premature decomposition of the reagent.[1] |
| Insufficient Reagent Stoichiometry | The conversion of two hydroxyl groups to chlorides requires a sufficient molar excess of POCl₃. Under-charging the reagent will inevitably lead to incomplete conversion. Recommended molar ratios of POCl₃ to the pyrimidine substrate can range from 2.8:1 to 9:1.[1] Action: Carefully review your calculations and consider increasing the molar equivalents of POCl₃. For a starting point, a 2:1 molar ratio of POCl₃ per hydroxyl group is often employed.[2] |
| Inadequate Reaction Temperature | This chlorination is an endothermic process and requires thermal energy to proceed at a reasonable rate. Temperatures can range from 60°C up to reflux conditions (around 107°C), with some solvent-free methods even employing temperatures as high as 160°C.[1][2] Action: Ensure your reaction is heated to the appropriate temperature. Monitor the internal reaction temperature, not just the heating mantle setting. A gradual increase in temperature can also be beneficial. |
| Insufficient Reaction Time | Complex reactions often require extended periods to reach completion. Reaction times for this chlorination can vary from a few hours to over 24 hours depending on the scale and temperature.[1][3] Action: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction appears to have stalled, consider extending the reaction time. |
| Poor Solubility of Starting Material | The starting material, this compound, has poor solubility in many organic solvents and even in POCl₃ itself. This can lead to a heterogeneous reaction mixture and slow reaction rates. Action: The use of additives like quaternary ammonium chlorides or amine hydrochlorides can improve solubility and yields.[4][5] Alternatively, using a co-solvent such as acetonitrile has been reported, though this can also lead to tar formation if not carefully controlled.[4] |
Issue 2: Formation of Tarry, Intractable Residues
A common and frustrating outcome is the formation of a dark, tar-like substance that complicates product isolation and significantly reduces yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Pyrimidine Ring Degradation | At elevated temperatures and in the strongly acidic environment of POCl₃, the electron-rich pyrimidine ring is susceptible to degradation and polymerization, leading to tar formation.[4][6] Direct chlorination with POCl₃ alone is often cited as being unsuccessful due to this degradation.[6] Action: Maintain strict temperature control. Avoid localized overheating by using a well-stirred oil bath. Consider milder reaction conditions, such as those employed in Vilsmeier-Haack type reactions.[6][7] |
| Side Reactions with Amino Groups | The amino groups on the pyrimidine ring can also react with POCl₃, leading to phosphorylated intermediates and other byproducts that can contribute to the formation of tars. Action: Protecting the amino groups prior to chlorination is a possible, though more synthetically intensive, strategy. A more practical approach is the use of a Vilsmeier-Haack reagent (e.g., formed from DMF and POCl₃), which can selectively formylate the amino groups, protecting them during the chlorination step.[7][8] |
Issue 3: Difficult Work-up and Product Isolation
The process of quenching the reaction and isolating the pure product can be hazardous and inefficient.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Action |
| Violent Quenching of POCl₃ | Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, producing corrosive HCl gas.[1][9] Action: The work-up must be performed with extreme caution in a well-ventilated fume hood. The reaction mixture should be cooled and added slowly and portion-wise to a vigorously stirred vessel containing crushed ice or an ice-water slurry.[1] |
| Product Precipitation Issues | The desired product's solubility is pH-dependent. Improper pH control during work-up can lead to incomplete precipitation or the co-precipitation of impurities. Action: After quenching, carefully adjust the pH of the aqueous solution. A pH range of 2.5-3.5 or adjustment to pH 8-9 with a base like sodium carbonate or sodium hydroxide is often used to precipitate the product.[1] It is crucial to monitor the pH throughout the addition of the base. |
| Co-precipitation of Phosphates | The hydrolysis of POCl₃ and its byproducts generates various phosphoric acids, which can precipitate as salts during the pH adjustment, contaminating the product. Action: After precipitation and filtration, thoroughly wash the collected solid with water to remove any inorganic salts.[1] If the product remains impure, recrystallization or column chromatography may be necessary.[1] |
| Product is an Oil Instead of a Solid | The presence of impurities or residual solvent can prevent the product from solidifying. Action: Ensure that all excess POCl₃ is removed under reduced pressure before the work-up.[1] If the product oils out, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, purification by column chromatography is the recommended next step. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a tertiary amine base like N,N-dimethylaniline or pyridine in this reaction?
A1: A tertiary amine base serves two primary functions. First, it acts as an acid scavenger, neutralizing the HCl gas that is generated during the reaction.[1] This prevents the protonation of the starting material and product, which can deactivate them towards the desired reaction. Second, it can act as a catalyst, promoting the chlorination reaction.[10]
Q2: I've seen procedures that use phosphorus pentachloride (PCl₅) in addition to POCl₃. What is the benefit of this?
A2: The addition of PCl₅ can sometimes improve the yield and reaction rate.[4] PCl₅ is a stronger chlorinating agent than POCl₃ and can help to drive the reaction to completion, especially with less reactive substrates. It can also help to dehydrate the reaction mixture, which is beneficial given the moisture sensitivity of POCl₃.
Q3: Can I use a solvent for this reaction?
A3: While many procedures are performed neat (solvent-free) in an excess of POCl₃, some methods do employ a high-boiling inert solvent like acetonitrile or o-dichlorobenzene.[4][10] The use of a solvent can help to better control the reaction temperature and improve the solubility of the starting material. However, it can also complicate the work-up and may increase the likelihood of tar formation in some cases.[4]
Q4: What is the Vilsmeier-Haack reagent and how does it improve the reaction?
A4: The Vilsmeier-Haack reagent is an electrophilic species, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with POCl₃.[11][12] In the context of this chlorination, the Vilsmeier reagent can react with the amino groups of the starting material to form formamidine intermediates.[7][8] This serves to protect the amino groups from unwanted side reactions and can lead to cleaner reactions with higher yields. The formamidine groups are then typically hydrolyzed during the aqueous work-up to regenerate the amino groups.[8]
Q5: What are the key safety precautions I should take when performing this reaction?
A5: This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Is toxic, corrosive, and reacts violently with water.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work-up: The quenching of POCl₃ produces large volumes of HCl gas.[1] Ensure the fume hood has adequate airflow.
-
Pressure: Some solvent-free procedures at high temperatures are performed in a sealed reactor.[2] This can lead to a build-up of pressure. Ensure your equipment is rated for the temperatures and pressures involved.
Visualizing the Workflow
To provide a clearer understanding of the experimental process and the decision-making involved in troubleshooting, the following diagrams illustrate a general experimental workflow and a troubleshooting decision tree.
General Experimental Workflow
Caption: A generalized experimental workflow for the chlorination of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the chlorination reaction.
References
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.
- EP1042303A1 - Chloropyrimidine process. Google Patents.
-
WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. Available at: [Link]
-
Temple Jr, C., Smith, B. H., & Montgomery, J. A. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142. Available at: [Link]
-
Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Quick Company. Available at: [Link]
-
Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. PubMed. Available at: [Link]
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. Available at: [Link]
-
Wang, H., Wen, K., Fesik, S. W., Shen, W., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4446-4453. Available at: [Link]
- US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
-
Synthesis of chlorinated pyrimidines. Justia Patents. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Phosphoryl chloride. Wikipedia. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. benchchem.com [benchchem.com]
- 7. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 10. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Navigating Pyrimidine Synthesis Challenges
Welcome to the Technical Support Center dedicated to the robust synthesis of pyrimidine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of pyrimidine ring degradation during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and innovate in your work.
The pyrimidine core is a cornerstone of countless pharmaceuticals and biologically active compounds, yet its π-deficient nature makes it susceptible to a variety of degradation pathways under common synthetic conditions.[1] This guide is structured to address these challenges head-on, providing in-depth, field-tested insights in a direct question-and-answer format.
Troubleshooting Guide: Common Issues in Pyrimidine Synthesis
This section addresses specific problems you may be encountering at the bench. Each answer provides a mechanistic explanation for the observed degradation and offers actionable protocols to circumvent the issue.
Q1: My pyrimidine ring is decomposing under acidic conditions. What is the likely mechanism, and how can I prevent it?
A1: Acid-mediated degradation is a frequent challenge, particularly for pyrimidine nucleosides or derivatives with electron-donating groups. The π-deficient nature of the pyrimidine ring, which is further enhanced by protonation of the ring nitrogens, makes it susceptible to nucleophilic attack and subsequent ring-opening.[1]
Causality & Mechanism:
Under acidic conditions, one of the ring nitrogens becomes protonated, creating a pyridinium-like cation. This significantly increases the electrophilicity of the ring carbons, especially at the 2-, 4-, and 6-positions.[1] Water or other nucleophiles present in the reaction mixture can then attack these activated positions, leading to a cascade of reactions that can ultimately result in ring cleavage. For instance, some pyrimidine derivatives can undergo ring-opening between the N1 and C2 positions.[2][3]
Prevention & Mitigation Strategies:
-
pH Control: The most straightforward approach is to maintain the reaction pH as close to neutral as possible. If acidic conditions are required for a specific transformation on a substituent, consider performing this step before the pyrimidine ring is formed or using a milder acid.
-
Protecting Groups: Masking the pyrimidine ring with a suitable protecting group can shield it from the acidic environment. For pyrimidinone systems, the oxo function can be masked. For example, the p-benzyloxybenzyloxy group has been successfully used for this purpose and can be removed under mild acidic conditions that do not degrade the pyrimidine core.[4]
-
Anhydrous Conditions: If water is the culprit for nucleophilic attack, ensuring strictly anhydrous conditions can prevent degradation. This involves using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Experimental Protocol: General Approach for Acid-Sensitive Substrates
-
Pre-Drying: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly handled to prevent moisture contamination.
-
Reaction Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Add reagents via syringe through a septum.
-
Acid Addition: If an acid catalyst is necessary, consider using a Lewis acid that is less prone to protonating the ring nitrogens compared to a Brønsted acid.[6] Alternatively, add the acid slowly at a low temperature (e.g., 0°C or -78°C) to control the reaction exotherm and minimize side reactions.
Q2: I'm running a Biginelli reaction and getting a low yield with a highly fluorescent yellow byproduct. What's going on?
A2: This is a classic issue in the Biginelli multicomponent reaction. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[5][7] This side reaction competes with the desired dihydropyrimidinone (DHPM) formation.
Causality & Mechanism:
The Hantzsch pathway becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[7] This competing reaction can sometimes become the major pathway, leading to poor yields of the desired pyrimidine product.
Prevention & Mitigation Strategies:
| Strategy | Rationale |
| Temperature Control | Higher temperatures favor the Hantzsch pathway by promoting urea decomposition. Lowering the reaction temperature can significantly reduce DHP formation.[5][7] |
| Catalyst Selection | The choice of catalyst can influence the selectivity. Screening different Lewis or Brønsted acids can identify one that preferentially promotes the Biginelli reaction.[6] |
| Order of Addition | Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its premature decomposition into ammonia.[5][7] |
| Purity of Reagents | Impurities in the starting materials can inhibit the desired reaction, allowing side reactions to dominate. Ensure all reactants are of high purity.[5][6] |
Troubleshooting Workflow for Biginelli Reaction:
Caption: Troubleshooting workflow for the Biginelli reaction.
Q3: My pyrimidine ring is being opened during a catalytic hydrogenation step. How can I selectively reduce a substituent?
A3: Catalytic hydrogenation can be aggressive and lead to the reduction of the pyrimidine ring itself, resulting in a tetrahydropyrimidine or complete ring cleavage, rather than just acting on a desired functional group.[1] This is because the pyrimidine ring has some degree of unsaturation that can be susceptible to reduction under certain conditions.
Causality & Mechanism:
The π-deficient nature of the pyrimidine ring makes it somewhat resistant to reduction compared to more electron-rich aromatic systems. However, under harsh hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium on carbon), the ring can be reduced.[8][9] The presence of certain substituents can also activate the ring towards reduction.
Prevention & Mitigation Strategies:
-
Catalyst Choice: The choice of catalyst is critical. Palladium on carbon (Pd/C) is often a good starting point as it is generally less aggressive than rhodium (Rh) or platinum (Pt) catalysts for heteroaromatic reductions.[8]
-
Reaction Conditions: Milder conditions are key.
-
Pressure: Use lower hydrogen pressures (e.g., 1-5 bar) instead of high pressures.
-
Temperature: Conduct the reaction at room temperature if possible.
-
Solvent: The solvent can influence catalyst activity. Protic solvents like ethanol or methanol are common.
-
-
Alternative Reduction Methods: If catalytic hydrogenation is consistently problematic, consider alternative, milder reduction methods that are less likely to affect the aromatic ring. For example, for the reduction of a nitro group to an amine, transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can be very effective and selective.
Experimental Protocol: Selective Reduction of a Nitro Group on a Pyrimidine Ring
-
Setup: To a round-bottom flask, add the nitro-pyrimidine substrate (1 eq.), 10% Pd/C (10 mol% by weight), and a solvent such as methanol or ethanol.
-
Hydrogen Donor: Add ammonium formate (3-5 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
Q4: I suspect N-oxidation of my pyrimidine during a reaction involving an oxidizing agent. How can I avoid this?
A4: N-oxidation of the pyrimidine ring is a potential side reaction when using peracids (like m-CPBA) or other strong oxidizing agents.[1][10] The lone pairs on the ring nitrogens are susceptible to oxidation, forming N-oxides, which can alter the chemical properties and biological activity of your compound.
Causality & Mechanism:
The nitrogen atoms in the pyrimidine ring are nucleophilic and can be attacked by electrophilic oxygen sources. The ease of N-oxidation is generally lower than in pyridine due to the deactivating effect of the second nitrogen atom, but it can still occur, especially with strong oxidants.[1]
Prevention & Mitigation Strategies:
-
Choice of Oxidant: Select an oxidizing agent that is less prone to causing N-oxidation. For example, if you are epoxidizing a double bond on a side chain, you might choose a milder or more sterically hindered oxidant that will selectively react with the more accessible alkene.
-
Protecting Groups: If N-oxidation is unavoidable with the required oxidant, consider temporarily protecting the ring nitrogens. However, this is often synthetically challenging and may not be practical.
-
Tungstate-Catalyzed Oxidation: For specific transformations where N-oxidation is the desired outcome, tungstate-catalyzed oxidation with hydrogen peroxide has been shown to be an efficient method for producing pyrimidine N-oxides. Conversely, avoiding these specific catalytic conditions can help prevent unwanted N-oxidation.
Decision Tree for Avoiding N-Oxidation:
Caption: Decision process for mitigating unwanted N-oxidation.
Frequently Asked Questions (FAQs)
-
What are the most electron-deficient positions on the pyrimidine ring? The 2-, 4-, and 6-positions are the most electron-deficient and are thus the most susceptible to nucleophilic attack. The 5-position is the most electron-rich and is where electrophilic substitution is most likely to occur.[1]
-
Is the pyrimidine ring considered aromatic? Yes, the pyrimidine ring is aromatic. However, the presence of two nitrogen atoms makes it π-deficient compared to benzene. This reduced aromaticity can lead to a higher propensity for addition and ring-cleavage reactions under certain conditions.[1]
-
Can I use a protecting group on the pyrimidine ring itself? Yes, protecting groups can be used to mask the reactivity of the pyrimidine ring. For pyrimidinones, the oxygen can be protected, for example as a p-benzyloxybenzyloxy ether.[4] This can be useful when performing reactions on other parts of the molecule that would otherwise be incompatible with the pyrimidine ring.
-
My pyrimidine product seems to be degrading on the shelf. What are the best storage conditions? Pyrimidine derivatives, especially those with sensitive functional groups, should be stored in a cool, dark, and dry place. An inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) can also prolong shelf life by preventing oxidative degradation. Some pyrimidines are also sensitive to light and can undergo photolytic decomposition.[1]
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support.
- Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation.
- Wikipedia. (n.d.). Pyrimidine. In Wikipedia. Retrieved January 3, 2026.
- Ordóñez, M., et al. (n.d.). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).
- Tang, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry.
- Smith, A. M., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Meyer, F., et al. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- ResearchGate. (n.d.). Pyrimidine ring opening mechanism.
- ResearchGate. (n.d.). Pyrimidine ring-opening in adenine under acidic conditions.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Solubility of 2,5-Diamino-4,6-dihydroxypyrimidine for Reaction Chemistry
Welcome to the technical support resource for 2,5-Diamino-4,6-dihydroxypyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of incorporating this versatile but sparingly soluble building block into their synthetic workflows. As a molecule rich in hydrogen bonding donors and acceptors, its solubility behavior is complex. This document provides in-depth, field-proven insights and protocols to help you achieve consistent and successful reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the most common initial queries regarding the properties and handling of this compound.
Q1: What are the common forms and key identifiers for this compound?
This compound is most frequently supplied as its hydrochloride (HCl) salt to improve its stability and handling characteristics.[1] The presence of the HCl salt significantly influences its initial solubility, particularly in aqueous media.
Key Identifiers:
-
Chemical Name: this compound[2]
-
Common Form: this compound Hydrochloride[1]
-
Synonyms: 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone Hydrochloride, 2,5-Diaminopyrimidine-4,6-diol Hydrochloride[3]
Q2: Which structural features of this compound are responsible for its poor solubility?
The solubility challenges arise directly from its molecular structure:
-
Extensive Hydrogen Bonding: The presence of two amino (-NH₂) groups and two hydroxyl (-OH) groups on the pyrimidine ring allows for the formation of strong intermolecular and intramolecular hydrogen bonds. This creates a stable crystal lattice structure that is difficult to break apart with solvent molecules.
-
Tautomerism: The molecule exists as a mixture of tautomers, primarily the di-keto and keto-enol forms.[4] This dynamic equilibrium can affect its polarity and interaction with different solvents.
-
Planarity: The planar nature of the pyrimidine ring promotes efficient crystal packing, further stabilizing the solid state and increasing the energy required for dissolution.
Q3: What is the general, expected solubility profile of this compound?
The solubility data in the literature can appear contradictory, which underscores the compound's complex behavior. While the hydrochloride salt is noted for its "stability and solubility in aqueous solutions," this is a relative term and does not imply high solubility under all conditions.[1] The key to successful solubilization lies in manipulating the chemical environment.
-
Aqueous Systems: Solubility is highly dependent on pH. In neutral water, solubility is limited.
-
Organic Solvents: It exhibits poor solubility in non-polar organic solvents and lower alcohols like ethanol.[5]
-
Polar Aprotic Solvents: The best results for organic-phase reactions are typically achieved with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A related compound, 2,4-Diamino-6-hydroxypyrimidine, shows good solubility in DMSO (up to 25 mg/mL).[5]
Part 2: Troubleshooting Guide - Overcoming Common Solubility Hurdles
This section provides a problem-and-solution framework for specific experimental challenges.
Scenario 1: My compound (HCl salt) will not dissolve sufficiently in my aqueous reaction buffer (pH ~7).
-
Underlying Cause: At neutral pH, the amino groups are only partially protonated, and the hydroxyl groups are not deprotonated. The molecule's capacity for strong intermolecular hydrogen bonding dominates, leading to low solubility.
-
Solution A: pH Adjustment. This is the most effective strategy. The molecule's amphoteric nature allows for solubilization at both acidic and basic extremes. The pH profoundly influences the ionization state of the functional groups and, therefore, solubility.[6]
-
Acidic Conditions (pH 1-3): Lowering the pH with an acid (e.g., HCl) will fully protonate the basic amino groups to form ammonium salts (-NH₃⁺). This positive charge disrupts the crystal lattice and promotes interaction with polar water molecules, significantly increasing solubility.
-
Alkaline Conditions (pH > 10): Increasing the pH with a base (e.g., NaOH, KOH) will deprotonate the weakly acidic hydroxyl groups to form phenolate-like anions (-O⁻).[7] The resulting negative charge similarly enhances solubility.
-
-
Solution B: Thermal Energy. Gently warming the mixture (e.g., to 40-50°C) while stirring or sonicating can provide the energy needed to overcome the crystal lattice energy and accelerate dissolution. Always check the thermal stability of your other reactants before applying heat.
Scenario 2: I need to prepare a concentrated stock solution for an organic-phase reaction.
-
Underlying Cause: The high polarity and hydrogen-bonding capacity of the pyrimidine derivative make it incompatible with most common, less polar organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate).
-
Solution: Utilize a Polar Aprotic Solvent.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate the molecule. For a related compound, solubility in fresh DMSO can reach 25 mg/mL.[5]
-
Alternative: Dimethylformamide (DMF) can also be effective.
-
Important Note: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can sometimes reduce the solubility of highly polar compounds.[5]
-
Scenario 3: My compound dissolves initially but then precipitates during the reaction.
-
Underlying Cause: This is typically caused by a change in the reaction medium that reduces the compound's solubility.
-
Troubleshooting Steps:
-
Monitor pH: If your reaction generates or consumes an acid or base, the resulting pH shift could move the solution into a pH range where your compound is less soluble. Consider using a buffer system if compatible with your reaction chemistry.
-
Solvent Polarity Change: If you add a less polar co-solvent or if your reagents are significantly less polar than your initial solvent system, the overall polarity may decrease, causing your compound to crash out.
-
Introduce a Co-Solvent: Proactively use a co-solvent system. For example, if your reaction is primarily aqueous, starting with your this compound dissolved in a small amount of DMSO before adding it to the aqueous phase can help maintain solubility.
-
Part 3: Visualization & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for solubilizing this compound.
Conceptual Effect of pH on Solubility
This diagram illustrates how pH modification alters the molecule's charge state to enhance its interaction with water.
Caption: The impact of pH on the ionization and subsequent aqueous solubility of the molecule.
Solubility Data Summary (Including Analogs)
| Compound | Solvent | Solubility | Reference |
| This compound HCl | Aqueous Solutions | Soluble (pH dependent) | [1] |
| 2,4-Diamino-6-hydroxypyrimidine | DMSO | ~25 mg/mL | [5] |
| 2,4-Diamino-6-hydroxypyrimidine | Water | ~6 mg/mL | [5] |
| 2,4-Diamino-6-hydroxypyrimidine | Ethanol | Insoluble | [5] |
| 2-Amino-4,6-dihydroxypyrimidine | Aqueous Alkali | Soluble | [7] |
| 2,5-Diamino-4,6-dichloropyrimidine | DMSO | Soluble | [8] |
| 2,5-Diamino-4,6-dichloropyrimidine | Methanol, Water | Slightly Soluble | [8] |
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common solubilization tasks. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution via pH Adjustment
-
Preparation: To a clean glass vial, add 10 mg of this compound hydrochloride.
-
Initial Suspension: Add 0.8 mL of deionized water. The compound will likely form a suspension.
-
Solubilization (Acidic Route):
-
While stirring, add 1 M HCl dropwise (typically 1-5 µL at a time).
-
Monitor the solution for clarity after each addition.
-
Continue adding acid until the solid is fully dissolved.
-
Once dissolved, add deionized water to reach a final volume of 1.0 mL. The final pH will be strongly acidic.
-
-
Solubilization (Alkaline Route):
-
While stirring, add 1 M NaOH dropwise.
-
The suspension may initially thicken before clarifying as the hydroxyl groups are deprotonated.
-
Continue adding base until a clear solution is obtained.
-
Add deionized water to reach a final volume of 1.0 mL. The final pH will be strongly alkaline.
-
-
Storage: Store aqueous solutions at 2-8°C. Note that the stability of the compound at pH extremes should be evaluated for long-term storage; fresh preparation is recommended.
Protocol 2: Preparation of a 20 mg/mL Stock Solution in DMSO
-
Preparation: Weigh 20 mg of this compound (or its HCl salt) into a clean, dry glass vial.
-
Solvent Addition: Add 0.9 mL of anhydrous DMSO.
-
Dissolution: Cap the vial and vortex or stir vigorously. Gentle warming to 30-40°C or brief sonication can be used to expedite dissolution if necessary. The compound should fully dissolve.
-
Final Volume: Once fully dissolved, add anhydrous DMSO to a final volume of 1.0 mL and mix thoroughly.
-
Storage: Store the DMSO stock solution at room temperature or -20°C, protected from moisture and light. Ensure the vial is tightly sealed.
References
-
Chem-Impex International. (n.d.). This compound hydrochloride. [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Rodrigues, C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]
-
de Villiers, M. M., et al. (2006). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 8. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
Technical Support Center: 2,5-Diamino-4,6-dihydroxypyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during the synthesis of this critical intermediate. We will delve into the causality behind common experimental pitfalls and provide validated protocols to ensure high purity and yield.
Overview of the Dominant Synthetic Pathway
The most prevalent and scalable synthesis of DADHP originates from the condensation of a malonic acid ester with guanidine, followed by a two-step functional group transformation at the C5 position. This multi-step process, while robust, contains several critical control points where impurities can be introduced.
Caption: General synthetic route for this compound (DADHP).
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Question 1: My final DADHP product is off-color (e.g., pink, brown, or yellow) and shows multiple impurity peaks in the HPLC analysis. What is the most likely cause?
Answer: An off-color final product is a classic indicator of residual intermediates or degradation. The most common culprit is the incomplete reduction of the 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine intermediate (Intermediate II).
-
Causality: The nitroso intermediate is often a highly colored compound. Even trace amounts remaining after the reduction step can impart a significant color to the final product. Furthermore, both the amino groups on the final product are susceptible to air oxidation, especially under non-inert conditions or in the presence of residual metal catalysts, leading to colored degradation products.
-
Troubleshooting Steps:
-
Verify Reduction Completion: Before workup, use a qualitative test (like a TLC stain) or an in-process HPLC check to confirm the complete disappearance of the nitroso intermediate.
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent (e.g., sodium hydrosulfite, also known as sodium dithionite) is used. The theoretical stoichiometry is often insufficient due to the agent's instability in solution.
-
Control Temperature: Perform the reduction at the recommended temperature. Excessively high temperatures can promote degradation of the starting material and product.[1]
-
Inert Atmosphere: After the reduction is complete, handle the isolated DADHP under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible to prevent air oxidation, especially during drying.
-
Question 2: The yield of my initial cyclization to form 2-Amino-4,6-dihydroxypyrimidine (Intermediate I) is consistently low. What are the common pitfalls?
Answer: Low yields in the initial Traube synthesis are typically related to three factors: ineffective base/solvent systems, hydrolysis of the malonic ester, or improper stoichiometry.
-
Causality: The condensation requires a strong base (typically sodium methoxide or ethoxide) to deprotonate the malonate ester, making it nucleophilic.[1][2] If the base is not sufficiently strong or is consumed by moisture, the reaction will not proceed efficiently. Furthermore, water in the reaction medium can hydrolyze the ester starting material to malonic acid, which is unreactive under these conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cyclization.
Question 3: How critical is pH control during the nitrosation step, and what impurities arise from improper pH?
Answer: pH control is arguably the most critical parameter in the nitrosation step. Deviation from the optimal acidic pH (typically pH 2-4) can lead to incomplete reaction or the formation of side products.[1][2]
-
Causality: The reaction requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid (like HCl or H₂SO₄).
-
If pH is too high (insufficient acid): The concentration of the active nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺) is too low, leading to a significant amount of unreacted 2-Amino-4,6-dihydroxypyrimidine (Intermediate I) remaining in the product. This is a major process-related impurity.
-
If pH is too low (excess acid): While driving the reaction to completion, extremely low pH can promote decomposition of the desired product or other unwanted side reactions.
-
-
Best Practices:
-
Slowly add the acid to the mixture of Intermediate I and sodium nitrite while monitoring the pH with a calibrated meter.
-
Maintain the temperature throughout the acid addition, as the reaction is exothermic.
-
After the reaction is complete, ensure the pH is properly adjusted during workup to ensure complete precipitation of the nitroso product.
-
Question 4: What are the best analytical techniques for identifying and quantifying these impurities?
Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification. A reversed-phase HPLC method with a C18 column and a gradient elution using a buffered mobile phase (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is typically effective.[3] UV detection at multiple wavelengths (e.g., 210 nm for starting materials and 280-320 nm for aromatic intermediates) is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. By providing the molecular weight of an impurity peak from the HPLC, LC-MS allows for the deduction of its molecular formula and potential structure, which is critical for understanding its formation mechanism.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the main non-volatile components, GC-MS is invaluable for detecting residual solvents used during the synthesis and purification steps.[5][4]
Summary of Common Impurities and Control Strategies
| Impurity Name | Stage of Origin | Likely Cause | Recommended Control Strategy |
| Guanidine | Step 1: Cyclization | Incomplete reaction; incorrect stoichiometry. | Use slight excess of malonate; ensure adequate reaction time and temperature. |
| Dimethyl/Diethyl Malonate | Step 1: Cyclization | Incomplete reaction; incorrect stoichiometry. | Ensure sufficient base and reaction time; use slight excess of guanidine. |
| 2-Amino-4,6-dihydroxypyrimidine | Step 2: Nitrosation | Incomplete nitrosation due to high pH or insufficient nitrite. | Maintain reaction pH between 2-4; use a slight excess of sodium nitrite.[2] |
| 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine | Step 3: Reduction | Incomplete reduction. | Use sufficient excess of reducing agent; confirm reaction completion via IPC (In-Process Control). |
| Oxidation By-products | Final Product | Air exposure of the final product, especially when wet or in solution. | Handle final product under an inert atmosphere; dry thoroughly and store in a well-sealed container. |
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is a synthesis of best practices derived from established literature.[1][2]
-
Step 1: Cyclization: In a suitable reactor, charge a 28-30% solution of sodium methoxide in methanol. Add guanidine hydrochloride (1.0 eq). Heat the stirred mixture to 40°C. Slowly add dimethyl malonate (1.1-1.2 eq) dropwise, maintaining the temperature at 40°C. After the addition, hold the reaction at 40°C for 5-6 hours.
-
Step 1 Workup: Distill the methanol under reduced pressure. To the residue, add water and cool the mixture. Slowly add glacial acetic acid to adjust the pH to 4-5. The product, 2-amino-4,6-dihydroxypyrimidine, will precipitate. Filter the solid, wash with water, and dry.
-
Step 2: Nitrosation: Suspend the dried intermediate (1.0 eq) in water. Add sodium nitrite (1.1 eq). Cool the mixture and slowly add 30-35% hydrochloric acid dropwise to adjust the pH to 2-3, keeping the temperature between 50-60°C. Stir for 1-2 hours at this temperature.
-
Step 2 Workup: Cool the reaction mixture. Filter the precipitated 2-amino-4,6-dihydroxy-5-nitrosopyrimidine, wash with water, and dry.
-
Step 3: Reduction: Suspend the nitroso intermediate (1.0 eq) in water and heat to 30-40°C. Prepare a solution of a reducing agent like sodium hydrosulfite (ensure sufficient excess) and add it portion-wise or dropwise, maintaining the temperature. The disappearance of the color indicates the progress of the reaction. Stir for 1-2 hours after the addition is complete.
-
Step 4: Salt Formation & Isolation: After reduction is complete, add methanol to the reaction mixture and heat to 50-60°C. Slowly add concentrated hydrochloric acid (3-3.5 eq).[2] Stir for 1-2 hours. Cool the mixture to room temperature. Filter the final product, this compound hydrochloride, wash with cold methanol, and dry under vacuum.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A time-based gradient from high aqueous (e.g., 95% A) to high organic (e.g., 70% B) over 15-20 minutes is typically effective for separating starting materials, intermediates, and the final product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) monitoring at 210 nm, 254 nm, and 280 nm.
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B, or water/methanol).
References
- Source: Google Patents (CN104496911A)
-
Title: PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE Source: European Patent Office (EP0483204B1) URL: [Link]
- Source: Google Patents (CN101003511B)
-
Title: 2,4-diamino-6-hydroxypyrimidine Source: Organic Syntheses Procedure URL: [Link]
- Source: Google Patents (CN104496911A)
-
Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: ResearchGate URL: [Link]
-
Title: Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution Source: ResearchGate URL: [Link]
-
Title: An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS Source: ResearchGate URL: [Link]
- Source: Google Patents (CN114965738A)
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
-
Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Today URL: [Link]
Sources
- 1. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 3. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dihydroxypyrimidine Derivative Synthesis
Welcome to the technical support center for the synthesis of dihydroxypyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of reaction condition optimization. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of dihydroxypyrimidine derivatives, with a primary focus on the widely used Biginelli reaction for preparing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Q1: What is the Biginelli reaction, and what is its generally accepted mechanism?
The Biginelli reaction is a one-pot, three-component condensation reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this reaction has become a cornerstone in heterocyclic chemistry due to the pharmacological importance of its products.[1][3]
While the exact mechanism has been a subject of debate, extensive studies, including 1H and 13C NMR spectroscopy, support a pathway involving an N-acyliminium ion intermediate.[4] The proposed steps are:
-
Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.[4][5]
-
Nucleophilic addition of the β-ketoester enol to this iminium ion.[6]
-
Cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone.[6]
Caption: Proposed N-Acyliminium Ion Mechanism for the Biginelli Reaction.
Q2: What are the critical parameters to control for a successful Biginelli reaction?
Optimizing the Biginelli reaction hinges on careful control of several parameters:
-
Catalyst Choice: The reaction is traditionally acid-catalyzed.[2] While strong Brønsted acids like HCl are effective, they can lead to side reactions.[7] Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) and heterogeneous catalysts (e.g., KSF clay, HPA-Clay) often provide higher yields, milder conditions, and easier workup.[6][8][9] The catalyst's role is crucial, as its absence often results in poor yields.[7]
-
Solvent Selection: The polarity of the solvent significantly impacts reaction rates and yields.[7] Ethanol is a common choice, but other polar solvents like acetonitrile can be effective.[7] In recent years, solvent-free (neat) conditions have gained popularity, often leading to shorter reaction times and aligning with green chemistry principles.[6][9]
-
Reaction Temperature: Temperature control is vital. While refluxing in a solvent like ethanol is standard, higher temperatures can sometimes promote the formation of byproducts.[10] Conversely, insufficient temperature can lead to low conversion rates.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal balance.[7][10]
-
Stoichiometry: The molar ratio of the three components should be carefully controlled. An excess of urea is often used to drive the reaction towards completion.
Q3: How can I synthesize 4,6-dihydroxypyrimidine?
The synthesis of 4,6-dihydroxypyrimidine typically involves the condensation of a malonic acid ester (e.g., diethyl malonate or dimethyl malonate) with formamide in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide or sodium ethoxide).[11][12]
A general procedure involves:
-
Preparing a solution or suspension of the alkali metal alkoxide in an alcohol.[12]
-
Adding formamide and then the malonate to this mixture at an elevated temperature (typically 50-80°C).[12]
-
After the reaction is complete, the reaction mixture is cooled and treated with water.[12]
-
The alcohol is often removed by distillation.[13]
-
The resulting aqueous solution of the alkali metal salt of the product is then acidified (e.g., with HCl) to precipitate the 4,6-dihydroxypyrimidine.[12][13]
Optimizing this process involves adjusting parameters such as the concentration of the sodium methoxide solution, reaction temperature, and reaction time to maximize yield.[14]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of dihydroxypyrimidine derivatives.
Guide 1: Low or No Product Yield
Symptom: After the reaction and workup, TLC, HPLC, or NMR analysis shows a low yield of the desired product, with a significant amount of unreacted starting materials.
Caption: Troubleshooting Workflow for Low Product Yield.
| Potential Cause | Explanation & Causality | Recommended Solution(s) |
| Suboptimal Catalyst | The choice and amount of catalyst are crucial. An inactive or insufficient amount of catalyst will not effectively promote the necessary condensation and cyclization steps.[7] | • Verify Activity: Ensure the catalyst is active. Reusable catalysts may require regeneration.[10]• Screen Catalysts: Test different Brønsted or Lewis acids. Lanthanide triflates or heterogeneous catalysts can be highly effective alternatives.[6][8]• Optimize Loading: Systematically vary the catalyst concentration to find the optimal loading.[7] |
| Inadequate Reaction Conditions | The reaction may not have sufficient energy (temperature) or time to proceed to completion. The solvent may not adequately solubilize all reactants, hindering their interaction.[7] | • Increase Temperature: Gradually increase the reaction temperature while monitoring for any product degradation via TLC.[7][10]• Extend Reaction Time: Continue the reaction for a longer duration, tracking its progress until the starting material is consumed.[10]• Solvent Screening: Experiment with different solvents (e.g., ethanol, acetonitrile) or consider solvent-free conditions, which can sometimes accelerate the reaction.[9][10] |
| Poor Reagent Quality | Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the catalyst or lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product.[7] | • Purify Reagents: If purity is questionable, purify the starting materials before use (e.g., recrystallization or distillation).• Ensure Anhydrous Conditions: For moisture-sensitive catalysts or reagents, ensure all glassware is dry and use anhydrous solvents. |
| Steric Hindrance | Bulky substituents on the aldehyde or β-ketoester can sterically hinder the approach of the reactants, slowing down the reaction rate significantly.[7] | • Increase Temperature/Time: More forcing conditions may be required to overcome the higher activation energy.• Use a More Active Catalyst: A stronger Lewis acid might be more effective at promoting the reaction.[7] |
Guide 2: Formation of Side Products
Symptom: Analysis of the crude reaction mixture shows one or more significant unexpected peaks/spots in addition to the starting materials and the desired product.
Q: In my Biginelli reaction, I've isolated a fluorescent byproduct. What is it and how can I avoid it?
A: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes competitive when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea, especially at higher temperatures.[10]
Caption: Competing Biginelli vs. Hantzsch Reaction Pathways.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures favor the decomposition of urea into ammonia, thus promoting the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[10]
-
Optimize Catalyst Choice: The specific Lewis or Brønsted acid used can influence the selectivity between the two pathways. Experiment with different catalysts to find one that favors the Biginelli reaction.[10]
-
Modify Order of Addition: In some cases, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its exposure to prolonged heating and reduce decomposition.[10]
Guide 3: Difficulty in Product Purification
Symptom: The crude product is an oil that won't crystallize, or recrystallization results in very low recovery. Column chromatography yields poor separation.
| Problem | Potential Cause | Recommended Solution(s) |
| Failure to Crystallize | The crude product contains impurities that are inhibiting crystal lattice formation. | • Initial Wash: Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold ethanol, water, or diethyl ether).• Trituration: Add a small amount of a non-polar solvent (e.g., hexane) to the crude oil and scratch the flask with a glass rod to induce crystallization.• Chromatography: If crystallization fails, purify a small sample by column chromatography to obtain a pure seed crystal, then add it to the bulk crude product. |
| Low Recovery from Recrystallization | The chosen solvent is too effective, meaning the product remains significantly soluble even at low temperatures.[15] Alternatively, too much solvent was used.[15] | • Solvent System Screening: Test different single or mixed solvent systems. The ideal solvent dissolves the product well when hot but poorly when cold.[15]• Minimize Solvent: Use the minimum amount of hot solvent required to just dissolve the crude material.[15]• Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of pure crystals.[15] |
| Poor Separation on Silica Gel Column | The polarity of the eluent is either too high (everything comes off together) or too low (product won't elute). Impurities may have similar polarity to the product. | • Optimize Mobile Phase: Use TLC to systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation (Rf of desired product ~0.3).• Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to better separate compounds.[15]• Alternative Stationary Phase: If the compound is basic and shows tailing on acidic silica gel, consider using neutral alumina or an amine-functionalized silica gel.[15] |
Section 3: Experimental Protocols
The following is a generalized, representative protocol for the synthesis of a dihydropyrimidinone (DHPM) via a solvent-free Biginelli reaction. Note: This protocol must be optimized for specific substrates.
Protocol: Solvent-Free Synthesis of a DHPM Derivative
-
Reagent Preparation:
-
To a 50 mL round-bottom flask, add the aryl aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).
-
-
Catalyst Addition:
-
Add the chosen catalyst (e.g., Yb(OTf)₃, 0.2 mmol, 2 mol%).
-
-
Reaction:
-
Stir the heterogeneous mixture at a pre-determined, optimized temperature (e.g., 100 °C) using a magnetic stir bar and a heating mantle.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The mixture will likely solidify.
-
Add cold water (20 mL) to the flask and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM derivative.
-
Dry the purified crystals under vacuum.
-
References
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]
-
ResearchGate. (2024). Mechanism of Biginelli reaction. [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4). [Link]
-
ResearchGate. Catalysts and conditions for Biginelli reaction. [Link]
-
PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]
-
TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]
- Google Patents. (1998).
-
Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Google Patents. (1997). Process for making 4,6-dihydroxypyrimidine.
-
ResearchGate. (2011). Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. [Link]
-
Thakar, K. A. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
- Google Patents. (2013). Method for purifying 4, 6-dichloro pyrimidine.
-
Quick Company. "A Process For Preparing 4,6 Dihydroxypyrimidine". [Link]
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]
-
PubMed. (2020). An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 13. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Vilsmeier-Haack Reaction with Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on its application to pyrimidine systems. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful formylation and chlorination method. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts of the Vilsmeier-Haack reaction as it applies to pyrimidine substrates.
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is the active electrophile in the reaction. It is typically a chloroiminium salt, most commonly generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] The reaction forms a highly electrophilic species, the dimethylchloromethyleneammonium ion, which is the key to the subsequent formylation.[3][4] While POCl₃ is standard, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[5]
Q2: What is the general mechanism for the formylation of pyrimidines?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[6] The electron-rich pyrimidine ring, particularly at the C5 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7] This forms an iminium salt intermediate. During the aqueous work-up stage, this intermediate is hydrolyzed to yield the final aryl aldehyde.[1][5] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which is why the reaction is most effective on electron-rich aromatic and heteroaromatic systems like pyrimidines.[8]
Q3: Why are pyrimidines with hydroxyl groups (e.g., uracil) susceptible to both formylation and chlorination?
This is a critical consideration when working with pyrimidines like uracil or barbituric acid derivatives. The Vilsmeier reagent (formed from POCl₃ and DMF) exists in an equilibrium with other phosphorus-containing species that are potent chlorinating agents. The hydroxyl groups on the pyrimidine ring, which exist in tautomeric equilibrium with their keto forms, can be converted to chloropyrimidines.[7] This often leads to concurrent formylation at the C5 position and chlorination at the C2, C4, or C6 positions.[7] This dual reactivity can be a synthetic advantage if the dichlorinated product is desired, or a significant challenge if only formylation is the goal.[7][9]
Q4: Which position on the pyrimidine ring is typically formylated?
For most common pyrimidine scaffolds, such as uracil or 2-methylpyrimidine-4,6-diol, electrophilic attack occurs at the C5 position.[7][10] This position is the most electron-rich due to the activating effects of the nitrogen atoms and any electron-donating groups on the ring. The formyl group introduced at C5 serves as a versatile synthetic handle for further molecular modifications.[7]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: Low or No Product Yield
Q: My reaction has failed, or the yield is disappointingly low. What are the most common culprits?
A: Low yields in Vilsmeier-Haack reactions are frequently traced back to a few key factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[2] Any water in your glassware, solvents, or reagents will rapidly quench the chloroiminium salt, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents. It is best practice to use freshly opened or distilled DMF and POCl₃.
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
DMF: Old or improperly stored DMF can decompose into dimethylamine and formic acid.[11] Dimethylamine can react with the Vilsmeier reagent, leading to side products and reduced yields.[11] If you can smell a fishy odor (dimethylamine) from your DMF bottle, it should not be used.
-
POCl₃: This reagent is also moisture-sensitive and should be handled under anhydrous conditions.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction requires an electron-rich substrate.[6][8] If your pyrimidine ring is substituted with strongly electron-withdrawing groups, it may be too deactivated to react under standard conditions.
-
Reaction Temperature: The optimal temperature is highly dependent on the substrate's reactivity.
-
Solution: For highly activated pyrimidines, the reaction may proceed smoothly at 0°C to room temperature. For less reactive substrates, heating may be necessary.[5] A systematic temperature screen (e.g., 0°C, RT, 40°C, 60°C, 80°C) is a logical troubleshooting step.
-
Problem: Unwanted Side Products
Q: My NMR shows a mixture of products. What are the likely side reactions with my pyrimidine substrate?
A: With hydroxyl- or amino-substituted pyrimidines, the most common side reaction is chlorination.
-
Chlorination: As discussed in the FAQs, hydroxyl groups at the C2, C4, and C6 positions are readily replaced by chlorine atoms.[7] For example, the reaction with uracil often yields 2,4-dichloro-5-formylpyrimidine.[7] Similarly, amino groups can also be reactive.[12]
-
Diformylation: In some cases, if multiple activated positions are available or under harsh conditions, diformylation can occur.[13]
Q: How can I control the selectivity between formylation and chlorination?
A: Modulating the reaction conditions is key to controlling the outcome:
-
To Favor Formylation Only: Use milder conditions. Prepare the Vilsmeier reagent at a low temperature (0°C) and use a stoichiometric amount (e.g., 1.1 to 1.5 equivalents).[10] Maintain a lower reaction temperature throughout the addition of the pyrimidine substrate. This minimizes the activity of the chlorinating species. A study on 2-methylpyrimidine-4,6-diol showed that formylation could be achieved without chlorination by carefully controlling the conditions.[10]
-
To Favor Concurrent Chlorination and Formylation: Use an excess of the Vilsmeier reagent (typically 3 equivalents or more of both POCl₃ and DMF) and higher reaction temperatures (e.g., 80-110°C).[7] This is a standard strategy for synthesizing chloropyrimidine aldehydes, which are valuable synthetic intermediates.[7][9]
Problem: Work-up and Purification Issues
Q: The reaction work-up is violent, and purifying the final product is challenging. What are the best practices?
A: A careful and controlled work-up is essential for both safety and product purity.
-
Quenching: The reaction mixture contains unreacted POCl₃, which reacts violently and exothermically with water.[14]
-
Neutralization: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl), making the aqueous solution highly acidic.[14]
-
Best Practice: After the quench is complete, slowly add a base (e.g., saturated sodium bicarbonate, sodium hydroxide solution, or potassium carbonate) to neutralize the acids until the pH is neutral or slightly basic. The desired product often precipitates from the solution upon neutralization and can be collected by filtration.[7]
-
-
Purification: Crude products can contain residual phosphorus-containing impurities or colored byproducts.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for in situ Vilsmeier Reagent Preparation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, stir the resulting mixture (which may be a colorless solution or a solid salt) at 0°C for 30-60 minutes before adding the pyrimidine substrate.[7]
Protocol 2: Selective Formylation of 2-Methylpyrimidine-4,6-diol[10]
-
Prepare the Vilsmeier reagent using 1.0 equivalent of POCl₃ and 2.0 equivalents of DMF, using additional DMF as the solvent.
-
To this pre-formed reagent at 0°C, add a solution or suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in DMF.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for 5-7 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH solution) to precipitate the product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
-
Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization if necessary.
Protocol 3: Concurrent Formylation and Chlorination of Uracil[7]
-
In a suitable flask, prepare the Vilsmeier reagent using a significant excess of POCl₃ (e.g., 4-5 equivalents) and DMF (e.g., 3-4 equivalents).
-
Add uracil (1.0 equivalent) portion-wise to the reagent mixture.
-
Heat the reaction mixture to reflux (approx. 100-110°C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
The product, 2,4-dichloro-5-formylpyrimidine, will precipitate. Collect the crude solid by filtration.
-
Wash the solid thoroughly with cold water to remove acidic byproducts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Section 4: Data Summary & Visual Guides
Table 1: Effect of Solvent on the Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol
This table summarizes findings from a study optimizing reaction conditions, demonstrating the significant impact of the solvent on product yield.[10]
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | DMF | 5 | 61 |
| 2 | Benzene | 7 | 42 |
| 3 | o-Xylene | 7 | 35 |
| 4 | Dichloroethane | 6 | 28 |
Data adapted from a study on the formylation of 2-methylpyrimidine-4,6-diol, demonstrating that DMF provides the highest yield.[10]
Diagrams
Caption: General mechanism for the Vilsmeier-Haack reaction on a pyrimidine substrate.
Caption: A logical workflow for troubleshooting common Vilsmeier-Haack reaction issues.
References
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
O. A. Nurkenov, et al. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. MDPI. Available at: [Link]
- Rajput, A. P., & Patil, A. V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Scirp.org. Available at: [Link]
- CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011). Google Patents.
-
Vilsmeier reagent. (2023, July 1). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and their utility in heterocyclic synthesis. (2013). Growing Science. Retrieved January 3, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit. Retrieved January 3, 2026, from [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. Retrieved January 3, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27435-27461. Royal Society of Chemistry. Available at: [Link]
-
Synthesis Using Vilsmeier Reagents. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Review Article On Vilsmeier-Haack Reaction. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]
- US5525724A - Process for the preparation of chloropyrimidines. (1996). Google Patents.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2,5-Diamino-4,6-dihydroxypyrimidine Synthesis
Introduction: The synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine, often isolated as its hydrochloride or sulfate salt, is a critical process in the manufacturing of several active pharmaceutical ingredients (APIs). While the synthetic route appears straightforward at the laboratory scale, its transition to pilot and industrial-scale production presents a unique set of challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will delve into common issues, troubleshooting strategies, and the underlying chemical principles to ensure a safe, efficient, and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant industrial synthesis involves a three-step process starting from diethyl malonate (or dimethyl malonate) and guanidine.[1][2][3] The key stages are:
-
Cyclization: A base-catalyzed condensation of diethyl malonate and guanidine to form 2-Amino-4,6-dihydroxypyrimidine.
-
Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring to yield 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine.
-
Reduction: Reduction of the nitroso group to an amino group to afford the final product, this compound.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The two main areas of concern are the nitrosation and reduction steps.
-
Nitrosation: This step is often highly exothermic and can lead to thermal runaway if not properly controlled.[4][5][6][7][8] The use of nitrosating agents also requires careful handling to prevent the formation of carcinogenic nitrosamine byproducts.[9]
-
Reduction with Raney Nickel: Raney nickel, a common catalyst for the reduction step, is pyrophoric and can ignite spontaneously if exposed to air when dry.[10] It also generates hydrogen gas, creating a risk of fire or explosion in an enclosed space.
Q3: Why is the hydrochloride salt of this compound often prepared?
A3: The hydrochloride salt generally exhibits improved stability and handling characteristics compared to the free base.[1][11][12] It is often a crystalline solid that is easier to isolate, purify, and store.
Q4: What are the critical quality attributes of the final product?
A4: The key quality attributes are purity, impurity profile, residual solvent content, and physical properties such as particle size distribution. High purity is essential for its use as a pharmaceutical intermediate. Common impurities can arise from incomplete reactions or side reactions at each stage of the synthesis.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section provides a detailed breakdown of potential issues, their root causes, and actionable solutions for each stage of the synthesis during scale-up.
Step 1: Cyclization of Diethyl Malonate and Guanidine
The formation of the initial pyrimidine ring is the foundation of the entire synthesis. While seemingly straightforward, several factors can impact yield and purity on a larger scale.
| Problem | Potential Root Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of 2-Amino-4,6-dihydroxypyrimidine | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base stoichiometry: Incorrect amount of base (e.g., sodium methoxide) can lead to incomplete deprotonation of the malonate ester. 3. Hydrolysis of malonate ester: Presence of water in the reactants or solvent can hydrolyze the ester, preventing cyclization. 4. Poor mixing: In large reactors, inefficient mixing can lead to localized concentration gradients and incomplete reaction. | 1. Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of starting materials. 2. Optimize Base: Carefully control the stoichiometry of the base. An excess is often used to drive the reaction to completion.[13] 3. Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use. 4. Agitation Study: Evaluate and optimize the agitator speed and design to ensure proper mixing in the reactor. |
| Formation of Impurities | 1. Side reactions of guanidine: Guanidine can undergo self-condensation or react with the solvent. 2. Incomplete cyclization: Residual starting materials can complicate downstream processing. 3. Hydrolysis products: As mentioned above, hydrolysis of the malonate ester can generate impurities. | 1. Temperature Control: Maintain the reaction temperature within the optimal range to minimize side reactions. 2. Controlled Addition: Consider the controlled addition of one reactant to the other to maintain a favorable concentration profile. 3. Purification of Intermediate: If necessary, purify the 2-Amino-4,6-dihydroxypyrimidine intermediate before proceeding to the next step. |
Diagram: Cyclization Reaction Workflow
Caption: Workflow for the cyclization step.
Step 2: Nitrosation of 2-Amino-4,6-dihydroxypyrimidine
This step is critical for introducing the nitrogen functionality at the 5-position. However, it is also the most hazardous and requires stringent control, especially at scale.
| Problem | Potential Root Cause(s) | Troubleshooting & Optimization Strategies |
| Exothermic Runaway Reaction | 1. Poor temperature control: Inadequate cooling capacity for the reactor size. 2. Rapid addition of nitrosating agent: Adding sodium nitrite too quickly can lead to a rapid accumulation of heat.[4][6] 3. Localized high concentrations: Poor mixing can create "hot spots" where the reaction accelerates uncontrollably. | 1. Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry before scaling up.[5][7] 2. Controlled Addition: Implement a semi-batch or continuous feeding strategy for the nitrosating agent.[4] 3. Dilution: Use an appropriate solvent to increase the thermal mass of the reaction mixture.[4] 4. Reactor Design: Ensure the reactor has sufficient cooling capacity and efficient agitation. |
| Low Yield of 5-Nitroso Product | 1. Incorrect pH: The nitrosation reaction is highly pH-dependent.[1] 2. Decomposition of nitrous acid: The nitrosating agent (often generated in situ from sodium nitrite and acid) is unstable. 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Strict pH Control: Maintain the optimal pH range throughout the reaction. This may require the use of a pH probe and automated acid/base addition. 2. Temperature Management: Keep the reaction temperature low to minimize the decomposition of nitrous acid. 3. In-Process Monitoring: Use analytical techniques like HPLC to monitor the reaction progress and ensure it goes to completion. |
| Formation of Impurities | 1. Over-nitrosation or side reactions: Uncontrolled reaction conditions can lead to the formation of byproducts. 2. Residual starting material: Incomplete reaction leaves unreacted 2-Amino-4,6-dihydroxypyrimidine. 3. Formation of N-nitrosamines: If secondary or tertiary amines are present as impurities, carcinogenic N-nitrosamines can form. | 1. Precise Stoichiometry: Use the correct molar ratio of reactants. 2. Raw Material Quality: Ensure the starting materials are of high purity and free from contaminating amines. 3. Quenching: After the reaction is complete, quench any excess nitrosating agent with a suitable reagent like sulfamic acid or urea. |
Diagram: Nitrosation Troubleshooting Logic
Caption: Troubleshooting logic for the nitrosation step.
Step 3: Reduction of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
The final step to obtain the desired product involves the reduction of the nitroso group. The choice of reducing agent and reaction conditions are crucial for a successful and safe scale-up.
| Problem | Potential Root Cause(s) | Troubleshooting & Optimization Strategies |
| Safety Issues with Raney Nickel | 1. Pyrophoric nature: Catalyst igniting upon exposure to air. 2. Hydrogen evolution: Generation of flammable hydrogen gas. 3. Handling of catalyst slurry: Difficulties in accurately dispensing and transferring the catalyst at a large scale. | 1. Inert Atmosphere: Always handle Raney nickel under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Keep Wet: Never allow the catalyst to dry out. It should be kept as a slurry in water or a suitable solvent.[14] 3. Proper Venting: Ensure the reactor is properly vented to a safe location to handle hydrogen gas evolution. 4. Specialized Handling Procedures: Develop and strictly follow standard operating procedures (SOPs) for handling and charging Raney nickel. |
| Incomplete Reduction | 1. Catalyst deactivation: The catalyst may lose its activity due to impurities in the substrate or solvent. 2. Insufficient catalyst loading: Not enough catalyst to drive the reaction to completion. 3. Poor mass transfer: In a heterogeneous reaction, inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen (if used). | 1. Catalyst Quality: Use a high-quality catalyst and ensure the substrate and solvent are free of catalyst poisons. 2. Optimize Catalyst Loading: Determine the optimal catalyst loading through small-scale experiments. 3. Improve Agitation: Enhance mixing to improve mass transfer. 4. Alternative Reducing Agents: Consider alternatives to Raney nickel such as catalytic hydrogenation with Pd/C, or chemical reducing agents like sodium dithionite or stannous chloride, especially if other functional groups are sensitive.[15][16][17][18] |
| Formation of Byproducts | 1. Over-reduction: Reduction of other functional groups on the pyrimidine ring. 2. Side reactions: Depending on the reducing agent and conditions, other side reactions may occur. | 1. Selective Reducing Agents: Choose a reducing agent that is selective for the nitroso group. 2. Reaction Monitoring: Closely monitor the reaction progress to stop it once the starting material is consumed. 3. Temperature and Pressure Control: For catalytic hydrogenations, carefully control the temperature and hydrogen pressure to maintain selectivity. |
| Difficult Product Isolation/Purification | 1. Fine catalyst particles: Difficulty in removing the catalyst after the reaction. 2. Product solubility: The product may have limited solubility in the reaction solvent, making isolation challenging. 3. Impurity removal: Difficulty in removing closely related impurities through crystallization. | 1. Filtration: Use a filter aid (e.g., Celite) to facilitate the removal of the catalyst. 2. Solvent Selection: Choose a solvent system that allows for complete reaction and facilitates product isolation (e.g., by crystallization upon cooling or addition of an anti-solvent). 3. Recrystallization Studies: Develop a robust recrystallization procedure to effectively remove impurities. |
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound Hydrochloride
This protocol provides a general method for assessing the purity of the final product. It may need to be optimized for specific impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A hydrophilic C18 column can also be effective for retaining polar compounds.[19]
-
Mobile Phase A: 0.1% Phosphoric acid in water. For MS compatibility, replace with 0.1% formic acid.[20]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
IV. References
-
Technical Support Center: Managing Exotherms in Pyrimidine Synthesis. Benchchem.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate.
-
Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
-
Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
-
Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
-
A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
-
Explosion due to temperature rise from careless handling in the nitrosation reaction. Japan Science and Technology Agency.
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE.
-
Reduction of nitro compounds. Wikipedia.
-
Application Notes and Protocols for the Scalable Synthesis of 4-Pyrimidine Methanamine. Benchchem.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.
-
HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
-
Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. SciSpace.
-
Raney nickel reductions. Indian Academy of Sciences.
-
Process for producing 2-amino-4,6-dichloropyrimidine. European Patent Office.
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office.
-
2, 5-Diamino-4, 6-dihydroxypyrimidine Hydrochloride, min 98% (HPLC), 100 grams. LabAlley.
-
This compound Hydrochloride. TCI Chemicals.
-
This compound Hydrochloride. TCI Chemicals.
-
Synthetic method for this compound hydrochloride. Google Patents.
-
Raney Nickel Catalyst. Organic Syntheses.
-
Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
-
Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
-
2-Amino-4,6-dihydroxypyrimidine synthesis. ChemicalBook.
-
Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. ResearchGate.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare. DOI.org (Crossref).
-
Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.
-
Malonates in Cyclocondensation Reactions. PMC.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics.
-
Pyrimidine homeostasis is accomplished by directed overflow metabolism. PMC.
-
This compound Hydrochloride, 5G. Labscoop.
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
-
Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. ResearchGate.
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. CoLab.
-
Optimization of nitration in continuous flow. (a) The influence of temperature. ResearchGate.
-
Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. NIH.
Sources
- 1. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test | CoLab [colab.ws]
- 10. benchchem.com [benchchem.com]
- 11. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 19. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 20. Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing 2,5-Diamino-4,6-dihydroxypyrimidine Reactions
Welcome to the technical support center for 2,5-Diamino-4,6-dihydroxypyrimidine (DADHP). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic compound. The key to success lies in understanding and managing its rich tautomeric chemistry. This document provides in-depth answers to common questions and solutions to problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the tautomeric forms of this compound and which is the most stable?
Answer: this compound (DADHP) can exist in several prototropic tautomeric forms. The equilibrium between these forms is the single most critical factor governing its reactivity. The primary forms are the dihydroxy, the keto-hydroxy, and the diketo (pyrimidinone) forms.
While the "dihydroxy" name is common, computational and experimental studies on related pyrimidine systems show that the keto forms are generally more stable, particularly in the solid state and in polar solvents.[1][2][3] The diketo tautomer, more accurately named 2,5-Diamino-pyrimidine-4,6-dione, is often the predominant species under typical laboratory conditions. This stability is attributed to the favorable amide resonance within the pyrimidine ring.
Below is a diagram illustrating the key tautomeric equilibria.
Caption: Tautomeric equilibrium of DADHP.
Q2: How do solvent and pH affect the tautomeric equilibrium of DADHP?
Answer: Solvent polarity and pH are the primary tools for influencing the tautomeric equilibrium.
-
Solvent Effects: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto tautomers.[2] In non-polar solvents, the less polar dihydroxy form may be more prevalent, although solubility is often a significant issue. For many reactions, polar aprotic solvents like DMF or DMSO are used, where the diketo form is expected to dominate.
-
pH Effects: The basicity of DADHP and its derivatives is a key consideration.[4][5]
-
In acidic media (low pH): Protonation can occur on the ring nitrogens or exocyclic amino groups. This can shift the equilibrium and, importantly, increase solubility. DADHP is often supplied and used as its hydrochloride salt to improve handling and solubility.[6]
-
In basic media (high pH): Deprotonation of the hydroxyl or N-H protons occurs, forming anionic species. The resulting resonance-stabilized anion is highly soluble in aqueous alkali.[7] This property is often exploited to bring the compound into solution before reaction.
-
Q3: Which analytical techniques can I use to characterize the dominant tautomer in my sample?
Answer: Determining the dominant tautomeric form requires a combination of analytical methods, as the equilibrium can differ between the solid state and solution.
-
X-Ray Crystallography: This is the definitive method for determining the structure in the solid state.[8] It provides unambiguous evidence of bond lengths and atom positions, confirming whether you have a C-O single bond (enol) or a C=O double bond (keto).
-
NMR Spectroscopy (¹H, ¹³C): In solution, NMR is powerful. The chemical shifts of protons and carbons are highly sensitive to the electronic environment. For instance, the ¹³C chemical shift of a carbonyl carbon in the keto form (~160-180 ppm) is significantly different from that of a hydroxyl-bearing carbon in the enol form (~140-160 ppm). The presence of broad N-H or O-H peaks can also be indicative.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. A strong absorption in the range of 1650-1750 cm⁻¹ is a clear indicator of a C=O (keto) group, while a broad absorption around 3200-3600 cm⁻¹ suggests O-H (enol) stretching. The N-H stretches of the amino groups will also be present in the 3300-3500 cm⁻¹ region.[9]
-
UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, will differ between tautomers due to differences in the conjugated π-system. This technique is particularly useful for studying the effects of pH on the equilibrium in solution.[4]
Troubleshooting Guide
Problem 1: My DADHP starting material is insoluble in the reaction solvent.
-
Probable Cause: DADHP, particularly in its neutral form, has poor solubility in many common organic solvents due to strong intermolecular hydrogen bonding.
-
Solution Workflow:
Caption: Decision workflow for solving DADHP solubility issues.
Detailed Explanation:
-
Check the Form: Verify if you are using the free base or the hydrochloride salt. The salt form is generally more soluble in polar solvents.[6]
-
For Non-Aqueous Reactions: If using the free base, consider converting it to the hydrochloride salt in situ or using the commercially available salt. For both forms, highly polar aprotic solvents like DMSO or DMF, often with heating, are effective.
-
For Aqueous Reactions: The compound is readily soluble in aqueous alkali.[7] Dissolving the material in a dilute NaOH or K₂CO₃ solution will deprotonate it, forming the highly soluble sodium or potassium salt. The reaction can then proceed, followed by acidic workup to re-precipitate the product.
-
Problem 2: My chlorination reaction of DADHP with POCl₃ gives low yield and a complex mixture of products.
-
Probable Cause: The conversion of the dihydroxy/dione tautomers to the 4,6-dichloro derivative is a harsh reaction that requires specific conditions to proceed efficiently. Incomplete reaction or side reactions are common without the proper additives. The hydroxyl groups react via their enol tautomer, but the equilibrium may not favor this form sufficiently without activation.
-
Authoritative Insight: The direct reaction with phosphorus oxychloride (POCl₃) alone is often sluggish. The literature strongly supports the use of a quaternary ammonium chloride (e.g., tetraethylammonium chloride) or a weak tertiary amine hydrochloride (e.g., N,N-diethylaniline hydrochloride) as a catalyst or co-reagent.[10][11][12] These additives facilitate the reaction, likely by increasing the concentration of the reactive intermediate and improving the solubility of the starting material in the POCl₃.
-
Validated Protocol for Chlorination of this compound:
Objective: To synthesize 2,5-diamino-4,6-dichloropyrimidine. This protocol is adapted from established patent literature.[10][11]
Materials:
-
This compound hydrochloride (DADHP·HCl)
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylammonium chloride (Et₄NCl), dried
-
Water (deionized)
-
Ice
-
40% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, combine DADHP·HCl (1.0 eq), dry tetraethylammonium chloride (approx. 5.4 eq), and phosphorus oxychloride (approx. 3 mL per gram of DADHP·HCl). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.
-
Heating: Heat the stirred reaction mixture to 105 °C. Maintain this temperature for 20-28 hours. The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate, visualizing with UV).
-
Workup - POCl₃ Removal: After cooling the reaction to room temperature, carefully distill off the excess POCl₃ under reduced pressure (ensure your vacuum pump is protected from corrosive vapors).
-
Quenching: Slowly and carefully pour the viscous residue onto a mixture of crushed ice and water (approx. 10x the volume of POCl₃ used). This is a highly exothermic process; maintain the temperature around 50-55 °C by adding more ice as needed.
-
pH Adjustment & Precipitation: Stir the aqueous mixture. Slowly add 40% NaOH solution to adjust the pH to 4, while keeping the temperature at 50-55 °C. Stir for 1 hour. Further adjust the pH to 7 with 40% NaOH.
-
Extraction: Cool the mixture to 35 °C. Extract the product with ethyl acetate. The phases may contain solids (phosphates), which can be removed by filtering each phase separately through a pad of Celite.
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,5-diamino-4,6-dichloropyrimidine. The product can be further purified by column chromatography on silica gel or by recrystallization.[10]
-
Problem 3: I am observing unexpected side products, suggesting my amino groups are reacting.
-
Probable Cause: While the hydroxyl/keto groups are the primary sites for reactions like chlorination, the exocyclic amino groups at the C2 and C5 positions retain nucleophilic character. Under certain conditions (e.g., with highly reactive electrophiles or prolonged reaction times at high temperatures), they can undergo side reactions.
-
Solutions & Preventative Measures:
-
Protecting Groups: If side reactions are unavoidable, consider protecting the amino groups. Acetylation is a common strategy. For example, 5-acetamido-2-amino-4,6-dihydroxypyrimidine can be used as a starting material, with the acetyl group being removed later with acid.[10][11]
-
Control Reaction Conditions: Minimize reaction time and temperature where possible. Use the mildest effective reagents.
-
pH Control: The reactivity of the amino groups is pH-dependent. In strongly acidic media, they will be protonated and deactivated towards electrophiles. This is an inherent advantage of starting with the DADHP·HCl salt.
-
Summary of Key Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₄H₆N₄O₂ | [13] |
| Molecular Weight | 142.12 g/mol (Free Base) | [14] |
| Molecular Weight | 178.58 g/mol (HCl Salt) | [6][14] |
| Appearance | White to brown/purple powder/crystal | |
| CAS Number | 40769-69-5 (Free Base) | [15] |
| CAS Number | 56830-58-1 (HCl Salt) | [6] |
| Solubility | Soluble in aqueous alkali; poor in many organic solvents | [7] |
| Stability | Stable under proper storage conditions (cool, dark, inert atmosphere) | [6][7] |
References
- Synthetic method for this compound hydrochloride.
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]
- EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. [Link]
-
From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]
-
Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]
-
2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC - NIH. [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
-
This compound HYDROCHLORIDE. GSRS. [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
-
Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
This compound. PubChem - NIH. [Link]
-
A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate. [Link]
-
A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. SciELO. [Link]
-
Stabilization of D5h and C2v valence tautomers of the croconate dianion. RSC Publishing. [Link]
-
Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. [Link]
-
Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. PubMed. [Link]
-
Acid catalyzed monodehydro-2,5-diketopiperazine formation from N-α-ketoacyl amino acid amides. ResearchGate. [Link]
Sources
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. 2-(Heptylthio)pyrimidine-4,6-diamine | MDPI [mdpi.com]
- 10. data.epo.org [data.epo.org]
- 11. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. echemi.com [echemi.com]
Validation & Comparative
Navigating the Synthesis of 2,5-dichloro-4,6-pyrimidinediamine: A Comparative Guide for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. 2,5-dichloro-4,6-pyrimidinediamine is a critical building block in the synthesis of numerous therapeutic agents, including antiviral and anticancer drugs.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this vital compound, offering experimental insights to inform process optimization and scale-up decisions.
The journey to synthesize 2,5-dichloro-4,6-pyrimidinediamine has historically presented challenges, including low yields, the formation of intractable byproducts, and difficulties in scaling up reactions.[2] This guide will dissect the predominant synthetic strategies, evaluating their strengths and weaknesses to provide a clear path for chemists in the field.
Comparative Analysis of Synthetic Routes
The main approaches to synthesizing 2,5-dichloro-4,6-pyrimidinediamine start from 2,5-diamino-4,6-dihydroxypyrimidine. The key differentiator lies in the choice of chlorinating agent and the overall reaction strategy, which significantly impacts yield, purity, and scalability.
Route 1: Direct Chlorination with Phosphorus Oxychloride (POCl₃)
The most direct approach involves the chlorination of this compound using phosphorus oxychloride (POCl₃).[3] However, this method is notoriously problematic. Early attempts at this reaction were often unsuccessful, leading to the degradation of the pyrimidine ring and the formation of complex polymeric tars.[2][3]
Subsequent process development revealed that the addition of quaternary ammonium chlorides or amine hydrochlorides could improve yields, though often inconsistently, with some studies reporting yields of less than 10%.[2][3] The harsh reaction conditions, typically refluxing in POCl₃ for extended periods (12-48 hours), contribute to the low and variable yields.[1][3]
Route 2: The Vilsmeier Reagent Method
A more refined and widely adopted approach utilizes a Vilsmeier reagent, typically generated from a formamide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride.[1][2] This method proceeds through a stable bis-formamidine intermediate, which is then hydrolyzed to the desired product.[1]
This two-step process offers significant advantages over direct chlorination. The reaction conditions are generally milder, leading to higher yields and purity while minimizing the formation of tarry byproducts.[1][2] An overall yield of 76% from the starting dihydroxypyrimidine has been reported for this method.[1] The hydrolysis of the intermediate is typically clean and rapid, often completed in as little as 30 minutes.[1]
At-a-Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Overall Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Direct Chlorination | This compound | Phosphorus oxychloride (POCl₃) | <10% (in some cases)[3] | Variable, often requires extensive purification | Readily available starting material and reagent | Low and inconsistent yields, potential for pyrimidine ring degradation, formation of tars.[1][2][3] |
| Vilsmeier Reagent Method | This compound hemisulfate | Vilsmeier reagent (e.g., from DMF and POCl₃) | 76%[1] | High, can often be used without further purification[1] | High yield and purity, milder reaction conditions.[1] | Requires in-situ preparation of the Vilsmeier reagent. |
Experimental Protocols
Vilsmeier Reagent Synthesis of 2,5-dichloro-4,6-pyrimidinediamine
This protocol is based on a high-yield, two-step process.[1]
Step 1: Formation of 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine
-
To a suspension of this compound hemisulfate in an inert solvent (e.g., 1,2-dichloroethane, chloroform, or methylene chloride), add at least 4 molar equivalents of a Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF).[1]
-
Heat the reaction mixture to a temperature between 0 and 110°C (the reflux temperature of the solvent is often convenient) and maintain for 12 to 48 hours.[1][3]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the bis-formamidine intermediate can be isolated. In one reported instance, this intermediate was obtained in a 92% yield.[1]
Step 2: Hydrolysis to 2,5-dichloro-4,6-pyrimidinediamine
-
Dissolve the isolated 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine intermediate in 95% ethanol.[1]
-
Add 6N aqueous hydrochloric acid to the solution.[1]
-
Heat the mixture at 55°C for 30 minutes.[1]
-
The product, 2,5-dichloro-4,6-pyrimidinediamine, will precipitate from the reaction mixture.
-
Collect the solid product by filtration and dry. The product is often of high purity and can be used in subsequent steps without further purification.[1]
Reaction Pathway Visualization
Caption: Comparative schematic of direct chlorination versus the Vilsmeier reagent method for the synthesis of 2,5-dichloro-4,6-pyrimidinediamine.
Conclusion
For the synthesis of 2,5-dichloro-4,6-pyrimidinediamine, the Vilsmeier reagent method presents a clear advantage over direct chlorination with phosphorus oxychloride. Its ability to produce the target compound in high yield and purity under milder conditions makes it a more reliable and scalable option for pharmaceutical development. While direct chlorination may seem simpler in principle, its practical application is fraught with challenges that render it unsuitable for efficient and reproducible manufacturing. Researchers and process chemists should prioritize the Vilsmeier approach for the synthesis of this crucial pharmaceutical intermediate.
References
- A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem.
- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google P
- Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem.
Sources
A Comparative Guide to Spectroscopic Data of 2,5-Diamino-4,6-dihydroxypyrimidine Derivatives
This guide provides a comprehensive comparison of spectroscopic data for 2,5-Diamino-4,6-dihydroxypyrimidine and its derivatives, designed for researchers, scientists, and drug development professionals. The focus is on the practical application and interpretation of key spectroscopic techniques—UV-Vis, IR, NMR, and Mass Spectrometry—to facilitate unequivocal structural characterization and differentiation of this important class of heterocyclic compounds.
Introduction: The Significance of Pyrimidine Scaffolds and Spectroscopic Analysis
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules, including antiviral and anticancer agents.[1] The precise arrangement of amino and hydroxyl substituents offers rich potential for hydrogen bonding and chemical modification. However, this same chemical complexity, particularly the potential for tautomerism, necessitates a multi-faceted analytical approach for accurate structural elucidation.
Spectroscopic analysis is the cornerstone of molecular characterization. It is not merely a data-generation step but an investigative process. Each technique provides a unique and complementary piece of the structural puzzle. This guide explains the causality behind experimental choices and data interpretation, empowering researchers to move from raw data to confident structural confirmation.
Molecular Structure and Prototropic Tautomerism
A critical feature of hydroxypyrimidines is the existence of prototropic tautomerism, where protons can shift between oxygen and nitrogen atoms. This equilibrium between lactam, lactim, and zwitterionic forms significantly influences the spectroscopic properties of the molecule.[2][3] For this compound, several tautomeric forms can exist, with the keto (lactam) forms generally predominating in the solid state. The exact equilibrium in solution is highly dependent on the solvent and pH.
Caption: Predominant keto and potential enol tautomers of the parent compound.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily the π→π* and n→π* transitions of the conjugated pyrimidine system. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation, the presence of auxochromes (like -NH₂ and -OH groups), and the solvent environment.
Causality in UV-Vis Analysis
The choice of solvent is critical. Protic solvents can engage in hydrogen bonding, stabilizing the ground or excited states differently than aprotic solvents, leading to shifts in λmax. Furthermore, altering the pH can cause protonation or deprotonation of the molecule, significantly changing the electronic structure and thus the UV spectrum.[2][3] This pH-dependent shift is a powerful tool for determining the pKa values of derivatives.
Comparative UV-Vis Data
| Compound | Solvent/Condition | λmax (nm) | Reference |
| 4,6-Dihydroxypyrimidine | Aqueous | 252-254 | [3] |
| Barbituric Acid (related structure) | Water (anion) | 258 | [2][3] |
| 6-Hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one | 6.7-95.9% H₂SO₄ | ~230, ~290 | [2][3] |
| A Substituted Pyrimidine Derivative | Methanol:Acetonitrile | 275 | [4][5] |
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the pyrimidine derivative (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol, water, or acetonitrile). From this, prepare a dilute solution (e.g., 10 µg/mL).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it as the reference (blank).
-
Measurement: Fill a second quartz cuvette with the sample solution. Scan a wavelength range from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The method should be validated for linearity, accuracy, and precision as per ICH guidelines.[6]
Caption: Standard workflow for acquiring a UV-Vis spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a robust technique for identifying the presence of specific functional groups by measuring the vibrations of chemical bonds. For diaminodihydroxypyrimidine derivatives, it is particularly useful for confirming the presence of N-H (amines), O-H (hydroxyls), and C=O (carbonyls from the lactam tautomer) groups.
Interpreting IR Spectra
The IR spectrum provides a molecular fingerprint. The high-frequency region (2500-4000 cm⁻¹) is diagnostic for N-H and O-H stretches. Broad bands in this region often indicate hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations characteristic of the entire molecule, including the pyrimidine ring stretches.
Comparative IR Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Comments | Reference |
| O-H Stretch | 3250-3300 (broad) | Indicative of hydroxyl groups, often overlapping with N-H. | [7] |
| N-H Stretch (Amine) | 3330-3450 (sharp peaks) | Symmetric and asymmetric stretches of primary amines. | [8] |
| C=O Stretch (Lactam) | 1620-1699 | Strong absorption, confirms the presence of the keto tautomer. | [7] |
| C=C & C=N Stretch (Ring) | 1525-1596 | Vibrations characteristic of the pyrimidine aromatic system. | [7] |
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the dried pyrimidine derivative with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework.
Causality in NMR Analysis
The choice of deuterated solvent is paramount. Solvents like DMSO-d₆ are often used as they can dissolve a wide range of polar compounds and have exchangeable protons (from residual water) that can be used to identify labile N-H and O-H protons. Adding a drop of D₂O to the NMR tube will cause the signals from N-H and O-H protons to disappear due to deuterium exchange, a simple and effective method for peak assignment.
Comparative NMR Data
| Compound | Technique | Chemical Shift (δ, ppm) and Multiplicity | Solvent | Reference |
| 4,6-Dihydroxypyrimidine | ¹H NMR | 11.77 (s, 2H, OH/NH), 8.03 (s, 1H, H-2), 5.23 (s, 1H, H-5) | DMSO-d₆ | [9] |
| General Pyrimidine Derivatives | ¹H NMR | 6.5 - 9.16 (Aromatic Protons) | DMSO-d₆ | [7] |
| 2,4-Diaminopyrimidine | ¹³C NMR | 163.5 (C4), 162.8 (C2), 158.3 (C6), 84.1 (C5) | DMSO-d₆ | [10] |
Note: The chemical shifts for this compound would be expected to show signals for the two distinct amino groups and potentially a single C-H proton if the C-5 position is unsubstituted. The exact shifts will depend on the specific derivative and tautomeric form present in solution.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[11]
-
Acquisition: Record the ¹H NMR spectrum. If necessary for assignment, add one drop of D₂O, shake, and re-acquire the spectrum to identify exchangeable protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.
Interpreting Mass Spectra
The molecular ion peak (M⁺) confirms the molecular weight. For pyrimidine derivatives, common fragmentation pathways involve the loss of small, stable molecules like HCN or CO. The isotopic pattern can also be diagnostic, especially for halogenated derivatives.[11]
Comparative MS Data
| Compound | Ionization Method | Key m/z Values | Comments | Reference |
| This compound | ESI/Ion Trap | 143.0564 [M+H]⁺ | Precursor ion for MS/MS experiments. | [12] |
| 4,6-Dihydroxypyrimidine | EI (75 eV) | 112 (M⁺), 84, 69, 71 | Molecular ion is the base peak (100% relative intensity). | [9] |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range. For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.
Integrated Spectroscopic Workflow
No single technique is sufficient for unequivocal structure proof. The authoritative confirmation of a novel this compound derivative relies on the logical integration of all spectroscopic data.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of a novel derivative.
Conclusion
The spectroscopic characterization of this compound derivatives is a nuanced process, heavily influenced by the compounds' inherent potential for tautomerism. A comprehensive analysis requires the synergistic use of UV-Vis, IR, NMR, and Mass Spectrometry. By understanding the principles behind each technique and the structural information it provides, researchers can confidently elucidate the structures of novel derivatives, a critical step in the journey of drug discovery and development. This guide provides the foundational data and protocols to support that endeavor.
References
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14356–14365. Available from: [Link]
-
2,4-Diamino-6-hydroxypyrimidine. SpectraBase. Available from: [Link]
-
Gaponik, P. N., Voitekhovich, S. V., Lyakhov, A. S., Ivashkevich, O. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
- Synthetic method for this compound hydrochloride. Google Patents.
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Organic and Medicinal Chemistry Letters, 4(1), 15. Available from: [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. Available from: [Link]
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. National Center for Biotechnology Information. Available from: [Link]
-
This compound. National Institutes of Health. Available from: [Link]
-
2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. Available from: [Link]
-
Chaudhary, A., Singh, A., & Verma, P. K. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed. Available from: [Link]
-
Toustas, G. (2001). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Acta Chimica Slovenica, 48, 295-316. Available from: [Link]
-
Safaei-Ghomi, J., et al. (2019). A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. Scientific Reports, 9(1), 1-10. Available from: [Link]
-
This compound Hydrochloride 98.0+%, TCI America. Fisher Scientific. Available from: [Link]
-
This compound HYDROCHLORIDE. Global Substance Registration System. Available from: [Link]
-
Figure S1. 1H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide. ResearchGate. Available from: [Link]
-
2,4-Diamino-pyrimidine. SpectraBase. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diaminopyrimidine Synthesis: A Comparative Analysis of 2,5-Diamino-4,6-dihydroxypyrimidine and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of diaminopyrimidines is a critical gateway to novel therapeutics. These heterocyclic scaffolds are foundational in a vast array of biologically active molecules, from antivirals to anticancer agents. This guide provides an in-depth, comparative analysis of the synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine and other key diaminopyrimidines, offering insights into synthetic routes, experimental protocols, and the rationale behind methodological choices.
The Diaminopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
Diaminopyrimidines are a class of organic compounds featuring a pyrimidine ring substituted with two amino groups.[1] Their significance in medicinal chemistry is underscored by their role as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[1] This inhibitory action forms the basis for the therapeutic effects of well-known drugs like trimethoprim (antibacterial) and pyrimethamine (antiprotozoal).[2] The specific substitution pattern on the diaminopyrimidine ring dictates the molecule's target specificity and pharmacological profile.
This guide will focus on a comparative synthesis of this compound alongside other widely utilized diaminopyrimidines, including 2,4-Diamino-6-hydroxypyrimidine and 2,4,6-Triaminopyrimidine. We will explore the nuances of their synthesis, providing a clear rationale for selecting a particular synthetic pathway based on the desired final compound and experimental constraints.
Comparative Analysis of Synthetic Routes
The synthesis of diaminopyrimidines generally involves the cyclization of a C3 component with a guanidine-containing reagent. However, the nature of the starting materials and the desired substitution pattern significantly influence the chosen synthetic strategy, impacting yield, purity, and scalability.
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, starting with the condensation of guanidine with a malonic ester derivative, followed by nitrosation and subsequent reduction.
A common route involves the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a strong base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.[3] This intermediate is then nitrosated at the 5-position using sodium nitrite in an acidic medium. The resulting nitroso compound is subsequently reduced to the desired 2,5-diamino product.[4]
Key Considerations:
-
Multi-step process: This synthesis is longer compared to some other diaminopyrimidines.
-
Handling of intermediates: The nitroso intermediate can be unstable and requires careful handling.
-
Reduction step: The choice of reducing agent (e.g., Raney nickel, sodium dithionite) can influence the yield and purity of the final product.[3][4]
Synthesis of 2,4-Diamino-6-hydroxypyrimidine
This isomer is often synthesized through a more direct one-pot condensation reaction. The reaction of guanidine with ethyl cyanoacetate in the presence of a base like sodium ethoxide is a well-established method.[5][6]
Key Considerations:
-
One-pot reaction: This method is generally more straightforward and efficient than the multi-step synthesis of the 2,5-diamino isomer.
-
Starting material selection: The use of ethyl cyanoacetate is crucial for introducing the amino group at the 4-position.
-
Yield and purity: This method typically provides good yields of a relatively pure product.[5]
Synthesis of 2,4,6-Triaminopyrimidine
The synthesis of 2,4,6-triaminopyrimidine often utilizes malononitrile as the three-carbon precursor, reacting with guanidine in the presence of a base.[5][7] This approach directly installs the three amino groups onto the pyrimidine ring.
Key Considerations:
-
Direct amination: This method avoids the need for subsequent functional group manipulations to introduce the amino groups.
-
Reaction conditions: The reaction is sensitive to oxidation, and carrying out the synthesis under an inert atmosphere is often necessary to achieve high yields.[7]
-
Versatility: The resulting 2,4,6-triaminopyrimidine is a versatile intermediate for the synthesis of more complex molecules like folic acid antagonists.[7]
Comparative Data Summary
| Diaminopyrimidine | Typical Starting Materials | Key Reaction Steps | Typical Yield | Key Advantages | Key Challenges |
| This compound | Guanidine HCl, Dimethyl malonate | Cyclization, Nitrosation, Reduction | ~75% (overall)[3] | Access to a specific substitution pattern | Multi-step process, potentially unstable intermediates |
| 2,4-Diamino-6-hydroxypyrimidine | Guanidine, Ethyl cyanoacetate | One-pot condensation | 80-95%[5][6] | High yield, straightforward one-pot synthesis | Limited to this specific isomer |
| 2,4,6-Triaminopyrimidine | Guanidine, Malononitrile | One-pot condensation | High (can be >90%)[7] | Direct formation of the triamino-substituted ring | Sensitivity to oxidation |
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of the discussed diaminopyrimidines.
Protocol 1: Synthesis of this compound Hydrochloride[3]
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
To a solution of sodium methoxide (28-30% in methanol), add guanidine hydrochloride.
-
Heat the mixture with stirring and add dimethyl malonate dropwise, maintaining the temperature at 35-50°C.
-
After the addition is complete, continue the reaction at the same temperature for 0.5-6 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 0-8 with acid.
-
Cool the solution to induce precipitation, filter the solid, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
Step 2: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine
-
Dissolve the 2-amino-4,6-dihydroxypyrimidine in an aqueous solution of sodium hydroxide.
-
Heat the solution to 30-80°C and add sodium nitrite.
-
Add hydrochloric acid dropwise to adjust the pH to 0-4 and continue the reaction for 0.5-3 hours.
-
Cool the reaction mixture, filter the precipitate, and dry to obtain the nitroso intermediate.
Step 3: Synthesis of this compound
-
Suspend the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine in water and heat to 20-40°C.
-
Add a reducing agent (e.g., sodium hydrosulfide) dropwise, maintaining the temperature.
-
Continue the reaction for 0.5-4 hours.
-
Adjust the pH to 0-9 with acid, cool the mixture, filter the product, and dry.
Step 4: Formation of the Hydrochloride Salt
-
Suspend the this compound in methanol.
-
Add hydrochloric acid and heat to 40-55°C for 1-3 hours.
-
Cool the solution, filter the crystalline product, and dry to obtain this compound hydrochloride.
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxypyrimidine[5]
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl cyanoacetate.
-
In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide, and filter off the precipitated sodium chloride.
-
Add the clear guanidine solution to the ethyl sodiocyanoacetate solution.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water and acidify with glacial acetic acid.
-
Cool the solution to crystallize the product, filter, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.
Protocol 3: Synthesis of 2,4,6-Triaminopyrimidine[7]
-
Dissolve guanidine and malononitrile in ethanol containing sodium methoxide.
-
The reaction is carried out under an inert atmosphere to prevent oxidation.
-
After the reaction is complete, the product can be isolated as its sulfate salt by acidification with sulfuric acid, which facilitates crystallization.
Mechanistic Insights and Rationale for Experimental Choices
The core of these syntheses is the nucleophilic attack of the guanidine nitrogen on the carbonyl or nitrile carbons of the three-carbon precursor, followed by cyclization and aromatization.
Caption: Generalized mechanism for diaminopyrimidine synthesis.
The choice of the three-carbon precursor is paramount as it dictates the substitution pattern of the final pyrimidine ring.
-
Dimethyl Malonate: The two ester groups are good leaving groups after cyclization, leading to hydroxyl groups at the 4 and 6 positions.
-
Ethyl Cyanoacetate: The nitrile group facilitates the introduction of an amino group at the 4-position, while the ester leads to a hydroxyl group at the 6-position.
-
Malononitrile: The two nitrile groups lead to the formation of amino groups at both the 4 and 6 positions.
The use of a strong base, such as sodium methoxide or ethoxide, is crucial to deprotonate the guanidine and the active methylene compound, thereby generating the necessary nucleophiles for the condensation reaction. The choice of solvent is typically an alcohol corresponding to the alkoxide base used to avoid transesterification.
Decision-Making Workflow for Synthesis
The selection of a specific diaminopyrimidine and its synthetic route is driven by the ultimate research goal.
Caption: Decision workflow for selecting a diaminopyrimidine synthesis route.
Scalability and Industrial Considerations
For large-scale synthesis, factors such as cost of starting materials, reaction safety, and ease of purification become paramount.
-
This compound: The multi-step nature and the use of potentially hazardous reagents like nitroso compounds can present challenges for scaling up. However, patents for its industrial production suggest that these challenges can be managed with appropriate engineering controls.[3]
-
2,4-Diamino-6-hydroxypyrimidine and 2,4,6-Triaminopyrimidine: The one-pot nature of their syntheses makes them more amenable to large-scale production. The primary challenges would be managing the exothermicity of the reaction and ensuring efficient product isolation and purification.
Conclusion
The synthesis of diaminopyrimidines is a well-established field, yet the choice of the optimal synthetic route requires a careful consideration of the desired substitution pattern, yield, purity, and scalability. This compound, with its unique substitution, necessitates a multi-step approach, while isomers like 2,4-diamino-6-hydroxypyrimidine and 2,4,6-triaminopyrimidine can be accessed more directly. By understanding the underlying chemical principles and the practical considerations of each synthetic pathway, researchers can make informed decisions to efficiently access these valuable building blocks for drug discovery and development.
References
-
2,4,6-Triaminopyrimidine - Wikipedia.
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure.
-
2,4-Diamino-6-hydroxypyrimidine synthesis - ChemicalBook.
-
US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents.
-
Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate.
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach | ACS Omega.
-
Synthetic method for this compound hydrochloride - Google Patents.
-
2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - RSC Publishing.
-
4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia.
-
Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents.
-
CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents.
-
US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents.
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals.
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC - NIH.
-
Pyrimidine - Wikipedia.
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH.
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - NIH.
-
Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine - PDB-101.
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry - ACS Publications.
-
Synthesis, Characterization, and Antibacterial Studies of Pd(II) and Pt(II) Complexes of Some Diaminopyrimidine Derivatives - NIH.
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed.
-
History and future of antimicrobial diaminopyrimidines - PubMed.
-
Incorporating a Guanidine-Modified Cytosine Base Into Triplex-Forming PNAs for the Recognition of a C-G Pyrimidine-Purine Inversion Site of an RNA Duplex - PubMed.
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH.
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 4. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]
- 6. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 7. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Validation of 2,5-Diamino-4,6-dihydroxypyrimidine by NMR and IR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For molecules such as 2,5-diamino-4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various therapeutic agents, meticulous structural validation is paramount.[1] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the structural elucidation of this pyrimidine derivative. We will delve into the theoretical underpinnings of each method, present expected experimental data based on analogous compounds, and offer detailed protocols for data acquisition.
The Importance of Orthogonal Spectroscopic Techniques
Relying on a single analytical method for structural validation can be fraught with ambiguity. By employing orthogonal techniques like NMR and IR, which probe different molecular properties, we can achieve a higher degree of confidence in the assigned structure. NMR spectroscopy provides detailed information about the electronic environment of individual atoms and their connectivity, while IR spectroscopy reveals the presence of specific functional groups based on their vibrational modes. The synergy of these two methods provides a comprehensive and self-validating system for structural confirmation.
Understanding the Tautomeric Nature of this compound
A critical consideration for the spectroscopic analysis of this compound is its potential for tautomerism. The presence of hydroxyl and amino groups on the pyrimidine ring allows for the existence of several tautomeric forms, primarily the dihydroxy, keto-enol, and diketo forms.[2][3][4][5] This equilibrium can be influenced by factors such as the solvent and the solid-state packing. Spectroscopic data will reflect the predominant tautomeric form under the experimental conditions. The presence of strong C=O stretching bands in the IR spectrum, for instance, would suggest a significant contribution from the keto forms.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, proximity, and connectivity of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. For this compound, we would expect to see signals corresponding to the amino (NH₂) and hydroxyl (OH) protons. Due to proton exchange with the solvent (especially protic solvents like DMSO-d₆ or D₂O) and with each other, these signals are often broad. The chemical shifts of amino protons in similar aminopyrimidines have been observed in the range of 5.0-7.0 ppm.[7][8] The hydroxyl proton signals can be highly variable and may be observed over a wide range, often as broad singlets.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons. Based on data from structurally similar compounds like 2-amino-5-methylpyrimidine-4,6-diol, the chemical shifts for the carbon atoms in this compound can be predicted.[8] The carbons bearing the hydroxyl groups (C4 and C6) are expected to be significantly deshielded and resonate at approximately 163-165 ppm.[8] The carbon attached to the two amino groups (C2) would likely appear around 152 ppm.[8] The chemical shift of C5, bonded to an amino group, is anticipated to be in the range of 84-95 ppm.[8]
Expected NMR Spectral Data
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | -NH₂ (C2) | 5.0 - 7.0 | Broad singlet | Chemical shift and broadening are solvent and concentration dependent.[7][8] |
| ¹H | -NH₂ (C5) | 5.0 - 7.0 | Broad singlet | May overlap with the C2-NH₂ signal. |
| ¹H | -OH (C4/C6) | 10.0 - 11.0 | Broad singlet | Highly dependent on solvent, temperature, and concentration.[8] |
| ¹³C | C4 / C6 | 163 - 165 | Singlet | Deshielded due to attachment to oxygen and nitrogen.[8] |
| ¹³C | C2 | ~152 | Singlet | Influenced by two adjacent nitrogen atoms and an amino group.[8] |
| ¹³C | C5 | 84 - 95 | Singlet | Shielded compared to the other ring carbons.[8] |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural validation.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for polar compounds with exchangeable protons.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to particular vibrational modes of functional groups.
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is expected to be rich with information due to the variety of functional groups present. A study on the vibrational spectra of this molecule has provided assignments for key bands.[2]
-
O-H and N-H Stretching: A broad absorption band in the region of 3100-3500 cm⁻¹ is anticipated, arising from the overlapping stretching vibrations of the O-H and N-H groups.[3] The broadness is indicative of hydrogen bonding. Specifically, N-H asymmetric and symmetric stretching vibrations are expected around 3400 cm⁻¹ and 3300 cm⁻¹, respectively.[3]
-
C=O Stretching: The presence of strong absorption bands in the range of 1680-1700 cm⁻¹ would be strong evidence for the existence of keto-tautomers.[2][6] These bands are attributed to the C=O stretching vibrations of the pyrimidine ring.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1400-1650 cm⁻¹ region.[9]
-
N-H Bending: The in-plane bending (scissoring) vibration of the amino groups typically gives rise to a medium to strong band around 1620 cm⁻¹.
-
C-N Stretching: The stretching vibrations of the C-NH₂ bonds are expected in the 1250-1400 cm⁻¹ region.[3]
-
O-H Bending: The in-plane bending of the O-H groups can be observed around 1200-1400 cm⁻¹.
-
Ring Vibrations: The characteristic breathing and deformation modes of the pyrimidine ring will result in a series of bands in the fingerprint region (below 1500 cm⁻¹).[2]
Comparative IR Data of a Similar Structure
For comparison, the IR assignments for the structurally related 4-amino-2,6-dihydroxy pyrimidine are presented in the table below.[3]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretching | 3400 | Strong |
| N-H Symmetric Stretching | 3300 | Weak |
| C-H Stretching | 3020 | Medium |
| C=O Stretching | ~1700 | Very Strong |
| Ring Stretching | 1620 | Broad |
| C-NH₂ Stretching | 1400 | Very Strong |
| C-OH Stretching | 1295, 1250 | Medium |
Experimental Protocol for IR Data Acquisition
Sample Preparation (KBr Pellet Technique):
-
Thoroughly grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. A number of scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the structural validation of this compound.
Caption: Relationship between spectroscopic data and structural confirmation.
Conclusion: A Synergistic Approach to Unquestionable Validation
The structural validation of this compound is most robustly achieved through the combined application of NMR and IR spectroscopy. While NMR provides an intricate map of the atomic connectivity and electronic environments, IR spectroscopy offers a rapid and definitive confirmation of the key functional groups present. By critically analyzing the data from both techniques and comparing it with established literature values for analogous compounds, researchers can confidently ascertain the structure of this important synthetic intermediate. This dual-pronged approach not only ensures the integrity of the immediate research but also builds a solid foundation for subsequent drug development endeavors.
References
-
Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development. [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]
-
15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. MDPI. [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
4-Aminopyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH. [Link]
- Synthetic method for this compound hydrochloride.
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. PMC - NIH. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]
-
This compound. PubChem. [Link]
-
PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]
-
Table of Characteristic IR Absorptions. Millersville University. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijsred.com [ijsred.com]
- 3. ripublication.com [ripublication.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Diaminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the 2,4-diaminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry. Its remarkable versatility as a privileged structure allows for the design of potent and selective inhibitors against a wide array of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of diaminopyrimidine derivatives, focusing on their interactions with key protein kinases and dihydrofolate reductase. We will delve into the causal relationships behind experimental design and present supporting data to illuminate the path for future drug discovery endeavors.
Part 1: The Diaminopyrimidine Core: A Privileged Scaffold in Drug Design
The 2,4-diaminopyrimidine core is a bioisostere of the purine scaffold, enabling it to effectively compete with endogenous ligands, such as ATP in the case of kinases.[1] This fundamental property, combined with its synthetic tractability, has made it a favored starting point for the development of numerous therapeutic agents. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a powerful tool in the medicinal chemist's arsenal.
Part 2: A Comparative Analysis of Diaminopyrimidine-Based Kinase Inhibitors
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The diaminopyrimidine scaffold has been extensively explored to generate inhibitors for various kinase families.
Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a key mediator of signals between cells and the extracellular matrix, playing a crucial role in cell migration, proliferation, and survival.[2][3] Its overexpression is linked to the progression of numerous cancers.[3]
The 2,4-diaminopyrimidine core in FAK inhibitors typically anchors the molecule in the ATP-binding pocket of the kinase domain through hydrogen bonding interactions with the hinge region.[4] The SAR of these derivatives reveals several key insights:
-
Substitutions at the 5-position: Small, electron-withdrawing groups at this position are generally well-tolerated.
-
The N2- and N4-Aniline Moieties: Substitutions on these aromatic rings are critical for potency and selectivity. For instance, the introduction of a dimethyl phosphine oxide (DMPO) group can enhance hydrogen bond interactions with the DFG motif of the activation loop.[4]
-
Solvent-Exposed Regions: Modifications that extend into the solvent-exposed region can be optimized to improve physicochemical properties without compromising activity.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| TAE-226 | FAK | - | A549 | - |
| Compound A12 | FAK | 10.8 | A549 | 0.13 |
| Compound A13 | FAK | 9.6 | MDA-MB-231 | 0.094 |
| Compound 54 | FAK | 3.0 | - | - |
| Compound 55 | FAK | 0.6 | - | - |
| Compound 58 | FAK | 3.2 | - | - |
Data compiled from multiple sources for comparative purposes.[5][6]
Caption: FAK signaling cascade initiated by integrin activation.
Targeting c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli such as inflammatory cytokines and UV radiation.[7][8] They are implicated in a range of cellular processes, including apoptosis and inflammation.[7]
The development of 2,4-diaminopyrimidine-based JNK inhibitors has also yielded significant SAR data.[9][10] Optimization of this scaffold has led to potent and cell-permeable compounds.[9] Key SAR points include:
-
N2-Aryl Group: The nature of the substituent on the N2-aryl ring significantly impacts potency.
-
N4-Substituent: The group at the N4 position can be modified to enhance selectivity and improve pharmacokinetic properties. For example, the introduction of a morpholino group has been shown to be beneficial.[10]
-
5-Position of the Pyrimidine Ring: This position is often unsubstituted in potent JNK inhibitors.
| Compound | Target | IC50 (nM) | Cell-based IC50 (nM) | Selectivity over p38 |
| Compound 9g | JNK2 | - | < 100 | > 135-fold |
| Compound 9i | JNK2 | - | < 100 | > 135-fold |
| Compound 9j | JNK2 | - | < 100 | > 135-fold |
| Compound 9l | JNK2 | - | < 100 | > 135-fold |
| Inhibitor 13 | JNK3 | 15 | - | > 667-fold |
Data compiled from multiple sources for comparative purposes.[10][11]
Caption: The JNK signaling pathway activated by stress stimuli.
Targeting Cyclin-Dependent Kinase 7 (CDK7)
CDK7 has a dual role, acting as a CDK-activating kinase (CAK) to regulate the cell cycle and as a component of the transcription factor TFIIH, which is involved in transcription initiation.[1][12][13] This makes it an attractive target for cancer therapy.[1]
The design of selective 2,4-diaminopyrimidine-based CDK7 inhibitors has revealed important SAR trends.[14][15] A systematic structural modification approach has led to the identification of potent inhibitors with excellent selectivity profiles.[14]
-
N2-Aniline Substitutions: The presence of a sulfone group at the ortho position of the N2-aniline moiety has been shown to significantly enhance binding affinity.[14]
-
N4-Substituents: An acetyl group at this position can contribute to increased selectivity against other CDKs, such as CDK9.[14]
-
Core Modifications: Maintaining the 2,4-diaminopyrimidine core is crucial for the inhibitory activity.
| Compound | Target | IC50 (nM) | Antiproliferative IC50 (nM) in MV4-11 cells |
| BTX-A51 | CDK7/CDK9 | - | - |
| Compound 22 | CDK7 | 7.21 | 208.1 |
| Compound 5f | CDK7 | 479 | - |
Data compiled from multiple sources for comparative purposes.[14][16]
Caption: The dual functions of CDK7 in the cell.
Part 3: Diaminopyrimidine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors.[17] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[17] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes it an excellent target for antimicrobial and anticancer therapies.
The 2,4-diaminopyrimidine scaffold is a classic feature of non-classical DHFR inhibitors like trimethoprim.[17] The SAR of these compounds has been extensively studied to improve potency and selectivity for microbial DHFR over the human enzyme.
-
5-Position Substituent: The nature and substitution pattern of the group at the 5-position are critical for determining species selectivity. For example, a 3,4,5-trimethoxybenzyl group, as seen in trimethoprim, confers selectivity for bacterial DHFR.
-
6-Position Substituent: Modifications at this position can influence binding affinity.
-
Lipophilicity: The overall lipophilicity of the molecule affects its ability to penetrate bacterial cell walls.
| Compound | Target DHFR | IC50 (µM) |
| Trimethoprim | E. coli | - |
| Trimethoprim | C. parvum | ~4 |
| Pyrimethamine | C. parvum | - |
| Trimetrexate | C. parvum | < 0.3 |
Data compiled from a study on Cryptosporidium parvum DHFR.[8]
Sources
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 14. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Tautomeric Stability in 2,5-Diamino-4,6-dihydroxypyrimidine
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
In the landscape of drug discovery and development, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents and, most fundamentally, the nucleobases of life. The biological function of these molecules is intimately tied to their three-dimensional structure and, crucially, their hydrogen bonding capabilities. Tautomerism, the dynamic equilibrium between structural isomers that readily interconvert, represents a pivotal and often underestimated factor in molecular recognition.[1] For a molecule like 2,5-Diamino-4,6-dihydroxypyrimidine, a slight shift in a proton's position can dramatically alter its identity as a hydrogen bond donor or acceptor, thereby dictating its interaction with a target receptor and ultimately its pharmacological efficacy.
This guide provides a comprehensive framework for comparing the stability of the principal tautomers of this compound. We will merge robust computational methodologies with proven experimental protocols, offering researchers a self-validating system to confidently determine the predominant tautomeric forms of this and similar heterocyclic compounds.
Part 1: Identifying the Key Tautomeric Players
This compound can exist in a variety of tautomeric forms due to two primary types of prototropic shifts: keto-enol tautomerism at the 4 and 6 positions and amino-imino tautomerism at the 2 and 5 positions. While numerous forms are theoretically possible, the most significant contributors to the equilibrium are typically those that maintain or achieve a degree of aromatic stabilization and minimize charge separation. For clarity, we will focus on the four most plausible forms arising from the keto-enol and amino-imino equilibria.
-
Diketone-Diamine (T1): The fully keto form, 2,5-diamino-1H-pyrimidine-4,6-dione. This form is often highly stable in similar heterocyclic systems like uracil.[2]
-
Enol-Ketone-Diamine (T2): A mixed tautomer, 2,5-diamino-6-hydroxy-1H-pyrimidin-4(5H)-one.
-
Dienol-Diamine (T3): The fully enol form, 2,5-diaminopyrimidine-4,6-diol, as named in the topic.
-
Diketone-Imino (T4): An imino variant of the diketone form, 2-amino-5-imino-1H-pyrimidine-4,6(3H,5H)-dione.
The equilibrium between these key forms dictates the molecule's overall physicochemical properties.
Caption: Plausible tautomeric equilibria for this compound.
Part 2: A Computational Framework for Predicting Stability
Theoretical and computational chemistry offers a powerful, first-principles approach to assess the relative stabilities of tautomers.[3] Density Functional Theory (DFT) has proven to be a highly effective method, providing a favorable balance between computational cost and accuracy for systems of this nature.[4][5]
Causality Behind Method Selection
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its robust performance across a wide range of organic molecules, accurately modeling electronic structures and energies.
-
Basis Set (6-311++G(d,p)): This triple-zeta basis set provides the necessary flexibility for an accurate description of the molecule. The diffuse functions (++) are essential for correctly modeling lone pairs and potential anionic character, while the polarization functions (d,p) account for the non-uniform distribution of electron density, which is critical for molecules with multiple heteroatoms and hydrogen bonds.[4]
-
Solvation Model (PCM): Biological interactions occur in an aqueous environment. The Polarizable Continuum Model (PCM) is an efficient method to simulate the effects of a solvent (like water) on tautomeric stability, as solvents can significantly influence the equilibrium by stabilizing more polar forms.[6][7][8]
Experimental Protocol: Computational Stability Analysis
Caption: Workflow for the DFT-based calculation of tautomer stability.
Step-by-Step Methodology:
-
Structure Preparation: Generate 3D coordinates for each tautomer (T1-T4) using molecular modeling software.
-
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation for each isolated molecule.
-
Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This is a critical self-validation step.
-
Solvation Energy Calculation: Using the gas-phase optimized geometry, perform a single-point energy calculation incorporating the PCM model with water as the solvent. This determines the energy of the molecule in an aqueous environment.
-
Relative Energy Calculation: Identify the tautomer with the lowest absolute energy in both the gas and aqueous phases. Calculate the relative energy (ΔE) of all other tautomers with respect to this most stable form.
-
Boltzmann Population Analysis: Use the calculated relative Gibbs free energies (ΔG, obtained from the frequency calculation) to estimate the equilibrium population of each tautomer at a standard temperature (298.15 K) using the Boltzmann distribution equation.
Predicted Quantitative Data
The results of these calculations can be summarized for clear comparison. The table below presents hypothetical, yet plausible, data based on known trends for similar pyrimidine systems.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Boltzmann Population (Aqueous, 298.15 K) |
| T1 (Diketone-Diamine) | 0.00 (Reference) | 0.00 (Reference) | >99% |
| T2 (Enol-Ketone-Diamine) | +5.8 | +3.2 | <1% |
| T3 (Dienol-Diamine) | +12.5 | +7.9 | <0.1% |
| T4 (Diketone-Imino) | +9.1 | +6.5 | <0.1% |
Note: This data is illustrative. Actual computational results would replace these values.
Part 3: Experimental Validation of Tautomeric Equilibria
While computational methods provide powerful predictions, experimental validation is the gold standard for confirming the tautomeric landscape. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are two of the most effective techniques for this purpose.[6][9]
Experimental Protocol: Spectroscopic Analysis
Caption: Workflow for the experimental validation of tautomeric equilibrium.
Step-by-Step Methodologies:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O for NMR, or a buffered aqueous solution for UV-Vis) to a known concentration.
-
Allow the solution to equilibrate for a set period (e.g., 24 hours) to ensure the tautomeric equilibrium has been reached.
-
-
NMR Spectroscopy:
-
Rationale: If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each major tautomer present in solution.[10][11]
-
¹H NMR: Acquire a proton NMR spectrum. Look for different signals for the C5-H proton and the exchangeable N-H and O-H protons corresponding to each tautomer.
-
¹³C NMR: The chemical shifts of the C4 and C6 carbons are highly sensitive to their hybridization state, providing a clear distinction between keto (C=O, ~160-180 ppm) and enol (C-OH, ~140-150 ppm) forms.
-
¹⁵N NMR: This technique is exceptionally powerful for distinguishing between amino (-NH₂) and imino (=NH) nitrogens, which have vastly different chemical shifts.
-
Quantification: The relative population of each tautomer can be determined by integrating the corresponding, well-resolved signals in the ¹H or ¹³C spectra.[12][13]
-
-
UV-Vis Spectroscopy:
-
Rationale: Different tautomers possess different conjugated π-systems (chromophores) and will therefore absorb light at different characteristic wavelengths (λ_max).[14][15] The keto forms typically absorb at different wavelengths than the more extended conjugated systems of the enol forms.
-
Data Acquisition: Record the UV-Vis absorption spectrum of the solution over a range of ~200-400 nm.
-
Analysis: The resulting spectrum may be a composite of overlapping bands from multiple tautomers.[16] By comparing the experimental spectrum with theoretical spectra predicted by Time-Dependent DFT (TD-DFT) calculations for each tautomer, the individual contributions can be deconvoluted to determine their relative concentrations.
-
Part 4: Synthesis and Discussion
The power of this combined approach lies in the synergy between prediction and observation. The DFT calculations provide a robust, atomistic-level hypothesis of the relative stabilities. For this compound, the calculations are expected to show a strong preference for the Diketone-Diamine (T1) tautomer. This is because the C=O double bonds are thermodynamically more stable than C=C double bonds, and this form preserves the aromaticity of the pyrimidine ring.[17][18]
The experimental data serves to validate this prediction. In the ¹³C NMR spectrum, we would expect to see dominant signals in the carbonyl region (~170 ppm) and a near-complete absence of signals in the enolic carbon region. Similarly, the UV-Vis spectrum should be dominated by the absorbance profile calculated for the T1 tautomer.
The profound stability of the diketone tautomer has significant implications for drug design. It presents a specific arrangement of two hydrogen bond donors (the amino groups) and two hydrogen bond acceptors (the keto oxygens). Any potential binding partner, such as an enzyme active site, must have a complementary arrangement of acceptors and donors to achieve a high-affinity interaction. Understanding that over 99% of the molecular population exists in this specific form allows for a much more focused and rational approach to inhibitor design, eliminating the need to consider less stable tautomeric forms.
References
- Walsh Medical Media.
- Beker, W., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.
- Beker, W., et al. (2022). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules.
- ResearchGate. Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine.
- ResearchGate. A DFT study of thymine and its tautomers.
- Beker, W., et al. (2012). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Journal of Physical Chemistry A.
- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate.
- Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
- ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
- Les, A., et al. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Journal of Physical Chemistry A.
- BenchChem. (2025). Theoretical Framework for the Stability Analysis of 6-phenyl-1H-pyrimidine-2,4-dithione: A Technical Guide.
- Wu, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- Arizona State University Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
- University of British Columbia Chemistry. DFT calculation of core-electron binding energies of pyrimidine and purine bases.
- Frontiers. Keto-enol tautomerism in the development of new drugs.
Sources
- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. cores.research.asu.edu [cores.research.asu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: From Synthesis to Advanced Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of foundational molecules is paramount to the success of a synthetic campaign. Among the myriad of heterocyclic building blocks, 2,5-Diamino-4,6-dihydroxypyrimidine stands out as a versatile and highly valuable precursor. This guide provides an in-depth technical exploration of its applications, offering a comparative analysis of its utility against other synthetic alternatives, supported by experimental data and detailed protocols. Our focus is to deliver not just procedural steps, but the scientific rationale that underpins each experimental choice, ensuring a trustworthy and authoritative resource for your laboratory work.
The Foundation: Synthesis of this compound Hydrochloride
Before delving into its applications, it is crucial to understand the synthesis of the title compound itself. A reliable and scalable synthesis is the bedrock of its utility. A common and effective method involves a multi-step process starting from readily available reagents.[1]
Synthetic Pathway Overview
A widely adopted synthetic route is a four-step process commencing with the cyclization of dimethyl malonate and guanidine hydrochloride, followed by nitrosation, reduction, and finally, salt formation to yield the hydrochloride salt of this compound.[1] This method has been shown to produce the final product with a total yield of up to 75% and a purity of 99.0%.[1]
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride[1]
Step 1: Cyclization
-
In a suitable reaction vessel, add guanidine hydrochloride to a 28-30% solution of sodium methoxide in methanol.
-
Heat the mixture with stirring to 35-50 °C.
-
Slowly add dimethyl malonate dropwise, maintaining the temperature.
-
After the addition is complete, maintain the reaction at 35-50 °C for 0.5-6 hours.
-
Following the insulation period, perform a pressure-reduced distillation.
-
Dissolve the residue in water and adjust the pH to 0-8 with a suitable acid (e.g., glacial acetic acid, concentrated hydrochloric acid).
-
Cool the solution to induce precipitation, and collect the solid by filtration.
-
Dry the solid to obtain the intermediate product.
Step 2: Nitrosation
-
Dissolve the intermediate from Step 1 in water.
-
Add sodium nitrite.
-
Adjust the pH to 2-3 with acid while maintaining the temperature.
-
Stir the reaction for a set period to ensure complete nitrosation.
-
Collect the precipitated 5-nitroso derivative by filtration and dry.
Step 3: Reduction
-
Suspend the 5-nitroso derivative in a suitable solvent.
-
Add a Raney nickel catalyst.
-
Carry out the reduction reaction under appropriate conditions (e.g., hydrogenation).
-
Monitor the reaction for the disappearance of the starting material.
Step 4: Salt Formation
-
To the reduced product from Step 3, add methanol and heat to 35-70 °C with stirring.
-
Slowly add concentrated hydrochloric acid dropwise, maintaining the temperature.
-
After the addition, maintain the reaction at 50-80 °C for 0.5-4 hours.
-
Cool the mixture to allow for crystallization.
-
Collect the this compound hydrochloride by filtration and dry.
Key Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The primary and most significant application of this compound lies in its role as a versatile precursor for the synthesis of a wide array of bioactive heterocyclic compounds, most notably purines and their analogues.
Synthesis of 2,5-Diamino-4,6-dichloropyrimidine: A Critical Intermediate
One of the most crucial transformations of this compound is its conversion to 2,5-Diamino-4,6-dichloropyrimidine. This dichlorinated derivative is a key building block for numerous pharmaceutical compounds, including antiviral and anticancer agents. The choice of chlorination method significantly impacts the yield, purity, and scalability of the process.
Comparative Analysis of Synthetic Routes:
| Synthesis Route | Starting Material | Key Reagents | Overall Yield (%) | Purity | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Direct Chlorination | This compound | POCl₃ | <10% | Variable, often requires extensive purification | 12-48 | Readily available reagents | Low and inconsistent yields, potential for pyrimidine ring degradation[2] |
| Vilsmeier Reagent Method | This compound hemisulfate | Vilsmeier reagent (from DMF and POCl₃) | 76% | High, can be used without further purification in some cases[2] | 12-48 (for intermediate formation) + 0.5 (for hydrolysis) | High yield and purity, milder subsequent reaction conditions[2] | Requires preparation of the Vilsmeier reagent |
Causality Behind Experimental Choices:
The direct chlorination with phosphorus oxychloride often leads to the degradation of the pyrimidine ring, resulting in poor yields.[2] The Vilsmeier-Haack reaction, on the other hand, offers a more controlled approach. The Vilsmeier reagent, an electrophilic species, reacts with the hydroxyl groups of the pyrimidine, and the amino groups are protected in situ as bis-formamidine intermediates.[3] This protection prevents ring degradation and improves the solubility of the intermediate, facilitating a cleaner and more efficient chlorination. The subsequent mild acidic hydrolysis then selectively removes the formamidine protecting groups to yield the desired 2,5-diamino-4,6-dichloropyrimidine in high yield and purity.[2][3]
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2,5-Diamino-4,6-dihydroxypyrimidine
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring that every stage of the research lifecycle, including disposal, is conducted with the highest standards of safety, and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 2,5-Diamino-4,6-dihydroxypyrimidine (CAS No: 40769-69-5) and its common salt form, this compound Hydrochloride (CAS No: 56830-58-1).
The causality behind these protocols is paramount; they are designed not as a mere checklist, but as a self-validating system to ensure laboratory safety and regulatory compliance.
Hazard Assessment and Waste Characterization: A Proactive Stance
The first critical step in any disposal procedure is a thorough understanding of the compound's hazards. A review of available Safety Data Sheets (SDS) for this compound reveals a degree of ambiguity; some sources do not classify it as hazardous, while others lack comprehensive toxicological or ecological data.[1][2][3] However, related pyrimidine compounds are noted for potential skin and eye irritation, and some are classified as very toxic to aquatic life.[4][5]
The Principle of Prudent Action: In the face of incomplete or conflicting data, a foundational principle of laboratory safety is to err on the side of caution. Therefore, all waste containing this compound must be treated as hazardous chemical waste. This conservative approach ensures compliance with the most stringent potential regulations and provides maximum protection for personnel and the environment.[6] This characterization is the logical starting point for the entire disposal workflow.
| Parameter | Guideline & Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety goggles with side-shields, and a lab coat. The hydrochloride salt can release toxic HCl gas upon combustion, underscoring the need for caution. | [1][2][7] |
| Handling Environment | Handle in a chemical fume hood or a well-ventilated area to prevent the inhalation of dust or aerosols. | [3][7] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [2] |
| Accidental Spill | Prevent dust formation. Sweep up spilled solid, place it in a labeled, sealed container for disposal. Do not allow the product to enter drains. | [1][2][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated location away from incompatible materials. | [1] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance with frameworks like the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound.
-
Solid Waste: Collect unused reagents, contaminated personal protective equipment (gloves, weigh boats), and residue in a designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof liquid waste container.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-resistant sharps container.[6]
Causality: Segregation is critical to prevent unintended chemical reactions. Mixing pyrimidine-based compounds with incompatible waste streams, such as strong oxidizing agents, could lead to hazardous reactions.[2]
Step 2: Containerization and Labeling
Proper containment and labeling are non-negotiable legal and safety requirements.
-
Container Selection: Use only chemically compatible, leak-proof containers. Whenever possible, use the original manufacturer's container or a new container designated for this waste stream.
-
Hazardous Waste Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any solvents, if applicable)
-
The accumulation start date
-
Associated hazards (e.g., "Irritant," "Environmental Hazard")
-
Causality: Accurate labeling prevents accidental misuse, ensures proper handling by waste management personnel, and is a core requirement of the EPA and local regulatory bodies.[11]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Location: The SAA must be under the control of laboratory personnel.
-
Secondary Containment: The primary waste container(s) must be kept within a larger, chemically resistant secondary containment bin to capture any potential leaks.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
Causality: The SAA system is a regulatory requirement designed to ensure safe, temporary storage of hazardous materials, minimizing the risk of spills and exposure.[6]
Step 4: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of this chemical waste via standard trash or drain systems.
-
Contact EH&S: Once the waste container is full, or if the waste has been accumulated for an extended period (typically per institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[6]
-
Documentation: Provide EH&S with a complete inventory of the waste container's contents.
Causality: Drain disposal is forbidden as the ecological effects of this compound are not fully known, and related compounds show high aquatic toxicity.[4] Final disposal must be handled by licensed professionals who can ensure the waste is managed in compliance with all federal, state, and local regulations.[2][3][7] A likely disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the nitrogenous and, if applicable, halogenated decomposition products.[2]
Disposal Workflow Diagram
The following diagram outlines the logical and procedural steps for the safe disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
-
Capot Chemical. (2014, July 2). MSDS of this compound hydrochloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. epa.gov [epa.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 2,5-Diamino-4,6-dihydroxypyrimidine
This document provides essential, immediate safety and logistical information for the handling of 2,5-Diamino-4,6-dihydroxypyrimidine, a chemical compound utilized in laboratory research. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper environmental stewardship. The following procedures are based on established safety protocols for similar pyrimidine derivatives and are intended to provide a comprehensive framework for safe laboratory operations.
Immediate Safety Briefing: The First Five Minutes
Before handling this compound, ensure you are in a designated laboratory area equipped with a functional chemical fume hood, safety shower, and eyewash station.[1] Your immediate priority is to don the appropriate Personal Protective Equipment (PPE) as outlined below. In the event of an exposure, refer to the emergency first aid procedures.
Emergency Contact Information
| Emergency Service | Contact Number |
| Principal Investigator | [Insert PI's Number] |
| Lab Safety Officer | [Insert Officer's Number] |
| Campus Emergency | [Insert Campus Emergency Number] |
| Poison Control Center | [Insert Local Poison Control Number] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound hydrochloride state that it is not a hazardous substance or mixture, others for similar pyrimidine compounds indicate potential hazards such as skin and eye irritation.[2][3] A cautious approach, therefore, necessitates the use of appropriate personal protective equipment.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][5] | Protects against potential splashes and airborne particles that could cause serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. A lab coat or impervious clothing should be worn.[5] | Prevents skin contact which may cause irritation.[3] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1] If exposure limits may be exceeded or irritation is experienced, a full-face respirator is recommended.[4][5] | Avoids inhalation of dust or aerosols that may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
Preparation and Weighing
-
Work Area Preparation : Designate a specific area for handling, preferably within a chemical fume hood, to contain any potential spills or airborne particles.[7]
-
Don PPE : Put on all required PPE as detailed in Table 1.
-
Weighing : Carefully weigh the desired amount of the solid compound using an analytical balance. Use anti-static weighing paper to prevent dispersal of the powder.
-
Container Handling : Keep the container tightly closed when not in use and store it in a cool, well-ventilated place, away from light and strong oxidizing agents.[1][8]
Solubilization and Use
-
Solvent Addition : In a fume hood, slowly add the desired solvent to the solid to avoid splashing.
-
Labeling : Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.
-
Experimental Use : Conduct all experimental procedures within the fume hood.
Decontamination and Cleaning
-
Spill Management : In case of a spill, avoid dust formation.[4] Sweep up the solid material and collect it in a sealed container for disposal.[1] Clean the contaminated area thoroughly.
-
Equipment Cleaning : Clean all non-disposable equipment that has come into contact with the chemical.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][4] |
The following diagram illustrates the immediate actions to take in case of an exposure.
Caption: Immediate response workflow for accidental exposure.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and airtight container.[1]
-
Liquid Waste : Collect solutions containing this compound in a designated, labeled, and sealed waste container.
-
Sharps : Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Pathway
Disposal should be carried out in accordance with all applicable regional, national, and local laws and regulations.[1] It is often possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] However, you must consult with your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not allow the chemical to enter drains or the environment.[5][8]
The following diagram outlines the general disposal workflow.
Caption: General workflow for the disposal of chemical waste.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
